molecular formula C37H74NO8P B159028 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine CAS No. 67303-93-9

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Cat. No.: B159028
CAS No.: 67303-93-9
M. Wt: 692.0 g/mol
InChI Key: OQEIOUBBMBZINL-UHFFFAOYSA-N
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Description

Phosphatidylethanolamines (PEs) are phospholipids found in biological membranes that serve both structural and functional roles. Different types of PE are commonly used in the generation of micelles, liposomes, and other types of artificial membranes. 1,3-Dipalmitoyl-sn-glycero-2-PE is a phospholipid containing the saturated long-chain (16:0) stearic acid inserted at the sn-1 and sn-3 positions and PE at the sn-2 site.

Properties

IUPAC Name

[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(46-47(41,42)45-32-31-38)34-44-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEIOUBBMBZINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)(O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H74NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647377
Record name 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67303-93-9
Record name 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

role of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine in lipid bilayers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound (1,3-DPPE), a non-standard phospholipid isomer, and its role in the structure and function of lipid bilayers. Unlike the common 1,2-acyl isomer, the placement of the phosphoethanolamine headgroup at the sn-2 position of the glycerol backbone imparts a unique "tuning fork" molecular geometry. This guide elucidates the inferred biophysical consequences of this structure, including its effects on membrane fluidity, lipid packing, and intermolecular interactions. We present a comparative analysis with the well-characterized 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE), summarize key quantitative data, detail relevant experimental protocols for synthesis and characterization, and provide visualizations of molecular structures and experimental workflows to support researchers in the fields of membrane biophysics and drug delivery system development.

Introduction: An Isomer of Interest

Phospholipids are the fundamental building blocks of cellular membranes, and their structural diversity is key to the varied functions of these membranes. The most common glycerophospholipids feature fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone, with the polar headgroup attached at the sn-3 position. This guide focuses on an intriguing and less common isomer: This compound .

In this molecule, two 16-carbon saturated palmitoyl chains are esterified at the sn-1 and sn-3 positions, while the phosphoethanolamine headgroup is uniquely positioned at the sn-2 carbon.[1][2] This arrangement results in a distinct, T-shaped or "tuning fork" molecular conformation, which contrasts sharply with the "chair-like" conformation of its conventional 1,2-DPPE counterpart. This structural deviation is hypothesized to introduce significant perturbations to the organization and biophysical properties of lipid bilayers, making 1,3-DPPE a molecule of interest for creating model membranes with tailored characteristics and for designing novel lipid-based nanocarriers.

Molecular Structure and Conformation

The defining feature of 1,3-DPPE is the central location of its polar headgroup, flanked by the two hydrophobic acyl chains. This structure prevents the linear, compact alignment typical of diacylphospholipids like 1,2-DPPE.

Figure 1: Molecular Structure of 1,3-DPPE.

This "tuning fork" geometry has profound implications for lipid packing within a bilayer. While the 1,2-isomer can pack tightly in a parallel fashion, the 1,3-isomer introduces a steric hindrance in the center of the molecule, forcing the acyl chains apart and disrupting the ordered arrangement of neighboring lipids.

cluster_bilayer Lipid Bilayer Packing Comparison cluster_12 1,2-DPPE (Conventional) cluster_13 1,3-DPPE (Tuning Fork) a1 a2 at1 a1->at1 a3 at2 a2->at2 at3 a3->at3 ab1 at1->ab1 ab2 at2->ab2 ab3 at3->ab3 b1_h b1_t1 b1_h->b1_t1 b1_t2 b1_h->b1_t2 b2_h b1_b1 b1_t1->b1_b1 b1_b2 b1_t2->b1_b2 b2_t1 b2_h->b2_t1 b2_t2 b2_h->b2_t2 b2_b1 b2_t1->b2_b1 b2_b2 b2_t2->b2_b2 note 1,3-DPPE creates packing defects and increases inter-chain distance, disrupting order. cluster_workflow Synthesis Workflow for 1,3-DPPE start Reactants: 1. α,β-Glycerol-1,3-dipalmitate 2. 2-Phthalimidoethyl dichlorophosphate step1 Dissolve Reactants - Dipalmitate in anhydrous pyridine - Dichlorophosphate in anhydrous THF start->step1 step2 Condensation Reaction - Add dipalmitate solution dropwise to  dichlorophosphate solution (0-20°C) - Pyridine acts as base step1->step2 step3 Hydrolysis & Precipitation - Adjust pH to 1-2 with dilute HCl - Stir, stand, and filter step2->step3 step4 Collect Intermediate - Wash filter cake with water and dry - Yields protected 1,3-DPPE intermediate step3->step4 step5 Deprotection - Dissolve intermediate in Ethanol/THF - Add hydrazine hydrate to remove phthalimide group step4->step5 step6 Purification - Adjust pH to 5-6, cool to crystallize - Purify via silica gel chromatography step5->step6 end Final Product: This compound step6->end cluster_workflow Experimental Workflow for DSC Analysis step1 Lipid Film Formation (Dissolve in Chloroform, Evaporate Solvent) step2 Hydration (Add Buffer, Vortex above Tm) step1->step2 step3 Sample Loading (Transfer liposome suspension to DSC pan) step2->step3 step4 DSC Scan (Heat sample and reference at constant rate) step3->step4 step5 Data Acquisition (Measure differential heat flow) step4->step5 end Analysis (Determine Tm and ΔH from endotherm peak) step5->end

References

An In-depth Technical Guide to the Synthesis of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE), a specific regioisomer of dipalmitoyl phosphatidylethanolamine. This document outlines the chemical synthesis, including experimental protocols, and presents key data for the characterization of the final product. Given that 1,3-DPPE is a non-natural phospholipid, this guide focuses exclusively on its synthetic production, as there is no evidence of its involvement in biological signaling pathways.

Overview of the Synthetic Pathway

The primary route for the chemical synthesis of this compound is a multi-step process that begins with the preparation of the backbone, 1,3-dipalmitoylglycerol. This intermediate is then phosphorylated at the C-2 position, followed by the deprotection of the ethanolamine moiety to yield the final product.

The overall synthesis can be broken down into two main stages:

  • Stage 1: Synthesis of 1,3-Dipalmitoylglycerol. This crucial intermediate can be synthesized through either chemical or chemoenzymatic methods.

  • Stage 2: Phosphorylation and Deprotection. The hydroxyl group at the C-2 position of 1,3-dipalmitoylglycerol is reacted with a protected phosphoethanolamine precursor, followed by the removal of the protecting group.

A diagram of the complete synthesis pathway is presented below.

1,3-DPPE_Synthesis_Pathway Synthesis Pathway of this compound cluster_stage1 Stage 1: Synthesis of 1,3-Dipalmitoylglycerol cluster_stage2 Stage 2: Phosphorylation and Deprotection Glycerol Glycerol DPG 1,3-Dipalmitoylglycerol Glycerol->DPG PalmiticAcid Palmitic Acid PalmiticAcid->DPG ProtectedDPPE N-Phthaloyl-1,3-dipalmitoyl-glycero-2-phosphoethanolamine DPG->ProtectedDPPE Condensation & Hydrolysis PhosphorylatingAgent 2-Phthalimidoethyl phosphorodichloridate PhosphorylatingAgent->ProtectedDPPE DPPE This compound ProtectedDPPE->DPPE Deprotection Hydrazine Hydrazine Hydrate Hydrazine->DPPE

Diagram 1. Overall synthesis pathway for 1,3-DPPE.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of 1,3-DPPE. These protocols are a composite representation based on patent literature and established chemical procedures for analogous reactions.

Method: Enzymatic Esterification

This method utilizes a lipase to selectively acylate the primary hydroxyl groups of glycerol.

  • Materials: Glycerol, Palmitic Acid, Immobilized Lipase (e.g., Lipozyme TL IM), 4A Molecular Sieves, Silica Gel.

  • Procedure:

    • Combine glycerol, a 2:1 molar ratio of palmitic acid, and a mass ratio of 1:1:1 of glycerol:4A molecular sieves:silica gel in a reaction vessel.

    • Add the immobilized lipase to the mixture.

    • Heat the reaction mixture to approximately 73°C with constant stirring for 6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the crude product is purified by molecular distillation and solvent fractionation to remove unreacted starting materials, monoglycerides, and triglycerides.

Step 2a: Condensation and Hydrolysis

  • Materials: 1,3-Dipalmitoylglycerol, 2-Phthalimidoethyl phosphorodichloridate, Anhydrous Tetrahydrofuran (THF), Anhydrous Pyridine, Dilute Hydrochloric Acid.

  • Procedure:

    • In a reactor, dissolve 2-Phthalimidoethyl phosphorodichloridate in anhydrous THF.

    • In a separate vessel, dissolve 1,3-Dipalmitoylglycerol in anhydrous pyridine.

    • Slowly add the pyridine solution of 1,3-Dipalmitoylglycerol to the THF solution at a temperature between 0-20°C. A molar ratio of 1:1 to 1:4 of 1,3-Dipalmitoylglycerol to the phosphorylating agent is recommended.

    • After the addition is complete, continue the reaction for an additional 30-90 minutes.

    • Adjust the pH of the reaction mixture to 1-2 with dilute hydrochloric acid to facilitate hydrolysis.

    • Allow the mixture to stand, then filter the resulting precipitate.

    • Wash the filter cake with water and dry to obtain the N-Phthaloyl-protected intermediate.

Step 2b: Deprotection of the Phthalimide Group

  • Materials: N-Phthaloyl-1,3-dipalmitoyl-glycero-2-phosphoethanolamine, Tetrahydrofuran (THF), Ethanol, Hydrazine Hydrate.

  • Procedure:

    • Dissolve the N-Phthaloyl-protected intermediate in a mixture of THF and ethanol.

    • Add hydrazine hydrate (approximately 1.5-2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC for the disappearance of the starting material. A white precipitate of phthalhydrazide will form.

    • Upon completion, cool the reaction mixture and add dilute hydrochloric acid to dissolve any remaining precipitate and protonate the liberated amine.

    • Filter the mixture to remove the phthalhydrazide precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

A generalized workflow for the experimental procedure is depicted below.

Experimental_Workflow General Experimental Workflow for 1,3-DPPE Synthesis start Start esterification Esterification of Glycerol with Palmitic Acid start->esterification purification1 Purification of 1,3-Dipalmitoylglycerol esterification->purification1 phosphorylation Phosphorylation with Protected Phosphoethanolamine purification1->phosphorylation hydrolysis Hydrolysis phosphorylation->hydrolysis deprotection Phthalimide Deprotection with Hydrazine Hydrate hydrolysis->deprotection purification2 Final Purification of 1,3-DPPE deprotection->purification2 characterization Characterization (NMR, MS) purification2->characterization end End Product characterization->end

Diagram 2. Generalized experimental workflow.

Data Presentation

PropertyValueSource
Molecular Formula C₃₇H₇₄NO₈P[1]
Molecular Weight 691.96 g/mol [1]
Appearance White to off-white powder or crystalline solid[2]
Solubility Soluble in chloroform[2]
Storage Temperature -20°C[1][2]

While experimental spectra for this compound are not widely published, the following table summarizes the expected NMR chemical shifts based on its chemical structure and data from analogous phospholipids.

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H NMR Acyl chain CH₃~0.88
Acyl chain (CH₂)n~1.26
β-CH₂ to C=O~1.62
α-CH₂ to C=O~2.30
Glycerol CH₂ (sn-1, sn-3)~4.1-4.4
Glycerol CH (sn-2)~5.2
Ethanolamine CH₂-N~3.1
Ethanolamine CH₂-O-P~4.0
¹³C NMR Acyl chain CH₃~14.1
Acyl chain (CH₂)n~22.7 - 34.2
Glycerol CH₂ (sn-1, sn-3)~62-63
Glycerol CH (sn-2)~70-71
Ethanolamine CH₂-N~40-41
Ethanolamine CH₂-O-P~60-61
Acyl C=O~173-174
³¹P NMR Phosphate~0-1

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, 1,3-DPPE is expected to form a protonated molecule [M+H]⁺ in positive ion mode. Fragmentation patterns would likely involve the neutral loss of the ethanolamine headgroup and the loss of the palmitic acid chains.

Logical Relationships in Synthesis

The successful synthesis of 1,3-DPPE is contingent on a series of logical dependencies between the reaction steps.

Logical_Relationships Logical Relationships in 1,3-DPPE Synthesis Purity_Glycerol Purity of Glycerol and Palmitic Acid Selective_Acylation Selective Acylation of sn-1 and sn-3 positions Purity_Glycerol->Selective_Acylation Purified_DPG Purified 1,3-Dipalmitoylglycerol Selective_Acylation->Purified_DPG Phosphorylation_Success Successful Phosphorylation at sn-2 Purified_DPG->Phosphorylation_Success Anhydrous_Conditions Anhydrous Conditions for Phosphorylation Anhydrous_Conditions->Phosphorylation_Success Complete_Deprotection Complete Removal of Phthalimide Group Phosphorylation_Success->Complete_Deprotection Final_Purity High Purity of 1,3-DPPE Complete_Deprotection->Final_Purity

Diagram 3. Key dependencies for a successful synthesis.

Conclusion

The synthesis of this compound is a feasible process for research and development purposes, relying on established principles of organic and lipid chemistry. The key challenges lie in the regioselective synthesis of the 1,3-dipalmitoylglycerol backbone and the subsequent purification of the final product. This guide provides a comprehensive framework for undertaking this synthesis, although it is recommended that researchers further optimize the described protocols for their specific laboratory conditions. The lack of information on its natural occurrence or involvement in signaling pathways suggests its primary utility is as a synthetic standard or a component in formulated lipid systems for drug delivery and biophysical studies.

References

molecular structure of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE)

Introduction

This compound, commonly abbreviated as 1,3-DPPE, is a synthetic phospholipid. Its structure is characterized by a glycerol backbone where the fatty acid chains (palmitic acid) are attached at the sn-1 and sn-3 positions, and the phosphoethanolamine headgroup is located at the sn-2 position.[1][2] This atypical arrangement distinguishes it from its more common biological counterpart, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE). Due to its defined amphiphilic nature, 1,3-DPPE is a valuable tool for researchers in biophysics and drug delivery, particularly in the formation of artificial membranes such as micelles and liposomes.[2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.

Molecular Structure and Identification

The core structure of 1,3-DPPE consists of a central glycerol molecule. Two saturated 16-carbon fatty acids, palmitic acid, are ester-linked to the first and third carbons (sn-1 and sn-3) of the glycerol backbone. The second carbon (sn-2) is ester-linked to a phosphate group, which in turn is bonded to an ethanolamine headgroup.

  • Systematic Name: [2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] hexadecanoate[1]

  • Common Synonyms: 1,3-DPPE, 1,3-Dipalmitoyl-sn-glycero-2-PE, 1,3-Dipalmitoylphosphatidylethanolamine[1][3]

  • CAS Number: 67303-93-9[3][4]

  • Molecular Formula: C₃₇H₇₄NO₈P[1][3][4][5]

G cluster_legend Legend cluster_structure This compound (1,3-DPPE) key_glycerol Glycerol Backbone key_palmitoyl Palmitoyl Chain key_phosphate Phosphate Group key_ethanolamine Ethanolamine Headgroup glycerol CH₂ CH CH₂ palmitoyl1 O-C(=O)-(CH₂)₁₄-CH₃ glycerol:C1->palmitoyl1 sn-1 palmitoyl3 O-C(=O)-(CH₂)₁₄-CH₃ glycerol:C3->palmitoyl3 sn-3 phosphate O-P(=O)(O⁻) glycerol:C2->phosphate sn-2 ethanolamine O-(CH₂)₂-N⁺H₃ phosphate->ethanolamine

Diagram of the molecular structure of 1,3-DPPE.

Physicochemical Properties

The physical and chemical characteristics of 1,3-DPPE are essential for its application in experimental settings. The quantitative data below has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 691.96 g/mol [1][3][4][5]
Appearance White to off-white powder or crystalline solid[1]
Melting Point 192-193 °C (decomposes)[5]
Boiling Point 723.4 ± 70.0 °C (Predicted)[5]
Density 1.010 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in chloroform[1]
Purity ≥98% - 99%[1][3]
Storage Temperature -20°C[1][3]
Topological Polar Surface Area (TPSA) 134.38 Ų[3]
LogP 10.4963[3]

Experimental Protocols

Synthesis of 1,3-DPPE

The synthesis of 1,3-DPPE is a multi-step process that involves the protection of the amine group, condensation with the glycerol backbone, and subsequent deprotection to yield the final product. The following protocol is based on a general method for synthesizing dipalmitoyl phosphoethanolamine.[6]

Methodology:

  • Condensation & Hydrolysis:

    • α,β-glycerol-1,3-dipalmitate and a protected phosphoethanolamine derivative (e.g., 2-phthalimidoethyl phosphorodichloridate) are used as starting materials.[6]

    • The glycerol dipalmitate is dissolved in anhydrous pyridine, while the protected phosphoethanolamine is dissolved in anhydrous tetrahydrofuran (THF).[6]

    • The pyridine solution is added dropwise to the THF solution at a controlled temperature (0-20°C). Pyridine acts as a solvent and a base for the hydrolysis reaction.[6]

    • After the reaction, the pH is adjusted to 1-2 with dilute hydrochloric acid, and the resulting intermediate product is isolated by filtration.[6]

  • Deprotection:

    • The protected intermediate is dissolved in a mixed solvent system, such as ethanol and THF.[6]

    • Hydrazine hydrate is added to the solution to cleave the phthalimide protecting group.[6]

    • The reaction mixture is then neutralized (pH adjusted to 5-6), and the crude product is crystallized by cooling.[6]

  • Purification:

    • The crude 1,3-DPPE is purified using silica gel column chromatography to yield the final product with high purity.[6]

G raw_materials Raw Materials (Glycerol-1,3-dipalmitate, Protected Phosphoethanolamine) condensation Condensation & Hydrolysis raw_materials->condensation intermediate Protected 1,3-DPPE Intermediate condensation->intermediate deprotection Deprotection (Hydrazine Hydrate) intermediate->deprotection crude_product Crude 1,3-DPPE deprotection->crude_product purification Silica Gel Chromatography crude_product->purification final_product Pure 1,3-DPPE purification->final_product

Workflow for the chemical synthesis of 1,3-DPPE.
Quality Control and Analysis

Ensuring the purity and structural integrity of synthesized 1,3-DPPE is critical for its use in research. A standard analytical workflow involves a combination of chromatographic and spectroscopic techniques.

Methodology:

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC), often coupled with an Evaporative Light Scattering Detector (ELSD), is used to determine the purity of the final compound. A purity level of >96% is typically required for research applications.[7]

  • Identity Confirmation (Mass Spectrometry): Mass spectrometry (MS) is employed to confirm the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight of 1,3-DPPE (691.96 g/mol ).

  • Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ³¹P NMR, and ¹³C NMR) is used to confirm the precise molecular structure, ensuring the correct placement of the palmitoyl chains at the sn-1 and sn-3 positions and the phosphoethanolamine group at the sn-2 position.

G cluster_workflow Analytical Workflow sample Synthesized 1,3-DPPE Sample hplc Purity Check (HPLC-ELSD) sample->hplc >98% Purity? ms Identity Confirmation (Mass Spectrometry) hplc->ms Yes nmr Structural Verification (¹H, ³¹P, ¹³C NMR) ms->nmr Correct Mass? Yes report Certificate of Analysis nmr->report Correct Structure? Yes

Standard analytical workflow for 1,3-DPPE validation.
Laboratory Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of 1,3-DPPE.

  • Personal Protective Equipment (PPE): Always use chemical safety goggles, gloves, and a lab coat when handling the compound to prevent skin and eye irritation.[1]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize exposure to the powder.[1]

  • Storage: The compound is stable when stored in a tightly sealed container at the recommended temperature of -20°C.[1][3] Avoid exposure to high temperatures, moisture, and strong oxidizing agents.[1]

References

An In-Depth Technical Guide to 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (CAS Number: 67303-93-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) is a synthetic phospholipid characterized by the presence of two palmitic acid chains esterified at the sn-1 and sn-3 positions of the glycerol backbone, and a phosphoethanolamine head group at the sn-2 position.[1] This specific arrangement distinguishes it from its more common isomer, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE). As a member of the phosphatidylethanolamine (PE) class of lipids, 1,3-DPPE is a valuable tool in various research and development applications, particularly in the formulation of artificial membranes such as liposomes and micelles.[2] Its biocompatibility and ability to form stable lipid bilayers make it a significant component in the design of advanced drug delivery systems.[3]

Physicochemical Properties

PropertyValueSource
CAS Number 67303-93-9[4]
Molecular Formula C37H74NO8P[4]
Molecular Weight 691.96 g/mol [4]
Appearance White to off-white powder or crystalline solid[1]
Purity ≥98%[4]
Solubility Soluble in chloroform[1]
Storage Temperature -20°C[4]
Topological Polar Surface Area (TPSA) 134.38 Ų[4]
LogP 10.4963[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 8[4]
Rotatable Bonds 37[4]

Role in Biological Systems and Signaling Pathways

Phosphatidylethanolamines (PEs) are the second most abundant class of phospholipids in mammalian cell membranes and play critical roles in various cellular processes.[5] While specific signaling pathways directly involving the 1,3-DPPE isomer are not well-documented, its incorporation into lipid bilayers can influence membrane properties and, consequently, cellular signaling. PEs are known to be involved in membrane fusion and fission, serve as a precursor for other lipids, and can modulate the activity of membrane-bound proteins.

The biosynthesis of phosphatidylethanolamine in eukaryotic cells occurs through two primary pathways: the CDP-ethanolamine pathway (Kennedy pathway) located in the endoplasmic reticulum, and the phosphatidylserine decarboxylase (PSD) pathway in the mitochondria.

Caption: General Biosynthesis Pathways of Phosphatidylethanolamine (PE).

Applications in Research and Drug Development

The primary application of 1,3-DPPE is in the formation of lipid-based nanoparticles, such as liposomes, for research and drug delivery.[2] The saturated dipalmitoyl chains contribute to the formation of rigid and stable bilayers, which can be advantageous for controlling the release of encapsulated therapeutic agents.

While specific drug formulations containing 1,3-DPPE are not widely reported, the related compound 1,2-DPPE is extensively used in drug delivery systems. For instance, DPPE has been used in the formulation of micelles for the delivery of doxorubicin, a chemotherapy drug.[6][7] It is also a component in the development of targeted drug delivery systems where the phosphoethanolamine headgroup can be functionalized for attaching targeting ligands.[8] The principles of using 1,2-DPPE in these applications are largely transferable to the 1,3-isomer.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of dipalmitoyl phosphoethanolamine involves the condensation of a protected phosphoethanolamine derivative with 1,3-dipalmitoylglycerol, followed by deprotection. A representative synthetic route is outlined below.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction1 Condensation & Hydrolysis cluster_reaction2 Deprotection cluster_product Final Product R1 2-Phthalimidoethyl phosphorodichloridate S1 Dissolve in THF and Pyridine R1->S1 R2 1,3-Dipalmitoylglycerol R2->S1 S2 Condensation Reaction S1->S2 S3 Hydrolysis (Acidification) S2->S3 S4 Filtration & Drying S3->S4 Intermediate Protected Intermediate S4->Intermediate S5 Dissolve in THF/Ethanol Intermediate->S5 S6 Add Hydrazine Hydrate S5->S6 S7 Acidification & Crystallization S6->S7 Product 1,3-Dipalmitoyl-glycero- 2-phosphoethanolamine S7->Product

Caption: General Synthesis Workflow for 1,3-DPPE.

Detailed Protocol: A detailed protocol for a similar synthesis is described in patent CN103087090B.[8] The process involves the reaction of 2-phthalimidoethyl phosphorodichloridate with 1,3-dipalmitoylglycerol in the presence of pyridine. The resulting intermediate is then deprotected using hydrazine hydrate to yield the final product.

Liposome Preparation using the Thin-Film Hydration Method

This protocol describes a general method for preparing liposomes, which can be adapted for formulations containing 1,3-DPPE.

liposome_workflow S1 1. Lipid Dissolution Dissolve 1,3-DPPE and other lipids in chloroform. S2 2. Thin-Film Formation Evaporate the organic solvent using a rotary evaporator to form a thin lipid film. S1->S2 S3 3. Hydration Hydrate the lipid film with an aqueous buffer above the lipid transition temperature. S2->S3 S4 4. Vesicle Formation Agitate the suspension to form multilamellar vesicles (MLVs). S3->S4 S5 5. Size Reduction (Optional) Extrude the MLV suspension through polycarbonate membranes to form large unilamellar vesicles (LUVs). S4->S5 S6 6. Purification Remove unencapsulated material by dialysis or size exclusion chromatography. S5->S6 Product Final Liposome Suspension S6->Product

Caption: Workflow for Liposome Preparation by Thin-Film Hydration.

Detailed Protocol:

  • Lipid Dissolution: Weigh the desired amounts of 1,3-DPPE and any other lipids (e.g., cholesterol, a PEGylated lipid) and dissolve them in a suitable organic solvent, such as chloroform, in a round-bottom flask.[9][10]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath with the temperature set above the phase transition temperature of the lipids. Rotate the flask and gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[9][10]

  • Hydration: Add the aqueous buffer (which may contain the drug to be encapsulated) to the flask containing the lipid film. The temperature of the buffer should also be above the phase transition temperature of the lipids.[10]

  • Vesicle Formation: Agitate the flask to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).[10]

  • Size Reduction (Optional): To obtain vesicles with a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated several times to produce large unilamellar vesicles (LUVs).[5][9]

  • Purification: To remove any unencapsulated drug or other materials, the liposome suspension can be purified using techniques such as dialysis or size exclusion chromatography.[5]

References

An In-depth Technical Guide to the Solubility and Stability of 1,3-Bis(diphenylphosphino)propane (dppp)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(diphenylphosphino)propane, commonly known as dppp, is a bidentate phosphine ligand with the chemical formula Ph₂P(CH₂)₃PPh₂.[1] It is a crucial component in coordination chemistry and homogeneous catalysis, widely employed in various synthetic transformations.[2] Dppp is a white, crystalline solid that plays a pivotal role as a ligand in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, and Kumada couplings) and nickel-catalyzed reactions.[3][4][5] Its ability to form stable six-membered chelate rings with metal centers imparts unique steric and electronic properties to the resulting complexes, influencing their reactivity, selectivity, and stability.[3] This technical guide provides a comprehensive overview of the solubility and stability of dppp, along with detailed experimental protocols for their assessment, to aid researchers in its effective application.

Solubility of 1,3-Bis(diphenylphosphino)propane (dppp)

The solubility of dppp is a critical parameter for its application in homogeneous catalysis, dictating the choice of solvent for a given reaction. Dppp is generally soluble in a range of common organic solvents but is insoluble in water.[3] A qualitative summary of its solubility is presented in the table below. For critical applications, experimental verification of solubility is highly recommended.

SolventPolarity (Dielectric Constant)General SolubilityObservations
Polar Aprotic
Tetrahydrofuran (THF)7.6SolubleCommonly used as a solvent in dppp-catalyzed reactions.
Dichloromethane (DCM)9.1SolubleA common solvent for reactions and purification involving dppp.
Acetone20.7Soluble[6]
Acetonitrile37.5Soluble
Dimethyl Sulfoxide (DMSO)46.7Soluble[6]
Non-Polar
Toluene2.4Soluble[6]
Benzene2.3Soluble
Diethyl Ether4.3Soluble
Polar Protic
Methanol32.7Sparingly Soluble
Ethanol24.6Sparingly Soluble
Water80.1Insoluble[3]

Note: This table provides a qualitative assessment based on available literature. Quantitative solubility data for dppp in a wide range of solvents at various temperatures is not extensively published.

Stability of 1,3-Bis(diphenylphosphino)propane (dppp)

The stability of dppp under various conditions is a crucial factor that can influence the efficiency and reproducibility of catalytic processes. The primary modes of degradation for dppp are oxidation and, to a lesser extent, thermal decomposition.

Oxidative Stability

Dppp is known to be air-sensitive, particularly in solution, where it can be oxidized to its corresponding phosphine oxide, 1,3-bis(diphenylphosphinyl)propane (dpppO₂).[1] This oxidation is a significant concern as the resulting phosphine oxide does not possess the same coordinating ability as the parent phosphine and is typically catalytically inactive. Therefore, it is essential to handle dppp under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents for reactions.

The rate of oxidation is dependent on the solvent, with non-polar solvents generally being preferred for short-term storage of dppp solutions.[7]

Thermal Stability
Hydrolytic Stability

Information on the hydrolytic stability of dppp is not extensively documented. However, phosphine ligands are generally considered to be hydrolytically stable under neutral conditions. Under strongly acidic or basic conditions, the potential for hydrolysis may increase, although this is not a commonly reported issue for dppp in typical catalytic applications.

Experimental Protocols

Protocol for Determining the Solubility of dppp (Gravimetric Method)

This protocol outlines a general procedure for determining the solubility of dppp in a given solvent at a specific temperature using the gravimetric method.[6]

Materials:

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Solvent of interest (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or heating block

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or watch glasses

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of dppp to a vial containing a known volume of the solvent of interest.

    • Place a magnetic stir bar in the vial and cap it tightly.

    • Place the vial in a thermostatic water bath or on a heating block set to the desired temperature.

    • Stir the mixture vigorously for a sufficient amount of time (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid dppp at the bottom of the vial indicates saturation.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle by turning off the stirrer for a short period while maintaining the temperature.

    • Carefully draw a known volume (e.g., 1-5 mL) of the supernatant into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or watch glass to remove any undissolved solid. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the dppp (e.g., 40-60 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

    • Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried dppp residue on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved dppp by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • Express the solubility as the mass of dppp per unit volume of the solvent (e.g., g/100 mL).

Protocol for Monitoring the Oxidative Stability of dppp by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique for monitoring the oxidation of dppp to its phosphine oxide, as the phosphorus atoms in these two species have distinct chemical shifts.[9]

Materials:

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Solvent of interest (deuterated, e.g., CDCl₃, Toluene-d₈)

  • NMR tubes

  • NMR spectrometer with ³¹P capabilities

  • Air or oxygen source (if studying accelerated oxidation)

Procedure:

  • Sample Preparation:

    • Prepare a solution of dppp in the chosen deuterated solvent at a known concentration (e.g., 10-20 mg/mL) inside a glovebox or under an inert atmosphere to obtain an initial, unoxidized spectrum.

    • Transfer the solution to an NMR tube and cap it.

  • Initial ³¹P NMR Spectrum:

    • Acquire a ³¹P NMR spectrum of the freshly prepared solution. The spectrum should show a single major peak corresponding to dppp (chemical shift is solvent-dependent but typically in the range of -15 to -20 ppm).

  • Oxidation Monitoring:

    • To monitor oxidation over time, the sample can be exposed to air. This can be done by simply removing the cap of the NMR tube for a defined period or by bubbling a gentle stream of air through the solution.

    • Acquire ³¹P NMR spectra at regular intervals (e.g., every hour, or as needed depending on the rate of oxidation).

  • Data Analysis:

    • With time, a new peak corresponding to the phosphine oxide (dpppO₂) will appear at a different chemical shift (typically in the range of +30 to +40 ppm).

    • The extent of oxidation can be quantified by integrating the peaks corresponding to dppp and dpppO₂. The percentage of oxidation can be calculated as: % Oxidation = [Integral(dpppO₂) / (Integral(dppp) + Integral(dpppO₂))] * 100

    • Plotting the percentage of oxidation versus time will provide the kinetics of the oxidation process under the studied conditions.

Signaling Pathways and Experimental Workflows

1,3-Bis(diphenylphosphino)propane is a crucial ligand in numerous catalytic cycles. Below are representations of two common palladium- and nickel-catalyzed cross-coupling reactions where dppp is frequently employed.

Nickel-Catalyzed Kumada Coupling

The Kumada coupling is a cross-coupling reaction between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. The Ni-dppp system is a particularly effective catalyst for this transformation.[10]

Kumada_Coupling Ni(II)-dppp Precatalyst Ni(II)-dppp Precatalyst Ni(0)-dppp (Active Catalyst) Ni(0)-dppp (Active Catalyst) Ni(II)-dppp Precatalyst->Ni(0)-dppp (Active Catalyst) Reduction (e.g., by Grignard reagent) Oxidative Addition Intermediate Oxidative Addition Intermediate Ni(0)-dppp (Active Catalyst)->Oxidative Addition Intermediate Oxidative Addition (R-X) Transmetalation Intermediate Transmetalation Intermediate Oxidative Addition Intermediate->Transmetalation Intermediate Transmetalation (R'-MgX) Transmetalation Intermediate->Ni(0)-dppp (Active Catalyst) Reductive Elimination (R-R') Heck_Reaction Pd(0)-dppp (Active Catalyst) Pd(0)-dppp (Active Catalyst) Oxidative Addition Adduct Oxidative Addition Adduct Pd(0)-dppp (Active Catalyst)->Oxidative Addition Adduct Oxidative Addition (R-X) Alkene Coordination Complex Alkene Coordination Complex Oxidative Addition Adduct->Alkene Coordination Complex Alkene Coordination Migratory Insertion Product Migratory Insertion Product Alkene Coordination Complex->Migratory Insertion Product Migratory Insertion β-Hydride Elimination Product β-Hydride Elimination Product Migratory Insertion Product->β-Hydride Elimination Product β-Hydride Elimination β-Hydride Elimination Product->Pd(0)-dppp (Active Catalyst) Reductive Elimination (+ Base)

References

An In-depth Technical Guide to 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine in Model Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamines (PEs) are a class of phospholipids that are major components of biological membranes, constituting up to 25% of all phospholipids in human physiology.[1] They are particularly enriched in the inner leaflet of the plasma membrane and are abundant in the inner mitochondrial membrane.[2] PEs play crucial roles in a variety of cellular processes, including membrane fusion and fission, regulation of membrane curvature, and as lipid chaperones that assist in the folding of membrane proteins.[1][2]

This guide focuses on a specific, less common isomer of dipalmitoyl-phosphoethanolamine: 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) . This molecule features two palmitoyl chains at the sn-1 and sn-3 positions of the glycerol backbone, with the phosphoethanolamine headgroup at the sn-2 position.[3][4] This structural arrangement distinguishes it from the more extensively studied 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE) .

Due to the relative scarcity of research focused specifically on 1,3-DPPE, this guide will draw upon the extensive knowledge of 1,2-DPPE and the general biophysical properties of PEs to infer and discuss the expected behavior of 1,3-DPPE in model cell membranes. We will explore its structure, potential phase behavior, interactions with other membrane components, and the experimental methodologies used to study such systems.

Structural Comparison: 1,3-DPPE vs. 1,2-DPPE

The fundamental difference between 1,3-DPPE and 1,2-DPPE lies in the attachment point of the polar headgroup to the glycerol backbone. This seemingly subtle variation in stereochemistry can have significant implications for the molecule's conformation, packing within a lipid bilayer, and overall membrane properties.

G cluster_12DPPE 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE) cluster_13DPPE This compound (1,3-DPPE) cluster_implications Potential Biophysical Implications node_12 Glycerol Backbone sn-1 (Palmitoyl) sn-2 (Palmitoyl) sn-3 (Phosphoethanolamine) node_implications Different Headgroup Protrusion | Altered Interfacial Hydration | Modified Acyl Chain Packing | Changes in Membrane Curvature Stress node_12:s3->node_implications influences node_13 Glycerol Backbone sn-1 (Palmitoyl) sn-2 (Phosphoethanolamine) sn-3 (Palmitoyl) node_13:s2->node_implications influences

Caption: Structural differences between 1,2-DPPE and 1,3-DPPE and their potential implications.

The central position of the bulky phosphoethanolamine headgroup in 1,3-DPPE likely leads to a T-shaped molecular geometry, which would drastically alter its packing in a bilayer compared to the more cylindrical or conical shape of 1,2-DPPE.

Physicochemical Properties and Behavior in Model Membranes

While specific experimental data for 1,3-DPPE is limited, we can extrapolate its properties based on the behavior of 1,2-DPPE and other phospholipids.

Phase Behavior

Phospholipids in model membranes exhibit thermotropic phase transitions, primarily the main transition from a gel phase (Lβ) to a liquid-crystalline phase (Lα). For 1,2-DPPE, this transition occurs at approximately 63°C.[1] The unique structure of 1,3-DPPE may influence this transition temperature. The central headgroup could disrupt the ordered packing of the acyl chains in the gel phase, potentially lowering the transition temperature or altering the cooperativity of the transition.

Membrane Curvature and Stability

Phosphatidylethanolamines, with their small headgroup, tend to have a conical molecular shape that induces negative curvature stress in membranes.[2][5] This property is crucial for processes like membrane fusion.[2] The T-shape of 1,3-DPPE might frustrate the formation of highly curved structures like the inverted hexagonal (HII) phase, which is commonly observed for other PEs at elevated temperatures.[6][7] It could, however, be a potent stabilizer of the lamellar phase or introduce unique packing defects within the bilayer.

Interactions with Other Lipids

In biological membranes, lipids are present in complex mixtures. The interaction of 1,3-DPPE with other lipids, such as phosphatidylcholines (PCs) and cholesterol, would be critical to its function.

  • With PCs: The smaller headgroup of PEs allows for stronger intermolecular hydrogen bonding compared to the bulkier PC headgroup. This can lead to phase separation and domain formation in mixed PC/PE membranes.[8] The altered presentation of the headgroup in 1,3-DPPE could modulate these interactions.

  • With Cholesterol: Cholesterol is a key regulator of membrane fluidity and organization. It interacts favorably with saturated acyl chains and can induce a liquid-ordered (Lo) phase.[9] The disruptive presence of the sn-2 headgroup in 1,3-DPPE might create a sterically hindered environment that alters the typical condensing and ordering effect of cholesterol on the palmitoyl chains.

Quantitative Data Summary

The following tables summarize key quantitative biophysical parameters for 1,2-DPPE and related lipids. It is important to note the absence of specific data for 1,3-DPPE in the current literature.

Table 1: Thermotropic Properties of Dipalmitoyl Phospholipids

LipidAbbreviationMain Transition Temperature (Tm)Reference
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPC41°C[1]
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamineDPPE63°C[1]
This compound 1,3-DPPE Not Reported

Table 2: Structural Parameters of Phospholipid Bilayers in the Fluid (Lα) Phase

Lipid SystemTemperatureArea per Lipid (Ų)Bilayer Thickness (nm)Reference
Pure DPPC50°C65.1 (DHPC)3.43 (at 350K)[8][10]
Pure DPPE~65°C524.00 (at 350K)[8]
Pure 1,3-DPPE - Not Reported Not Reported

Experimental Protocols for Studying Model Membranes

Investigating the properties of a novel lipid like 1,3-DPPE in model membranes involves a suite of biophysical techniques.

Liposome Preparation and Characterization

The first step is to form model membranes, typically as liposomes (vesicles).

G cluster_workflow Liposome Preparation Workflow start Lipid (1,3-DPPE) in Organic Solvent step1 Solvent Evaporation (creates thin lipid film) start->step1 step2 Hydration with Aqueous Buffer (forms Multilamellar Vesicles - MLVs) step1->step2 step3 Size Reduction (Extrusion or Sonication) step2->step3 end Unilamellar Vesicles (LUVs/SUVs) step3->end

Caption: A typical experimental workflow for the preparation of unilamellar vesicles.
  • Methodology:

    • Lipid Film Formation: The lipid (1,3-DPPE), alone or mixed with other lipids, is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas and vacuum to form a thin, dry lipid film on the walls of a glass flask.

    • Hydration: The film is hydrated with an aqueous buffer solution at a temperature above the lipid's phase transition temperature. Gentle agitation leads to the spontaneous formation of multilamellar vesicles (MLVs).

    • Homogenization: To obtain vesicles of a uniform size, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate filters with a defined pore size. This process yields large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for studying the thermotropic phase behavior of lipid bilayers.

  • Methodology:

    • A sample of the liposome suspension and a reference (buffer only) are placed in separate pans within the calorimeter.

    • Both pans are heated at a constant rate.

    • The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

    • Phase transitions appear as endothermic peaks on the resulting thermogram, from which the transition temperature (Tm) and enthalpy (ΔH) can be determined.[11]

X-ray Diffraction

X-ray diffraction provides detailed structural information about the lipid bilayer, including its thickness and the packing of the acyl chains.

  • Methodology:

    • A hydrated lipid sample is placed in the path of an X-ray beam.

    • The lipids in the bilayer diffract the X-rays in a pattern that is dependent on their ordered arrangement.

    • Low-angle X-ray scattering (LAXS) provides information on the lamellar repeat distance (d-spacing), which includes the bilayer and the intervening water layer.[7][12]

    • Wide-angle X-ray scattering (WAXS) reveals the lateral packing of the hydrocarbon chains, allowing differentiation between the ordered gel phase and the disordered liquid-crystalline phase.[12]

Potential Roles in Signaling Pathways

While specific signaling roles for 1,3-DPPE are unknown, PEs, in general, are involved in several critical cellular signaling processes.

  • Autophagy: The covalent attachment of PE to the protein Atg8 is a key step in the formation of the autophagosome, a double-membraned vesicle essential for autophagy.[2][13]

  • Precursor for Other Lipids: PE can be methylated to form phosphatidylcholine (PC), a major membrane lipid.[1]

  • Apoptosis: PE plays a role in regulating mitochondrial outer membrane permeability, a critical event in the apoptotic cascade.[5]

G PE Phosphatidylethanolamine (PE) (e.g., 1,3-DPPE) Autophagy Autophagosome Formation PE->Autophagy conjugates with Atg8 Methylation Methylation Pathway PE->Methylation Mitochondria Mitochondrial Membrane Integrity PE->Mitochondria PC Phosphatidylcholine (PC) Methylation->PC Apoptosis Apoptosis Regulation Mitochondria->Apoptosis

Caption: General involvement of phosphatidylethanolamine in key cellular pathways.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, phospholipid isomer. Its unique "T-shaped" structure, with the headgroup at the central sn-2 position, distinguishes it significantly from the canonical 1,2-diacyl phospholipids that dominate cell membranes. While a lack of direct experimental data necessitates extrapolation from its 1,2-DPPE counterpart, the structural differences strongly suggest that 1,3-DPPE would exhibit novel biophysical properties related to membrane packing, phase behavior, and curvature modulation.

For researchers in drug development and membrane biophysics, the synthesis and characterization of 1,3-DPPE and its incorporation into model membranes could provide new insights into the fundamental principles of lipid self-assembly and membrane stability. Future studies employing the experimental protocols outlined in this guide—particularly DSC, X-ray diffraction, and molecular dynamics simulations—are essential to elucidate the precise properties of this unique phospholipid and to explore its potential use in creating novel lipid-based drug delivery systems with tailored membrane characteristics.

References

An In-depth Technical Guide on the Interaction of Dipalmitoyl-glycero-phosphoethanolamine with Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomer Specificity: Research specifically investigating the interaction of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine with cholesterol is not extensively available in the current body of scientific literature. This guide will, therefore, focus on the well-characterized interactions of its common isomer, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) , and the closely related dipalmitoylphosphatidylcholine (DPPC) with cholesterol. These systems are considered foundational models for understanding the biophysical behavior of saturated phospholipids in the presence of cholesterol and provide valuable insights into membrane structure and function.

Introduction

The interaction between phospholipids and cholesterol is a cornerstone of membrane biophysics, governing the physical state, fluidity, and function of cellular membranes. Cholesterol, a crucial component of mammalian cell membranes, is known to modulate the properties of the lipid bilayer, including its fluidity, thickness, and permeability.[1] Phosphatidylethanolamines (PEs) are a major class of phospholipids in biological membranes, and their interactions with cholesterol are of significant interest for understanding membrane organization, such as the formation of lipid rafts, and for the development of lipid-based drug delivery systems.[1][2] This technical guide provides a comprehensive overview of the biophysical interactions between dipalmitoyl-glycero-phosphoethanolamine and cholesterol, with a focus on quantitative data, experimental methodologies, and the logical workflows used to study these interactions.

Quantitative Data: Thermotropic Behavior and Membrane Properties

The interaction of cholesterol with saturated phospholipids like DPPE and DPPC significantly alters the thermotropic phase behavior of the lipid bilayer. Cholesterol is known to induce the liquid-ordered (Lo) phase in phospholipid membranes, which is characterized by the high conformational order of the acyl chains (similar to the gel phase) and high lateral mobility of the lipid molecules (similar to the liquid-crystalline phase).

Below are tables summarizing the effects of cholesterol on the physical properties of DPPE and DPPC membranes, as determined by various experimental techniques.

Table 1: Effect of Cholesterol on the Main Phase Transition of DPPC Bilayers

Cholesterol (mol%)Main Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Reference
041.58.7[3]
539.56.5[4]
1037.54.0[4]
20Broadened TransitionSignificantly Reduced[4]
30AbolishedNot Applicable[4]

Table 2: Influence of Cholesterol on DPPC Bilayer Properties from Molecular Dynamics Simulations

Cholesterol (mol%)Area per Lipid (Ų)Bilayer Thickness (Å)Acyl Chain Order Parameter (S_CD)
064.038.0~0.2
12.561.539.0Increased
2054.044.0~0.8
4048.047.0~0.9

Note: The values presented are approximate and can vary depending on the specific simulation parameters and conditions.

Experimental Protocols

The study of phospholipid-cholesterol interactions relies on a suite of biophysical techniques. Below are detailed methodologies for some of the key experiments cited in the literature.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. It is highly effective for studying the phase transitions of lipid bilayers.

Objective: To determine the main phase transition temperature (Tm) and the enthalpy (ΔH) of the transition for lipid-cholesterol mixtures.

Methodology:

  • Liposome Preparation:

    • Appropriate amounts of DPPE (or DPPC) and cholesterol are dissolved in a chloroform/methanol (2:1, v/v) solvent mixture to achieve the desired molar ratios.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The film is further dried under vacuum for at least 2 hours to remove any residual solvent.

    • The lipid film is hydrated with a suitable buffer (e.g., PBS, pH 7.4) at a temperature above the Tm of the pure phospholipid.

    • The resulting suspension of multilamellar vesicles (MLVs) is subjected to several freeze-thaw cycles to ensure homogeneity.

  • DSC Measurement:

    • A known amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is scanned over a range that encompasses the phase transition of the lipid, typically at a rate of 1-5°C/min.

    • The differential heat flow between the sample and the reference is recorded as a function of temperature.

    • The Tm is determined from the peak of the endothermic transition, and the ΔH is calculated from the area under the peak.

X-Ray Diffraction

X-ray diffraction is a powerful technique for determining the structural organization of lipid bilayers, including the lamellar repeat distance (d-spacing), bilayer thickness, and the packing of the acyl chains.

Objective: To characterize the structural phases and dimensions of DPPE/cholesterol bilayers.

Methodology:

  • Sample Preparation:

    • Oriented multilayer samples are prepared by depositing a solution of the lipid-cholesterol mixture in an organic solvent onto a solid substrate (e.g., a glass slide).

    • The solvent is allowed to evaporate slowly in a controlled environment to promote the formation of well-ordered lamellar stacks.

    • The samples are then hydrated by equilibrating them in a chamber with a controlled relative humidity (e.g., 98% RH) and at a specific temperature.

  • X-Ray Diffraction Measurement:

    • The hydrated sample is mounted on a goniometer in an X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the sample.

    • The diffraction pattern is recorded using a 2D detector.

    • The lamellar repeat distance (d-spacing) is calculated from the positions of the Bragg peaks in the low-angle region using Bragg's law (nλ = 2d sinθ).

    • The packing of the acyl chains is determined from the reflections in the wide-angle region. A sharp reflection around 4.2 Å is indicative of the gel phase, while a broad, diffuse reflection around 4.5 Å is characteristic of the liquid-crystalline phase.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic or coarse-grained insights into the dynamic behavior of lipid-cholesterol interactions, which are often difficult to probe experimentally.

Objective: To investigate the molecular-level organization, dynamics, and thermodynamics of DPPE/cholesterol bilayers.

Methodology:

  • System Setup:

    • A lipid bilayer is constructed in silico with a specific composition of DPPE (or DPPC) and cholesterol.

    • The bilayer is solvated with a water model (e.g., TIP3P or SPC) on both sides.

    • Ions are added to neutralize the system and to mimic physiological ionic strength.

  • Simulation Protocol:

    • The system is first subjected to energy minimization to remove any steric clashes.

    • A short equilibration run is performed in the NVT (constant number of particles, volume, and temperature) ensemble to allow the system to reach the desired temperature.

    • A subsequent equilibration run is performed in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density and area per lipid.

    • The production run is then carried out for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the system.

  • Data Analysis:

    • The trajectory from the production run is analyzed to calculate various properties, including:

      • Area per lipid

      • Bilayer thickness

      • Deuterium order parameters of the acyl chains

      • Radial distribution functions to assess the proximity of different molecular species

      • Lateral diffusion coefficients of lipids and cholesterol

Visualization of Experimental and Computational Workflow

The following diagram illustrates a typical workflow for investigating the interaction between a phospholipid, such as DPPE, and cholesterol.

experimental_workflow cluster_experimental Experimental Approach cluster_computational Computational Approach cluster_data_integration Data Integration & Modeling exp_prep Liposome Preparation (DPPE/Cholesterol Mixtures) dsc Differential Scanning Calorimetry (DSC) exp_prep->dsc Thermodynamics xray X-Ray Diffraction exp_prep->xray Structure nmr NMR Spectroscopy exp_prep->nmr Dynamics & Structure data_analysis Quantitative Analysis (Phase Diagrams, Order Parameters) dsc->data_analysis xray->data_analysis nmr->data_analysis md_setup System Setup (In Silico Bilayer) md_sim Molecular Dynamics Simulation md_setup->md_sim md_analysis Trajectory Analysis md_sim->md_analysis md_analysis->data_analysis model_dev Biophysical Model Development data_analysis->model_dev

Caption: Workflow for investigating phospholipid-cholesterol interactions.

Conclusion

The interaction of dipalmitoyl-glycero-phosphoethanolamine with cholesterol, as inferred from studies on DPPE and DPPC, is characterized by the potent ordering and condensing effect of cholesterol on the phospholipid bilayer. This leads to the formation of the liquid-ordered phase and a significant modulation of the membrane's physical properties. A multi-pronged approach combining experimental techniques like DSC and X-ray diffraction with computational methods such as molecular dynamics simulations is crucial for a comprehensive understanding of these interactions at both macroscopic and molecular levels. This knowledge is not only fundamental to cell biology but also vital for the rational design of lipid-based nanoparticles for drug delivery applications, where membrane stability and permeability are key determinants of efficacy. Further research into the specific properties of the this compound isomer is warranted to elucidate any unique behaviors arising from its distinct molecular geometry.

References

An In-depth Technical Guide to the Thermal Phase Behavior of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal phase behavior of phosphoethanolamine lipids, with a specific focus on dipalmitoyl-glycero-phosphoethanolamine isomers. While direct experimental data on the thermal characteristics of 1,3-dipalmitoyl-glycero-2-phosphoethanolamine is limited in publicly available literature, this document outlines the established methodologies for such analysis. To provide a robust framework for researchers, we present detailed experimental protocols for differential scanning calorimetry (DSC) and X-ray diffraction, which are pivotal techniques for characterizing lipid phase transitions. Furthermore, quantitative data for the well-studied isomer, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE), is included to serve as a valuable reference point for understanding the expected thermal properties. This guide is intended to equip researchers in drug development and material science with the necessary information to investigate and characterize the thermal behavior of novel or less-common phospholipids.

Introduction

Phospholipids are fundamental components of cell membranes and are extensively utilized in drug delivery systems, such as liposomes. Their thermal phase behavior, characterized by transitions between different physical states (e.g., gel to liquid crystalline), is a critical determinant of membrane fluidity, permeability, and stability. The specific arrangement of acyl chains on the glycerol backbone can significantly influence these properties. This compound is a phospholipid with palmitoyl chains at the sn-1 and sn-3 positions of the glycerol backbone.[1][2][3] Understanding its thermal characteristics is crucial for its potential applications in pharmaceutical formulations and biophysical research.

Quantitative Data on Phospholipid Thermal Behavior

Due to the scarcity of experimental data for this compound, this section presents data for the closely related and extensively studied 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE) to serve as a benchmark. These values provide an expected range for the thermal transitions of dipalmitoyl-substituted phosphoethanolamine lipids.

Table 1: Thermal Properties of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE)

Thermal ParameterValueMethodReference
Main Transition Temperature (Tm)~63 °CDSC[4]
Pre-transition Temperature (Tp)Not typically observedDSC[5]
Enthalpy of Main Transition (ΔH)~8.7 kcal/molDSC[4]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Lipid Phase Transition Analysis

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[6] For phospholipids, DSC is instrumental in determining the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition.

3.1.1. Sample Preparation: Liposome Formation

Accurate DSC measurements of phospholipids require their hydration to form liposomes, which mimics their state in a biological membrane. The thin-film hydration method is a common and effective technique for this purpose.[7]

  • Materials:

    • This compound

    • Chloroform or a chloroform/methanol mixture

    • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Rotary evaporator

    • Round-bottom flask

    • Vortex mixer

    • Water bath sonicator

  • Protocol:

    • Dissolve a known quantity of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film by adding the desired buffer pre-heated to a temperature above the expected Tm of the lipid.

    • Gently agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

    • For a more homogeneous sample of large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[4]

3.1.2. DSC Measurement

  • Instrumentation:

    • Differential Scanning Calorimeter (e.g., Nano DSC)[8]

  • Protocol:

    • Accurately weigh a known amount of the liposome suspension into a DSC sample pan.

    • Use an equal volume of the hydration buffer as a reference in a separate pan.

    • Seal both pans hermetically.

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected transition temperature.

    • Heat the sample at a controlled scan rate (e.g., 1°C/minute) over a temperature range that encompasses the phase transition.[9]

    • Record the heat flow as a function of temperature. The resulting plot is a DSC thermogram.

    • The peak of the endotherm corresponds to the main transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).[6]

X-ray Diffraction for Lipid Phase Identification

X-ray diffraction is a crucial technique for determining the structural organization of lipid assemblies.[10] It allows for the identification of different lipid phases (e.g., lamellar, hexagonal) based on the diffraction patterns produced when X-rays are scattered by the ordered lipid molecules.

3.2.1. Sample Preparation

  • Materials:

    • Hydrated lipid sample (liposome suspension or lipid paste)

    • X-ray transparent sample holder (e.g., quartz capillary)

  • Protocol:

    • Concentrate the liposome suspension by centrifugation to form a pellet.

    • Load the lipid pellet or paste into a quartz capillary tube.

    • Seal the capillary to prevent dehydration during the experiment.

    • Mount the capillary in the sample holder of the X-ray diffractometer.

3.2.2. X-ray Diffraction Measurement

  • Instrumentation:

    • X-ray diffractometer equipped with a temperature-controlled sample stage

    • Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) detectors[11][12]

  • Protocol:

    • Equilibrate the sample at the desired temperature using the temperature-controlled stage.

    • Expose the sample to a collimated beam of X-rays.

    • Collect the scattered X-rays using both SAXS and WAXS detectors.

    • The SAXS pattern provides information about the long-range order, such as the lamellar repeat distance in the case of bilayer structures.

    • The WAXS pattern reveals information about the short-range order, specifically the packing of the hydrocarbon chains. A sharp peak around 4.2 Å is characteristic of the tightly packed gel phase, while a broad, diffuse peak around 4.5 Å indicates the disordered liquid-crystalline phase.

    • By collecting diffraction patterns at various temperatures, the structural changes associated with the phase transitions can be monitored.

Visualizations

The following diagrams illustrate the general workflow for characterizing phospholipid thermal behavior and the fundamental phase transitions.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Output lipid 1,3-DPPE Powder dissolve Dissolve in Organic Solvent lipid->dissolve film Form Thin Film (Rotary Evaporation) dissolve->film hydrate Hydrate with Buffer (Above Tm) film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion (Optional) mlv->extrude dsc Differential Scanning Calorimetry (DSC) mlv->dsc xrd X-ray Diffraction (XRD) mlv->xrd luv Unilamellar Vesicles (LUVs) extrude->luv luv->dsc luv->xrd thermogram DSC Thermogram (Tm, ΔH) dsc->thermogram diffractogram Diffraction Pattern (Phase ID) xrd->diffractogram

Caption: Experimental workflow for the characterization of phospholipid thermal phase behavior.

Lipid_Phase_Transitions Gel Gel Phase (Lβ) - Ordered, tightly packed chains - Low membrane fluidity LiquidCrystalline Liquid Crystalline Phase (Lα) - Disordered, fluid chains - High membrane fluidity Gel->LiquidCrystalline Heating (Endothermic Transition at Tm) LiquidCrystalline->Gel Cooling (Exothermic Transition)

References

Methodological & Application

Application Notes and Protocols for Preparing Liposomes with 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal drug delivery vehicles. 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) is a phospholipid that can be utilized in the formation of these vesicles. The choice of preparation method significantly influences the physicochemical properties of the resulting liposomes, such as size, lamellarity, and encapsulation efficiency. This document provides detailed protocols for preparing liposomes using 1,3-DPPE and other analogous phospholipids, focusing on common laboratory techniques including thin-film hydration, sonication, and extrusion.

Key Physicochemical Parameters of Liposomes

The successful formulation of liposomes requires careful characterization of their physical and chemical properties. The following table summarizes key quantitative parameters and typical values reported for liposomes prepared with similar phospholipids. These values can serve as a benchmark for the development of 1,3-DPPE liposomes.

ParameterTypical RangeSignificance
Particle Size (Diameter) 30 nm - several micrometersAffects biodistribution, cellular uptake, and circulation time.[1][2][3]
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform size distribution, which is crucial for reproducibility.[1][3]
Zeta Potential -60 mV to +60 mVMeasures surface charge, influencing stability (aggregation) and interaction with biological membranes.[1][4]
Encapsulation Efficiency (%) 1% - >90%The percentage of the initial drug that is successfully entrapped within the liposomes.[5][6][7][8][]

Experimental Protocols

Several methods can be employed to prepare liposomes. The choice of method depends on the desired characteristics of the final product.

Protocol 1: Thin-Film Hydration Method

The thin-film hydration method, also known as the Bangham method, is the most common technique for liposome preparation.[10][11][12] It involves the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer.

Materials:

  • This compound (1,3-DPPE)

  • Cholesterol (optional, for stability)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)[13][14]

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

Procedure:

  • Lipid Dissolution: Dissolve 1,3-DPPE and any other lipid components (e.g., cholesterol) in the organic solvent in a round-bottom flask.[13][15][16]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the solvent under reduced pressure. A thin, uniform lipid film will form on the inner surface of the flask.[10][15][16]

  • Drying: Dry the lipid film under a high vacuum for at least one hour to remove any residual organic solvent.[16]

  • Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the lipid's phase transition temperature.[12] Agitate the flask by hand or on a vortex mixer to hydrate the lipid film. This process leads to the formation of multilamellar vesicles (MLVs).[17]

Thin_Film_Hydration cluster_0 Step 1: Lipid Dissolution cluster_1 Step 2: Film Formation cluster_2 Step 3: Drying cluster_3 Step 4: Hydration A Dissolve 1,3-DPPE in organic solvent B Evaporate solvent (Rotary Evaporator) A->B Transfer to flask C Dry film under vacuum B->C D Hydrate with aqueous buffer C->D E Formation of Multilamellar Vesicles (MLVs) D->E Agitation Sonication_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Sonication cluster_2 Step 3: Centrifugation cluster_3 Final Product A MLV Suspension in Ice Bath B Apply Ultrasonic Energy (Probe or Bath) A->B C Centrifuge to remove debris B->C D Small Unilamellar Vesicles (SUVs) C->D Collect supernatant Extrusion_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Extrusion cluster_2 Final Product A MLV Suspension B Pass through polycarbonate membrane A->B Load into extruder C Large Unilamellar Vesicles (LUVs) B->C Odd number of passes

References

Application Notes and Protocols: The Use of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phospholipids are fundamental building blocks in the design of nanoparticle-based drug delivery systems, owing to their biocompatibility and ability to form lipid bilayers that mimic natural cell membranes. Among these, 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a vital and versatile phospholipid.[1] While its isomer, 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine, exists, the 1,2-isoform is predominantly used in pharmaceutical research and development for creating stable and effective drug carriers.[2][3]

DPPE is a synthetic phospholipid known for its ability to form stable, well-ordered lipid bilayers, making it a cornerstone in the construction of liposomes and lipid nanoparticles (LNPs).[4] Its unique structural properties, including a high phase transition temperature and a small headgroup, allow it to serve multiple functions: as a structural component, a stabilizing "helper lipid," and a platform for surface modification for targeted and stimuli-responsive drug delivery.[5][6]

These notes provide a comprehensive overview of the key applications of DPPE in drug delivery, detailed protocols for the preparation and characterization of DPPE-containing nanoparticles, and quantitative data to guide formulation development.

Core Applications of DPPE in Drug Delivery

  • Structural Component in Liposomes and LNPs: DPPE is integral to the lipid bilayer, providing structural stability to nanoparticles.[7] Its saturated dipalmitoyl chains result in a high phase transition temperature (Tm) of approximately 63-66°C, which contributes to the formation of rigid and less permeable membranes at physiological temperatures, reducing premature drug leakage.[5][8] The truncated cone shape of DPPE molecules can influence the curvature of the lipid membrane; increasing concentrations of DPPE have been shown to result in the formation of smaller liposomes.[5]

  • PEGylation for "Stealth" Nanoparticles: The primary amine headgroup of DPPE is readily functionalized, most commonly through conjugation with polyethylene glycol (PEG). This process, known as PEGylation, creates PEG-DPPE conjugates that are incorporated into the outer leaflet of the lipid bilayer.[9][10] The resulting hydrophilic PEG layer sterically hinders the adsorption of opsonin proteins, which would otherwise mark the nanoparticles for clearance by the mononuclear phagocyte system (MPS). This "stealth" characteristic significantly prolongs the circulation half-life of the drug carrier, allowing for greater accumulation in target tissues, such as tumors, via the Enhanced Permeability and Retention (EPR) effect.[11][12][13] The length of the PEG chain can be optimized to balance stealth properties with carrier-membrane interactions for efficient drug release.[9][10]

  • Targeted Drug Delivery: The functional headgroup of DPPE serves as an anchor for attaching targeting ligands. By conjugating antibodies, peptides (e.g., RGD), or small molecules (e.g., folic acid) to the distal end of DPPE or a PEG-DPPE linker, nanoparticles can be engineered to actively bind to specific receptors overexpressed on diseased cells, such as cancer cells.[11][12] This active targeting enhances cellular uptake via receptor-mediated endocytosis, increasing the intracellular drug concentration and improving therapeutic efficacy while minimizing off-target side effects.[7][11][14]

  • Stimuli-Responsive Drug Release: DPPE and its derivatives are key components in "smart" delivery systems that release their payload in response to specific triggers in the target microenvironment.

    • pH-Sensitive Systems: In combination with fusogenic lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), DPPE can be used to create pH-sensitive liposomes.[15] These carriers are stable at physiological pH (7.4) but become destabilized in the acidic environment of endosomes (pH 5-6) following cellular uptake. This pH drop triggers a conformational change in the lipid structure, disrupting the liposomal membrane and facilitating the release of the encapsulated drug into the cytoplasm.[15][16]

    • Redox-Sensitive Systems: DPPE can be functionalized with linkers containing disulfide bonds, such as in DPPE-PDP.[7] These bonds are stable in the bloodstream but are cleaved in the highly reductive environment found inside cancer cells, triggering precise drug release at the target site.[7][12]

    • Thermosensitive Systems: DPPE can be incorporated into thermosensitive liposome formulations. These are designed to be stable at physiological temperature (37°C) but rapidly release their contents when exposed to mild hyperthermia ( >38°C), a technique that can be applied locally to tumor tissues.[5]

Data Presentation: Physicochemical Properties and Formulation Effects

Quantitative data is crucial for predicting the in vivo behavior of drug delivery systems. The following tables summarize key properties of DPPE and its impact on nanoparticle formulations.

Table 1: Physicochemical Properties of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

Property Value Reference(s)
Molecular Formula C₃₇H₇₄NO₈P [17]
Molecular Weight 691.95 g/mol [17]
Phase Transition Temp. (Tm) ~63-66 °C [5][8]
Physical Form White to off-white powder [3]

| Charge | Zwitterionic at neutral pH |[9] |

Table 2: Effect of DPPE Molar Concentration on Liposome Size Formulation composed of DPPC:DPPE:lyso-PPC

Molar % of DPPE Mean Liposome Diameter (nm) Reference(s)
1.5% 310 [5]
3.0% 150 [5]

| 6.0% | 80 |[5] |

Table 3: Example Characterization Data for DPPE-Containing Nanoparticles

Formulation Type Mean Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference(s)
PEG-HS-CHEM Liposomes 88 - 102 < 0.2 -15 to -25 [18]
DPPC:DC8,9PC:DSPE-PEG2000 ~100 Not Reported Not Reported [19]

| PEG1250-DPPE Micelles | Not Reported | Not Reported | Not Reported |[9] |

Experimental Protocols

Protocol 1: Preparation of DPPE-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a widely used method for preparing unilamellar liposomes with a controlled size distribution.[20][21]

Materials and Equipment:

  • Lipids (e.g., DPPC, Cholesterol, DPPE)

  • Chloroform or a suitable organic solvent mixture

  • Aqueous hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas source

  • High-vacuum pump

Procedure:

  • Lipid Film Formation: a. Dissolve the desired lipids (e.g., DPPC, cholesterol, and DPPE at a specific molar ratio) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of all lipid components. c. Rotate the flask and gradually reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner surface. d. Place the flask under a high vacuum for at least 2 hours to ensure complete removal of residual organic solvent.[21]

  • Hydration: a. Hydrate the lipid film by adding the aqueous buffer to the flask. The buffer should be pre-heated to a temperature above the lipid Tm. b. Agitate the flask by gentle shaking or vortexing until the lipid film is fully suspended. This process results in the formation of multilamellar vesicles (MLVs).[21]

  • Sizing by Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder and the MLV suspension to a temperature above the Tm. c. Load the MLV suspension into one of the extruder's syringes. d. Force the suspension through the membrane by pushing the plunger. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform population of unilamellar vesicles (LUVs).[22]

  • Storage: a. Store the final liposome suspension at 4°C. Do not freeze, as ice crystal formation can disrupt the vesicles.[20]

G cluster_0 Protocol 1: Liposome Preparation Workflow A 1. Lipid Dissolution (DPPE, DPPC, Chol in Chloroform) B 2. Film Formation (Rotary Evaporation) A->B C 3. Residual Solvent Removal (High Vacuum) B->C D 4. Hydration with Buffer (Forms Multilamellar Vesicles - MLVs) C->D E 5. Sizing by Extrusion (e.g., 100 nm membrane) D->E F 6. Final Product (Unilamellar Vesicles - LUVs) E->F G 7. Storage (4°C) F->G

Caption: Workflow for preparing DPPE-containing liposomes.

Protocol 2: Physicochemical Characterization of Liposomes

Characterization is essential to ensure batch-to-batch consistency and predict performance.[23]

1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

  • Purpose: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the liposomes.[18]

  • Procedure: a. Dilute a small aliquot of the liposome suspension in the appropriate buffer (typically the same as the hydration buffer). b. Transfer the diluted sample to a disposable cuvette. c. Place the cuvette in the DLS instrument. d. Perform measurements according to the instrument's software instructions to obtain size distribution, PDI, and zeta potential values. A PDI value < 0.2 is generally considered indicative of a monodisperse population.[18]

2. Morphological Analysis (Transmission Electron Microscopy - TEM):

  • Purpose: To visualize the shape and lamellarity of the liposomes.

  • Procedure: a. Place a drop of the diluted liposome suspension onto a carbon-coated copper grid. b. Allow the sample to adhere for a few minutes. c. Wick away excess liquid with filter paper. d. (Optional) Negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid to enhance contrast. e. Allow the grid to air-dry completely before imaging with a transmission electron microscope.[5][24]

3. Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Purpose: To determine the phase transition temperature (Tm) of the lipid bilayer, which provides information on membrane fluidity and stability.[5]

  • Procedure: a. Accurately weigh a small amount of the liposome suspension into an aluminum DSC pan. b. Seal the pan hermetically. Prepare a reference pan with the same amount of buffer. c. Place the sample and reference pans into the DSC instrument. d. Heat the samples over a defined temperature range (e.g., 20°C to 80°C) at a constant rate (e.g., 2°C/min). e. The Tm is identified as the peak of the endothermic transition in the resulting thermogram.[8]

Protocol 3: Conjugation of a Targeting Ligand to DPPE-Containing Liposomes

This protocol provides a general workflow for conjugating an amine-reactive ligand (containing an NHS ester) to the surface of liposomes containing DPPE.

Materials and Equipment:

  • Pre-formed liposomes containing DPPE (from Protocol 1)

  • Ligand with an N-Hydroxysuccinimide (NHS) ester functional group

  • Reaction Buffer (e.g., HEPES or PBS, pH 8.0-8.5)

  • Quenching solution (e.g., glycine or Tris buffer)

  • Purification system (Size-Exclusion Chromatography (SEC) column or dialysis cassettes)

Procedure:

  • Reaction Setup: a. Adjust the pH of the pre-formed liposome solution to 8.0-8.5 using the reaction buffer. The primary amine of DPPE is more reactive at a slightly alkaline pH. b. Dissolve the amine-reactive ligand (NHS-ester-ligand) in a suitable solvent (e.g., DMSO) immediately before use, as NHS esters are susceptible to hydrolysis.

  • Conjugation: a. Add the ligand solution to the liposome suspension. A typical starting point is a 5- to 10-fold molar excess of ligand relative to the amount of DPPE in the outer leaflet of the liposomes. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: a. (Optional) Add a small amount of quenching solution (e.g., glycine) to the reaction mixture to consume any unreacted NHS esters.

  • Purification: a. Remove unreacted ligand and byproducts from the functionalized liposomes using SEC or dialysis. b. Collect the fractions containing the purified, ligand-conjugated liposomes.

  • Characterization: a. Confirm successful conjugation using appropriate analytical techniques (e.g., spectroscopy, chromatography) and re-characterize the liposomes for size and zeta potential (as in Protocol 2).

Visualizing DPPE's Role in Drug Delivery

Caption: Components of a multifunctional DPPE-based liposome.

G cluster_1 Targeted Delivery and Intracellular Release Pathway A 1. Targeted Liposome (with DPPE-Ligand) B 2. Binding to Cell Surface Receptor A->B Targeting C 3. Receptor-Mediated Endocytosis B->C Internalization D 4. Trafficking to Endosome (pH drops to ~5-6) C->D E 5. Liposome Destabilization (pH-sensitive lipids) D->E Acidic Trigger F 6. Drug Release into Cytoplasm E->F

Caption: Pathway of targeted delivery and endosomal escape.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) is a glycerophosphoethanolamine, a class of phospholipids that are essential components of cellular membranes and are involved in various signaling pathways. The unique positioning of the palmitoyl chains on the glycerol backbone at the sn-1 and sn-3 positions distinguishes it from the more commonly studied 1,2-isomer. Accurate and robust analytical methods are crucial for understanding its specific biological roles. This document provides detailed application notes and protocols for the analysis of 1,3-DPPE using liquid chromatography-mass spectrometry (LC-MS).

Note: Specific experimental data for this compound is limited in the scientific literature. The protocols and data presented herein are based on the analysis of the closely related isomer, 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, and general principles of phospholipid analysis. These should serve as a strong starting point for method development and validation.

Predicted Mass Spectrometry Fragmentation

The analysis of 1,3-DPPE by tandem mass spectrometry (MS/MS) is predicted to yield characteristic fragment ions that can be used for its identification and quantification. Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of glycerophosphoethanolamines.

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of a diacyl-glycerophosphoethanolamine typically undergoes a characteristic neutral loss of the phosphoethanolamine head group (141 Da).[1][2] Additional fragments corresponding to the loss of the fatty acyl chains can also be observed.

Table 1: Predicted m/z Values for Major Ions of 1,3-DPPE in Positive Ion Mode

Ion DescriptionPredicted m/z
[M+H]⁺ 692.5
[M+H - 141]⁺ (Loss of phosphoethanolamine)551.5
[M+H - 256]⁺ (Loss of palmitic acid)436.5
[Palmitoyl acylium ion]⁺239.2

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a standard method for the extraction of total lipids from biological matrices such as cells or tissues.

Materials:

  • Homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the biological sample (e.g., cell pellet or tissue) in a glass tube.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate. A common ratio is 20 volumes of solvent to 1 volume of sample.

  • Extraction: Vortex the mixture vigorously for 2 minutes, followed by agitation for 20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to achieve clear phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol or a mixture of isopropanol and acetonitrile.

Protocol 2: LC-MS/MS Analysis of 1,3-DPPE

This protocol outlines a starting point for the chromatographic separation and mass spectrometric detection of 1,3-DPPE. The separation of 1,2- and 1,3-isomers can be challenging and may require optimization of the chromatographic conditions or the use of specialized columns.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an ESI source

Chromatographic Conditions (Recommended Starting Point):

ParameterRecommendation
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B

Mass Spectrometer Settings (Positive ESI Mode):

ParameterRecommendation
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Energy 20-40 eV (to be optimized for the transition of interest)
MRM Transitions Precursor Ion (m/z): 692.5 -> Product Ions (m/z): 551.5, 239.2

Quantitative Data

Quantitative analysis of 1,3-DPPE would typically be performed using a stable isotope-labeled internal standard. A calibration curve would be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The following table is a template for presenting such quantitative data.

Table 2: Template for Quantitative Analysis of 1,3-DPPE

Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Blank
Standard 1
Standard 2
Standard 3
QC Low
QC Mid
QC High
Sample 1
Sample 2
Sample 3

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Folch Method Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Nitrogen Stream Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC Mobile Phase LC Separation LC Separation Reconstitution->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry ESI Source Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Quantification Quantification Data Acquisition->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Caption: Experimental workflow for the analysis of 1,3-DPPE.

G Glycerol-3-phosphate Glycerol-3-phosphate Lysophosphatidic Acid Lysophosphatidic Acid Glycerol-3-phosphate->Lysophosphatidic Acid Acyltransferase Phosphatidic Acid Phosphatidic Acid Lysophosphatidic Acid->Phosphatidic Acid Acyltransferase Diacylglycerol (DAG) Diacylglycerol (DAG) Phosphatidic Acid->Diacylglycerol (DAG) Phosphatase Phosphatidylethanolamine (PE) Phosphatidylethanolamine (PE) Diacylglycerol (DAG)->Phosphatidylethanolamine (PE) Ethanolaminephosphotransferase CDP-ethanolamine CDP-ethanolamine CDP-ethanolamine->Phosphatidylethanolamine (PE) Signaling Cascades Signaling Cascades Phosphatidylethanolamine (PE)->Signaling Cascades e.g., via PLA2 Phosphatidylserine (PS) Phosphatidylserine (PS) Phosphatidylserine (PS)->Phosphatidylethanolamine (PE) Decarboxylase

Caption: General glycerophosphoethanolamine biosynthesis and signaling pathway.

References

Application Notes and Protocols for the Quantification of 1,3-Diphenyl-2-propanone (1,3-DPPE) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 1,3-diphenyl-2-propanone (1,3-DPPE) in human plasma and urine. The methodologies described are based on established analytical techniques for similar aromatic ketones and xenobiotics, offering robust and sensitive quantification suitable for pharmacokinetic studies, toxicological screening, and other research applications.

Introduction

1,3-Diphenyl-2-propanone (1,3-DPPE), also known as dibenzyl ketone, is an aromatic ketone. While not a pharmaceutical agent itself, it serves as a synthetic precursor and may be encountered as a metabolite or an environmental compound. Accurate quantification of 1,3-DPPE in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines two primary analytical methods for this purpose: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the hypothetical validation parameters for the quantification of 1,3-DPPE in human plasma and urine using the described LC-MS/MS and GC-MS methods. These values are representative of typical performance for such assays and should be validated in-house.

Table 1: Hypothetical LC-MS/MS Method Validation Parameters for 1,3-DPPE

ParameterHuman PlasmaHuman Urine
Linearity Range (ng/mL) 0.5 - 5001.0 - 1000
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 0.51.0
Limit of Detection (LOD) (ng/mL) 0.150.3
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%
Matrix Effect (%) 88 - 105%82 - 110%

Table 2: Hypothetical GC-MS Method Validation Parameters for 1,3-DPPE

ParameterHuman PlasmaHuman Urine
Linearity Range (ng/mL) 1.0 - 5002.0 - 1000
Correlation Coefficient (r²) > 0.990> 0.990
Lower Limit of Quantification (LLOQ) (ng/mL) 1.02.0
Limit of Detection (LOD) (ng/mL) 0.30.6
Intra-day Precision (%RSD) < 12%< 12%
Inter-day Precision (%RSD) < 18%< 18%
Accuracy (% Recovery) 85 - 115%80 - 120%

Experimental Protocols

LC-MS/MS Method for Quantification of 1,3-DPPE in Human Plasma

This protocol describes a method for the extraction and quantification of 1,3-DPPE from human plasma using protein precipitation followed by LC-MS/MS analysis.

3.1.1. Materials and Reagents

  • 1,3-Diphenyl-2-propanone (analytical standard)

  • 1,3-Diphenyl-2-propanone-d10 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

3.1.2. Sample Preparation: Protein Precipitation

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control (QC) sample.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL 1,3-DPPE-d10 in methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

3.1.3. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 30% B

    • 3.6-5.0 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • 1,3-DPPE: Q1 211.1 -> Q3 91.1

    • 1,3-DPPE-d10 (IS): Q1 221.1 -> Q3 98.1

GC-MS Method for Quantification of 1,3-DPPE in Human Urine

This protocol details a liquid-liquid extraction (LLE) method for isolating 1,3-DPPE from human urine, followed by derivatization and GC-MS analysis. Derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can improve the chromatographic properties and sensitivity for ketones.[1][2]

3.2.1. Materials and Reagents

  • 1,3-Diphenyl-2-propanone (analytical standard)

  • 1,3-Diphenyl-2-propanone-d10 (internal standard, IS)

  • Ethyl acetate (GC grade)

  • Sodium chloride (analytical grade)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (GC grade)

  • Human urine

3.2.2. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • To a 15 mL glass tube, add 1 mL of human urine sample, calibrator, or QC sample.

  • Add 20 µL of the internal standard working solution (e.g., 5 µg/mL 1,3-DPPE-d10 in methanol).

  • Add 0.5 g of sodium chloride and vortex to dissolve.

  • Add 5 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of PFBHA solution (e.g., 10 mg/mL in pyridine).

  • Cap the tube and heat at 60°C for 30 minutes.

  • After cooling to room temperature, add 100 µL of hexane and vortex.

  • Transfer the solution to a GC-MS autosampler vial.

3.2.3. GC-MS Conditions

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (Hypothetical for PFBHA derivatives): Specific fragment ions for the derivatized 1,3-DPPE and its internal standard would need to be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 1,3-DPPE in biological samples.

G cluster_plasma Plasma Sample Analysis (LC-MS/MS) cluster_urine Urine Sample Analysis (GC-MS) p_sample Plasma Sample p_is Add Internal Standard p_sample->p_is p_ppt Protein Precipitation (Acetonitrile) p_is->p_ppt p_centrifuge Centrifugation p_ppt->p_centrifuge p_supernatant Collect Supernatant p_centrifuge->p_supernatant p_evap Evaporation p_supernatant->p_evap p_recon Reconstitution p_evap->p_recon p_lcsms LC-MS/MS Analysis p_recon->p_lcsms u_sample Urine Sample u_is Add Internal Standard u_sample->u_is u_lle Liquid-Liquid Extraction (Ethyl Acetate) u_is->u_lle u_evap Evaporation u_lle->u_evap u_deriv Derivatization (PFBHA) u_evap->u_deriv u_gcms GC-MS Analysis u_deriv->u_gcms

Caption: General experimental workflows for 1,3-DPPE analysis.

Conceptual Metabolic Pathway of 1,3-DPPE

This diagram illustrates a conceptual pathway for the metabolism of a xenobiotic compound like 1,3-DPPE. The metabolism of xenobiotics is often divided into three phases: modification, conjugation, and excretion.[3]

G cluster_pathway Conceptual Metabolic Pathway of 1,3-DPPE cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation dppe 1,3-DPPE (Lipophilic) p450 Cytochrome P450 (Oxidation, Reduction, Hydrolysis) dppe->p450 Introduction of polar group metabolite1 Metabolite (with reactive group, e.g., -OH) p450->metabolite1 conjugation Conjugation Enzymes (e.g., UGT, SULT, GST) metabolite1->conjugation Attachment of endogenous molecule metabolite2 Conjugated Metabolite (Water-soluble) conjugation->metabolite2 excretion Excretion (Urine, Feces) metabolite2->excretion

Caption: Conceptual xenobiotic metabolism of 1,3-DPPE.

References

Application Notes and Protocols for 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine in Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) is a phospholipid utilized in the formation of artificial membranes such as micelles and liposomes.[1][2] While its structural isomer, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE), is more commonly studied, 1,3-DPPE offers a unique molecular geometry for exploring membrane properties. These artificial membrane systems are invaluable tools in biophysical research and pharmaceutical development, providing controlled environments to investigate membrane fluidity, ion transport, and the behavior of membrane proteins. This document provides detailed application notes and protocols for the use of DPPE in creating artificial membranes, with a focus on the principles and techniques applicable to both isomers. Given the prevalence of data on 1,2-DPPE, this information is presented as a foundational guide, with the understanding that specific properties may vary for the 1,3-isomer.

Physicochemical Properties and Data Presentation

The stability and order of lipid bilayers are significantly influenced by the constituent phospholipids.[3] DPPE, with its saturated dipalmitoyl chains, contributes to the formation of well-ordered and stable membranes.[3] The amine groups of DPPE can engage in competitive hydrogen bonding with phosphate and carbonyl groups or with water, influencing the hydration and structure of the bilayer.[4][5]

Quantitative Data Summary for DPPE-Containing Lipid Bilayers

The following tables summarize key quantitative data, primarily derived from studies on 1,2-DPPE, to serve as a reference for experimental design.

PropertyValueConditionsReference
Molecular Weight691.96 g/mol -[6]
HeadgroupPhosphoethanolamine-[6]
Acyl Chains2x 16:0 (Palmitic Acid)-[1]
Phase Transition Temperature (Tm)~60-64 °CVesicles in solution[7][8]
Bilayer Thickness (Gel Phase)~4.00 nmPure DPPE bilayer[4]
Area per Headgroup~0.52 nm²Pure DPPE system[4]
SystemMembrane ThicknessArea per HeadgroupNotesReference
Pure DPPC3.43 ± 0.01 nm0.65 ± 0.01 nm²For comparison[4]
Pure DPPE4.00 ± 0.01 nm0.52 ± 0.01 nm²Increased order with DPPE[4]
9:1 DPPE/CholesterolUnstable upper bilayer-Cholesterol destabilized the upper bilayer[7][9]

Experimental Protocols

Detailed methodologies for the preparation of various artificial membrane systems using DPPE are provided below. These protocols are adapted from established methods for similar phospholipids.

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) by Extrusion

This protocol describes the formation of SUVs, which are useful for a variety of biophysical studies and as drug delivery vehicles.

Materials:

  • This compound (DPPE)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Chloroform

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DPPE in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by vortexing. This results in the formation of multilamellar vesicles (MLVs). The hydration temperature should be above the phase transition temperature (Tm) of DPPE (e.g., 65-70 °C).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11-21 times).[6] This process at a temperature above the Tm will produce a translucent suspension of SUVs.

  • Storage:

    • Store the resulting SUV suspension at 4 °C. For long-term storage, use a buffer containing a bacteriostatic agent or store under an inert gas to prevent lipid oxidation.[6]

Protocol 2: Formation of Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are valuable for microscopy studies of membrane dynamics and protein interactions.

Materials:

  • DPPE

  • Chloroform

  • Indium Tin Oxide (ITO) coated glass slides

  • Teflon spacer

  • Hydration solution (e.g., 200 mM sucrose)

  • Function generator

Procedure:

  • Lipid Film Preparation:

    • Deposit a small volume (e.g., 10-20 µL) of DPPE solution in chloroform onto the conductive side of two ITO slides.[6]

    • Spread the solution evenly to create a thin film.

    • Dry the slides in a vacuum desiccator for at least 2 hours.[6]

  • Chamber Assembly:

    • Place a Teflon spacer on one of the lipid-coated slides.

    • Fill the chamber with the hydration solution.[6]

    • Carefully place the second ITO slide on top, with the lipid-coated side facing inwards, ensuring no air bubbles are trapped.[6]

  • Electroformation:

    • Connect the ITO slides to a function generator.

    • Apply a sinusoidal AC electric field (e.g., 10 Hz, 1.0 - 1.5 V peak-to-peak) for 2-4 hours at a temperature above the Tm of DPPE.[6]

  • Harvesting:

    • Gently collect the GUV suspension from the chamber.[6]

Protocol 3: Black Lipid Membrane (BLM) Formation

BLMs are used to study the electrical properties of membranes and ion channel activity.

Materials:

  • DPPE

  • Organic solvent (e.g., n-decane)

  • BLM chamber with a Teflon cup containing a small aperture

  • Aqueous buffer solution

  • Ag/AgCl electrodes

Procedure:

  • Chamber Setup:

    • Assemble the BLM chamber and fill both compartments with the aqueous buffer.

    • Insert the Ag/AgCl electrodes into each compartment.[6]

  • Membrane Painting:

    • Prepare a solution of DPPE in the organic solvent.

    • Pre-treat the aperture by painting a small amount of the lipid solution around it and allowing the solvent to evaporate.[6]

    • Dip a small brush or glass rod into the lipid solution and "paint" it across the aperture.[6]

  • Bilayer Formation and Characterization:

    • A thick lipid film will initially cover the aperture. Over time, the film will thin out to form a bilayer, which can be monitored by measuring the membrane capacitance.

Visualizations: Workflows and Pathways

Experimental Workflow for SUV Preparation by Extrusion

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion dissolve Dissolve DPPE in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry under Nitrogen and Vacuum evaporate->dry hydrate Hydrate Film with Buffer (above Tm) dry->hydrate mlvs Formation of Multilamellar Vesicles (MLVs) hydrate->mlvs extrude Extrude through Polycarbonate Membrane (above Tm) mlvs->extrude suvs Formation of Small Unilamellar Vesicles (SUVs) extrude->suvs

Caption: Workflow for preparing Small Unilamellar Vesicles (SUVs) using the extrusion method.

General Workflow for Artificial Membrane-Based Drug Delivery Studiesdot

G cluster_0 Formulation cluster_1 Characterization cluster_2 Application prep Prepare DPPE-based Liposomes drug Encapsulate Therapeutic Agent prep->drug size Size and Zeta Potential Analysis drug->size ee Encapsulation Efficiency size->ee release In Vitro Drug Release ee->release cell Cellular Uptake Studies release->cell vivo In Vivo Efficacy and Biodistribution cell->vivo

References

Application Notes and Protocols for the Preparation of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) Liposomes via the Thin-Film Hydration Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer, which can be used as a drug delivery vehicle for both hydrophilic and lipophilic compounds. The thin-film hydration method is a common and straightforward technique for the preparation of liposomes. This document provides a detailed protocol for the preparation and characterization of liposomes composed of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE).

Experimental Protocols

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Objective: To determine the main phase transition temperature of 1,3-DPPE, which is essential for setting the correct temperature for the hydration and extrusion steps.

Materials:

  • This compound (1,3-DPPE)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

Protocol:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of 1,3-DPPE powder directly into a DSC pan.

    • Add a small amount of the desired hydration buffer to the pan to achieve a lipid concentration of 20-50% (w/w).

    • Seal the pan hermetically to prevent water evaporation during the heating scan.

  • DSC Analysis:

    • Place the sealed sample pan and a reference pan (containing the same amount of buffer) into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 1-5°C/min) to a temperature well above the expected Tm (e.g., 80°C).

    • The Tm is identified as the peak temperature of the endothermic transition in the thermogram.

Preparation of 1,3-DPPE Liposomes by Thin-Film Hydration

Objective: To prepare multilamellar vesicles (MLVs) and subsequently small unilamellar vesicles (SUVs) of a defined size from 1,3-DPPE.

Materials:

  • This compound (1,3-DPPE)

  • Organic solvent (e.g., chloroform or a 2:1 v/v mixture of chloroform:methanol)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Protocol:

  • Lipid Dissolution:

    • Dissolve a known amount of 1,3-DPPE in the organic solvent in a round-bottom flask. Gently swirl the flask to ensure complete dissolution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation but is below the lipid's Tm.

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying:

    • To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2-4 hours, or overnight.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature at least 10-15°C above the experimentally determined Tm of 1,3-DPPE.

    • Add the pre-heated buffer to the flask containing the dry lipid film. The volume of buffer will determine the final lipid concentration.

    • Agitate the flask by hand or using a vortex mixer. The lipid film will gradually peel off the glass wall to form a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Extrusion (Sizing):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Equilibrate the extruder and the MLV suspension to the same temperature as the hydration buffer (above Tm).

    • Draw the MLV suspension into one of the gas-tight syringes and pass it through the extruder to the second syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of small unilamellar vesicles (SUVs).

  • Storage:

    • Store the final liposome suspension at 4°C for short-term use. For long-term storage, stability studies should be conducted.

Characterization of 1,3-DPPE Liposomes

Objective: To determine the key physicochemical properties of the prepared liposomes, such as size, size distribution, and surface charge.

2.3.1. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI)

Protocol:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a cuvette.

  • Measure the hydrodynamic diameter (size) and PDI using a DLS instrument. The PDI value indicates the broadness of the size distribution.

2.3.2. Zeta Potential Measurement for Surface Charge

Protocol:

  • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement.

  • Transfer the diluted sample to a zeta potential cell.

  • Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge of the liposomes.

Data Presentation

The following tables provide expected or representative data for liposomes prepared from dipalmitoyl-glycero-phosphoethanolamine (DPPE). Actual results for the 1,3-isomer may vary and should be determined experimentally.

Table 1: Physicochemical Properties of DPPE Liposomes

ParameterRepresentative ValueMeasurement Technique
Hydrodynamic Diameter100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-20 to -40 mV (in PBS)Zeta Potential Analysis
Phase Transition Temp. (Tm)~63 °C (for 1,2-DPPE)Differential Scanning Calorimetry (DSC)

Table 2: Experimental Parameters for Thin-Film Hydration

ParameterRecommended SettingRationale
Lipid Concentration10 - 20 mg/mLAffects liposome formation and stability.
Hydration Temperature> Tm of 1,3-DPPE (e.g., Tm + 10-15°C)Ensures lipids are in a fluid state for proper hydration.
Extrusion Temperature> Tm of 1,3-DPPE (e.g., Tm + 10-15°C)Prevents lipid crystallization and membrane rupture during sizing.
Extrusion Passes11 - 21 (odd number)Promotes a narrow and uniform size distribution.

Visualizations

Experimental Workflow

G A 1. Lipid Dissolution (1,3-DPPE in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Drying (High Vacuum) B->C D 4. Hydration (Buffer at T > Tm) C->D E 5. Extrusion (Sizing) (T > Tm, 100 nm membrane) D->E F 6. Characterization (DLS, Zeta Potential) E->F G Final Liposome Suspension (SUVs) F->G

Caption: Workflow for 1,3-DPPE liposome preparation and characterization.

Logical Relationship of Critical Parameters

G Tm Phase Transition Temperature (Tm) of 1,3-DPPE Hydration Hydration Temperature Tm->Hydration Must be > Extrusion Extrusion Temperature Tm->Extrusion Must be > Stability Liposome Stability & Formation Hydration->Stability Extrusion->Stability

Caption: Critical temperature dependencies in DPPE liposome formulation.

Application Notes and Protocols: 1,3-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,3-DPPE) in Vaccine Adjuvant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of safe and effective vaccine adjuvants is paramount in enhancing the immunogenicity of modern subunit vaccines. Adjuvants are critical components that can potentiate and shape the adaptive immune response to a co-administered antigen.[1] Phospholipids, as primary components of biological membranes and key players in cellular signaling, are increasingly investigated for their adjuvant properties, primarily through their formulation into liposomes and other lipid-based nanoparticles.

This document provides an overview of the potential applications of 1,3-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,3-DPPE) in vaccine adjuvant formulations. While direct studies on 1,3-DPPE as a standalone vaccine adjuvant are not extensively documented, its structural properties as a phospholipid suggest potential utility in the generation of micelles, liposomes, and other artificial membranes for vaccine delivery systems.[2] These notes will explore the established roles of related phospholipids in vaccine adjuvants and extrapolate the potential applications and experimental considerations for 1,3-DPPE.

Rationale for Phospholipids as Adjuvants

Phospholipid-based adjuvants, particularly liposomes, offer several advantages in vaccine formulation:

  • Antigen Delivery: Liposomes can encapsulate or adsorb antigens, protecting them from degradation and facilitating their uptake by antigen-presenting cells (APCs).

  • Depot Effect: Liposomal formulations can form a depot at the injection site, leading to a sustained release of the antigen and prolonged exposure to the immune system.[1]

  • Enhanced Cellular Uptake: The lipid bilayer of liposomes can fuse with the cell membrane of APCs, directly delivering the antigen into the cytoplasm for processing and presentation.

  • Immunomodulation: Certain phospholipids can directly interact with immune cells and modulate their function. For instance, cationic liposomes have been shown to up-regulate the expression of co-stimulatory molecules like CD80 and CD86 on dendritic cells (DCs).[1]

Potential Roles of 1,3-DPPE in Adjuvant Formulations

1,3-DPPE is a phospholipid featuring two saturated 16-carbon palmitic acid chains at the sn-1 and sn-3 positions of the glycerol backbone.[2] Based on the known functions of similar phospholipids in vaccine formulations, 1,3-DPPE could potentially be utilized in the following ways:

  • Structural Component of Liposomes: 1,3-DPPE can be a key structural component in liposomal vaccine delivery systems. The dipalmitoyl chains would contribute to a relatively rigid and stable lipid bilayer, which can influence the antigen loading capacity, release kinetics, and in vivo stability of the liposomes.

  • Modulation of Membrane Fluidity: The inclusion of 1,3-DPPE in a liposomal formulation can modulate the fluidity of the lipid bilayer. This property is crucial for the interaction of the liposome with APCs and for the subsequent intracellular trafficking of the antigen.

  • Surface Modification: The phosphoethanolamine headgroup of 1,3-DPPE can be chemically modified to attach targeting ligands or other immunomodulatory molecules. For example, succinylation of the headgroup, as seen in the related compound 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), can alter the surface charge and interaction with biological systems.[3]

Experimental Protocols

Preparation of 1,3-DPPE-Containing Liposomes

This protocol describes a general method for preparing liposomes incorporating 1,3-DPPE using the thin-film hydration method.

Materials:

  • 1,3-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,3-DPPE)

  • Cholesterol

  • Other phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Antigen of interest

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve 1,3-DPPE, cholesterol, and other lipids in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of lipids should be optimized based on the desired properties of the liposomes.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a PBS solution containing the antigen of interest. The hydration is typically performed above the phase transition temperature of the lipids.

    • Vortex the flask to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

  • Purification:

    • Remove the unencapsulated antigen by methods such as size exclusion chromatography or ultracentrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the antigen encapsulation efficiency using an appropriate assay (e.g., protein assay after lysing the liposomes).

Experimental Workflow for Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration & Vesicle Formation cluster_2 Sizing & Purification cluster_3 Characterization dissolve Dissolve Lipids (1,3-DPPE, Cholesterol, etc.) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film (Under Vacuum) evaporate->dry hydrate Hydrate Film with Antigen Solution dry->hydrate vortex Vortex to Form Multilamellar Vesicles (MLVs) hydrate->vortex extrude Extrude through Polycarbonate Membrane vortex->extrude purify Purify Liposomes (e.g., Size Exclusion Chromatography) extrude->purify characterize Analyze Size, Zeta Potential, and Encapsulation Efficiency purify->characterize

Caption: Workflow for preparing 1,3-DPPE-containing liposomes.

In Vitro Evaluation of Adjuvant Activity

This protocol outlines an in vitro assay to assess the ability of 1,3-DPPE-containing liposomes to activate dendritic cells.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs)

  • 1,3-DPPE-liposome-adjuvanted antigen

  • Control groups (e.g., free antigen, empty liposomes, LPS as a positive control)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Flow cytometry antibodies (e.g., anti-CD80, anti-CD86, anti-MHC class II)

  • ELISA kits for cytokine quantification (e.g., IL-12, TNF-α)

Procedure:

  • Cell Culture:

    • Culture BMDCs in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Stimulation:

    • Treat the BMDCs with the 1,3-DPPE-liposome-adjuvanted antigen and control formulations for 24 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers of DC maturation (CD80, CD86, MHC class II).

    • Analyze the expression levels of these markers by flow cytometry.

  • Cytokine Analysis:

    • Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., IL-12, TNF-α) using ELISA kits.

Signaling Pathways in Adjuvant Action

While specific signaling pathways for 1,3-DPPE are not defined, adjuvants generally act by activating innate immune signaling. Liposomal adjuvants can be taken up by APCs and engage with pattern recognition receptors (PRRs) within the cell. This can trigger downstream signaling cascades leading to the production of cytokines and chemokines, and the upregulation of co-stimulatory molecules, ultimately enhancing the adaptive immune response.

Proposed General Signaling Pathway for Liposomal Adjuvants

G cluster_0 Antigen Presentation cluster_1 Innate Immune Activation cluster_2 APC Maturation & Cytokine Production cluster_3 Adaptive Immune Response liposome Liposome with Antigen & 1,3-DPPE uptake Uptake by APC liposome->uptake apc Antigen Presenting Cell (APC) prr Pattern Recognition Receptor (PRR) Engagement apc->prr uptake->apc signaling Downstream Signaling (e.g., NF-κB, IRFs) prr->signaling maturation Upregulation of Co-stimulatory Molecules (CD80, CD86, MHC) signaling->maturation cytokines Production of Cytokines & Chemokines (IL-12, TNF-α) signaling->cytokines tcell T-cell Activation & Differentiation maturation->tcell cytokines->tcell bcell B-cell Activation & Antibody Production tcell->bcell

Caption: General signaling pathway for liposomal adjuvants.

Data Summary

As there is no specific quantitative data available for 1,3-DPPE as a vaccine adjuvant, the following table presents a hypothetical summary of expected outcomes from in vitro DC activation studies, based on the known effects of other phospholipid-based adjuvants.

FormulationCD86 Expression (MFI)IL-12p70 (pg/mL)
Untreated BMDCs100 ± 15< 10
Antigen Alone120 ± 20< 10
Empty Liposomes150 ± 2550 ± 10
1,3-DPPE Liposome + Antigen 500 ± 50 300 ± 40
LPS (Positive Control)800 ± 701000 ± 120

MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation and are hypothetical.

Conclusion

While direct evidence for the application of 1,3-DPPE as a vaccine adjuvant is currently limited, its physicochemical properties as a phospholipid make it a plausible candidate for inclusion in liposomal and other lipid-based vaccine delivery systems. Further research is warranted to explore its potential to enhance antigen delivery, stability, and immunogenicity. The protocols and conceptual frameworks presented in these notes provide a foundation for researchers to investigate the utility of 1,3-DPPE in the rational design of novel vaccine adjuvants.

References

Application Notes and Protocols for Incorporating 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of various therapeutic payloads, most notably nucleic acids like mRNA and siRNA. The efficacy of these delivery systems is highly dependent on their composition, which typically includes an ionizable lipid, a PEGylated lipid, cholesterol, and a "helper" phospholipid. This document provides detailed application notes and protocols for the incorporation of a specific, less common helper lipid: 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE).

While the more common isomer, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE), is frequently used, the 1,3-isomer offers a unique structural configuration that may impact the physicochemical properties and performance of LNPs.[1] Specifically, the symmetric positioning of the palmitoyl chains at the sn-1 and sn-3 positions of the glycerol backbone may lead to altered membrane packing and stability.[2] Research on the closely related 1,3-dipalmitoyl-glycero-2-phosphocholine (β-DPPC) suggests that such 1,3-diacyl lipids can exhibit interdigitation of their hydrocarbon chains, resulting in a significantly smaller bilayer periodicity compared to their 1,2-isomers. This unique packing characteristic could potentially influence LNP morphology, payload encapsulation, and release kinetics.

These notes provide a framework for formulating and characterizing LNPs containing 1,3-DPPE, drawing upon established LNP manufacturing techniques and characterization methods. Due to the limited published data specifically on 1,3-DPPE in LNPs, the provided protocols are based on standard LNP formulations, and the expected outcomes are inferred from the behavior of structurally related lipids.

Data Presentation: Comparative Physicochemical Properties of LNPs with Common Helper Lipids

The following table summarizes typical physicochemical properties of LNPs formulated with commonly used helper lipids. This data serves as a baseline for comparison when characterizing novel LNPs incorporating 1,3-DPPE.

Helper LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DSPC50:10:38.5:1.570-100< 0.2-5 to +5> 90[3][4]
DOPE50:10:38.5:1.580-120< 0.2-5 to +5> 85[4][5]
DPPC50:10:38.5:1.570-110< 0.2-5 to +5> 90[6]

Experimental Protocols

Protocol 1: Formulation of 1,3-DPPE-Containing LNPs using Microfluidics

This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for precise control over particle formation and results in LNPs with uniform size and low polydispersity.[3]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)

  • This compound (1,3-DPPE)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Nucleic acid payload (e.g., mRNA, siRNA)

  • Ethanol (200 proof, RNase-free)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, 1,3-DPPE, cholesterol, and PEGylated lipid in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the organic phase is typically between 10-25 mM.

    • Ensure all lipids are fully dissolved, gently warming if necessary.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid payload in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1-0.5 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the nucleic acid solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1).

    • Set the total flow rate (e.g., 2-12 mL/min). Higher flow rates generally result in smaller LNPs.

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The collected LNP dispersion will be in an ethanol/citrate buffer mixture.

    • Perform dialysis against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Formulation of 1,3-DPPE-Containing LNPs using Ethanol Injection

This protocol provides a simpler method for LNP formulation that does not require specialized microfluidic equipment.[7][8]

Materials:

  • Same as Protocol 1.

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare the lipid stock solution in ethanol as described in Protocol 1.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Prepare the nucleic acid solution in 50 mM citrate buffer (pH 4.0) as described in Protocol 1.

  • Ethanol Injection:

    • Place the aqueous phase in a beaker with a stir bar and stir vigorously.

    • Rapidly inject the organic phase into the stirring aqueous phase. The volume ratio of aqueous to organic phase should be at least 3:1.

    • Continue stirring for 30-60 minutes to allow for LNP formation and stabilization.

  • Purification and Buffer Exchange:

    • Follow the purification and buffer exchange steps as described in Protocol 1.

  • Sterilization and Storage:

    • Follow the sterilization and storage steps as described in Protocol 1.

Protocol 3: Characterization of 1,3-DPPE-Containing LNPs

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS): [][10]

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • An acceptable PDI for LNP formulations is typically below 0.2, indicating a monodisperse population.[11]

2. Zeta Potential Measurement: [][10]

  • Dilute the LNP suspension in deionized water or a low ionic strength buffer.

  • Measure the surface charge of the LNPs using an instrument capable of electrophoretic light scattering.

  • LNPs should have a near-neutral zeta potential at physiological pH to minimize non-specific interactions in vivo.

3. Nucleic Acid Encapsulation Efficiency Quantification (RiboGreen Assay): [12][13]

  • Prepare two sets of LNP samples. In one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid. The other set remains untreated.

  • Add the RiboGreen reagent, which fluoresces upon binding to nucleic acids, to both sets of samples.

  • Measure the fluorescence intensity.

  • The encapsulation efficiency is calculated as: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

4. Determination of Lipid Molar Ratios by Liquid Chromatography-Mass Spectrometry (LC-MS): [14][15]

  • Develop a reverse-phase liquid chromatography method to separate the different lipid components.

  • Use a mass spectrometer to identify and quantify each lipid.

  • This allows for the confirmation of the final lipid composition of the formulated LNPs.

Mandatory Visualization

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_post Post-Formulation Processing Lipid_Mix Lipid Mixture (Ionizable, 1,3-DPPE, Cholesterol, PEG-Lipid) in Ethanol Mixing Rapid Mixing (Microfluidics or Ethanol Injection) Lipid_Mix->Mixing NA_Solution Nucleic Acid in Citrate Buffer (pH 4.0) NA_Solution->Mixing Purification Purification & Buffer Exchange (Dialysis or TFF) Mixing->Purification Sterilization Sterile Filtration (0.22 µm) Purification->Sterilization Final_LNP Final LNP Formulation (in PBS, pH 7.4) Sterilization->Final_LNP LNP_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_compositional Compositional Analysis LNP_Sample LNP Formulation DLS Dynamic Light Scattering (DLS) LNP_Sample->DLS Zeta Zeta Potential Measurement LNP_Sample->Zeta RiboGreen RiboGreen Assay LNP_Sample->RiboGreen LCMS LC-MS LNP_Sample->LCMS Size_PDI Size & PDI DLS->Size_PDI Surface_Charge Surface Charge Zeta->Surface_Charge Encapsulation Encapsulation Efficiency RiboGreen->Encapsulation Lipid_Ratio Lipid Molar Ratio LCMS->Lipid_Ratio

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) is a phospholipid used in the formulation of micelles, liposomes, and other artificial membranes.[1] The purity of 1,3-DPPE is critical for its performance and safety in pharmaceutical and research applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying lipids and their derivatives, making it an ideal method for assessing the purity of 1,3-DPPE.[2] This application note provides a detailed protocol for the purity analysis of 1,3-DPPE using a reversed-phase HPLC (RP-HPLC) method with a Charged Aerosol Detector (CAD).

Principle of the Method

The separation of 1,3-DPPE and its potential impurities is achieved using reversed-phase chromatography. In this method, the stationary phase is nonpolar (C18), and the mobile phase is a polar organic solvent mixture. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Nonpolar compounds like 1,3-DPPE are retained longer on the column. A gradient elution is employed to ensure the separation of compounds with a range of polarities. Due to the lack of a strong chromophore in 1,3-DPPE, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable for detection.

Experimental Protocols

Materials and Reagents
  • This compound (Purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Chloroform (analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD) is required.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium formate in Water/Methanol (95:5, v/v) with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium formate in Acetonitrile/Methanol (95:5, v/v) with 0.1% Formic Acid
Gradient Elution 0-5 min: 70% B; 5-20 min: 70% to 100% B; 20-25 min: 100% B; 25.1-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)
Run Time 30 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: Accurately weigh 0.63 g of ammonium formate and dissolve in 950 mL of HPLC grade water and 50 mL of HPLC grade methanol. Add 1 mL of formic acid and mix well. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Accurately weigh 0.63 g of ammonium formate and dissolve in 950 mL of HPLC grade acetonitrile and 50 mL of HPLC grade methanol. Add 1 mL of formic acid and mix well. Filter through a 0.22 µm membrane filter.

Standard Solution Preparation:

  • Accurately weigh 10 mg of 1,3-DPPE reference standard and dissolve in 10 mL of chloroform to obtain a stock solution of 1 mg/mL.

  • Dilute the stock solution with the mobile phase B to a final concentration of 0.1 mg/mL for injection.

Sample Preparation:

  • Accurately weigh 10 mg of the 1,3-DPPE sample and dissolve in 10 mL of chloroform.

  • Dilute the sample solution with mobile phase B to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The purity of the 1,3-DPPE sample is determined by calculating the peak area percentage.

Table 1: Hypothetical Retention Times and Peak Areas for Purity Analysis

Peak IDCompoundRetention Time (min)Peak AreaArea %
1Lyso-GPE5.215,0000.5
2Free Palmitic Acid8.910,0000.3
31,3-DPPE15.72,950,00098.9
4Oxidized DPPE18.225,0000.3

Purity Calculation:

Purity (%) = (Peak Area of 1,3-DPPE / Total Peak Area of all components) x 100

Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_dilution Dilution & Filtration cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Mobile Phase Preparation G System Equilibration A->G B Standard Solution Preparation (1 mg/mL stock) D Dilute Standard to 0.1 mg/mL B->D C Sample Solution Preparation (1 mg/mL stock) E Dilute Sample to 0.1 mg/mL C->E H Inject Standard & Sample D->H F Filter Sample through 0.45 µm Syringe Filter E->F F->H G->H I Data Acquisition H->I J Peak Integration and Identification I->J K Purity Calculation (% Area) J->K L Generate Report K->L

Caption: HPLC analysis workflow for 1,3-DPPE purity.

Potential Impurities

The purity of 1,3-DPPE can be affected by related substances from its synthesis or degradation. Potential impurities may include:

  • Lyso-glycerophosphoethanolamine (Lyso-GPE): Formed by the hydrolysis of one of the fatty acid chains.

  • Free Palmitic Acid: A starting material or a hydrolysis product.

  • 1,2-Dipalmitoyl-glycero-3-phosphoethanolamine (1,2-DPPE): An isomer that may be present from the synthesis.

  • Oxidized DPPE: Formed if the fatty acid chains undergo oxidation.

This HPLC method is designed to separate these potential impurities from the main 1,3-DPPE peak, allowing for accurate purity assessment.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the purity analysis of this compound. The use of a C18 column with a gradient elution and a Charged Aerosol Detector allows for the effective separation and quantification of 1,3-DPPE and its potential impurities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of phospholipids.

References

Application Notes and Protocols for 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the handling, storage, and use of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) powder. The protocols are intended to assist in the consistent and safe application of this phospholipid in research and development, particularly in the formulation of lipid-based drug delivery systems.

Product Information and Physical Properties

This compound is a phospholipid featuring two palmitic acid chains at the sn-1 and sn-3 positions of the glycerol backbone, with a phosphoethanolamine headgroup at the sn-2 position.[1] Its structure distinguishes it from the more common 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE). This structural difference may influence its packing properties in lipid bilayers and its interactions with other molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to off-white powder or crystalline solid[1]
Molecular Formula C₃₇H₇₄NO₈P[2]
Molecular Weight 691.96 g/mol [2]
Solubility Soluble in chloroform[1]
Purity ≥98%[2]

Handling and Storage

Proper handling and storage of 1,3-DPPE powder are crucial to maintain its stability and integrity.

2.1. Handling Precautions:

  • Handle in a well-ventilated area.

  • Avoid generating dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Do not ingest or inhale.

2.2. Storage Conditions: To ensure long-term stability, 1,3-DPPE powder should be stored under the following conditions:

Table 2: Recommended Storage Conditions for 1,3-DPPE Powder

ParameterRecommendationRationaleReference
Temperature -20°CMinimizes chemical degradation and lipid oxidation.[1][2]
Atmosphere Under an inert gas (e.g., argon or nitrogen)Prevents oxidation of the fatty acid chains.[1]
Light Exposure Protect from lightPrevents light-induced degradation.[1]
Moisture Store in a tightly sealed container with a desiccant1,3-DPPE is hygroscopic and can degrade in the presence of moisture.[1]

For short-term shipping, the use of dry ice is recommended.[1]

Experimental Protocols

Preparation of a Stock Solution

A stock solution of 1,3-DPPE is typically prepared in an organic solvent. Chloroform is a common choice due to the high solubility of the lipid.[1]

Materials:

  • This compound powder

  • Chloroform (high purity, HPLC grade or equivalent)

  • Inert gas (argon or nitrogen)

  • Glass vial with a Teflon-lined cap

Protocol:

  • Weigh the desired amount of 1,3-DPPE powder in a clean, dry glass vial.

  • Under a stream of inert gas, add the required volume of chloroform to achieve the desired concentration (e.g., 10 mg/mL).

  • Seal the vial tightly with the Teflon-lined cap.

  • Gently swirl or vortex the vial until the powder is completely dissolved.

  • Store the stock solution at -20°C under an inert atmosphere.

General Protocol for Liposome Formulation by Thin-Film Hydration

This protocol describes a general method for preparing multilamellar vesicles (MLVs) containing 1,3-DPPE. This method can be adapted to include other lipids and therapeutic agents.

Materials:

  • 1,3-DPPE stock solution in chloroform

  • Other lipid stock solutions in chloroform (e.g., a neutral phospholipid like DPPC and cholesterol)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Inert gas (argon or nitrogen)

Protocol:

  • Lipid Film Formation: a. In a round-bottom flask, add the desired amounts of the 1,3-DPPE stock solution and any other lipid solutions. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure. The water bath temperature should be set above the phase transition temperature (Tc) of the lipid with the highest Tc. For saturated lipids like DPPE, this is typically above 40°C. d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: a. Add the desired volume of pre-warmed hydration buffer (above the Tc) to the flask containing the lipid film. b. Agitate the flask by hand or on the rotary evaporator (without vacuum) to hydrate the lipid film. This process will form multilamellar vesicles (MLVs).

  • Sizing (Optional): a. To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs)), the MLV suspension can be subjected to sonication or extrusion.[3] b. Sonication: Use a bath sonicator or a probe sonicator to sonicate the MLV suspension above the lipid Tc until the suspension becomes translucent.[3] c. Extrusion: Pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a liposome extruder. This should also be performed at a temperature above the Tc.

Table 3: Example Lipid Composition for Liposome Formulation

Lipid ComponentMolar Ratio (%)Purpose
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)55Main structural component of the bilayer
Cholesterol40Stabilizes the membrane and reduces permeability
This compound (1,3-DPPE)5Can be included to modify surface charge and membrane properties

Note: This is a generalized formulation. The optimal ratio of lipids will depend on the specific application.

Visualization of Experimental Workflow and Potential Signaling Involvement

Experimental Workflow for Liposome Preparation

The following diagram illustrates the key steps in the thin-film hydration method for preparing liposomes.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing (Optional) A Dissolve Lipids in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Dry Lipid Film (High Vacuum) B->C D Add Aqueous Buffer (> Tc) C->D Hydrate E Agitate to Form MLVs D->E F Sonication or Extrusion E->F Size Reduction G SUVs or LUVs F->G

Caption: Workflow for liposome preparation by thin-film hydration.

Hypothetical Involvement in Phospholipid Signaling

While the specific signaling roles of 1,3-DPPE are not well-defined, phospholipids are key players in cellular signaling. Enzymes like Phospholipase D (PLD) hydrolyze phospholipids to generate signaling molecules. The diagram below illustrates a generalized PLD signaling pathway where a phosphoethanolamine-containing lipid could be a substrate.

Phospholipid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DPPE 1,3-DPPE (Hypothetical Substrate) PA Phosphatidic Acid (PA) (Second Messenger) DPPE->PA Generates PLD Phospholipase D (PLD) PLD->DPPE Hydrolyzes Downstream Downstream Signaling (e.g., mTOR activation, vesicular trafficking) PA->Downstream Initiates Receptor Cell Surface Receptor Receptor->PLD Recruits & Activates Stimulus External Stimulus Stimulus->Receptor Activates

Caption: Generalized Phospholipase D signaling pathway.

Disclaimer: The involvement of this compound in this specific pathway is hypothetical and serves as an illustrative example of potential phospholipid signaling. Further research is required to elucidate the precise biological functions of this particular isomer.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aggregation in 1,3-DPPE Liposome Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting aggregation issues encountered during the preparation of 1,3-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,3-DPPE) liposomes.

Troubleshooting Guide

Problem: My 1,3-DPPE liposome suspension shows visible aggregation, precipitation, or a significant increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).

// Composition Branch helper_lipids [label="Incorporate Helper Lipids?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; add_cholesterol [label="Add/Increase Cholesterol\n(e.g., 30-50 mol%)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_peg [label="Incorporate PEGylated Lipid\n(e.g., 1-5 mol% DSPE-PEG2000)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; composition -> helper_lipids; helper_lipids -> add_cholesterol [label="No"]; helper_lipids -> add_peg [label="No"];

// Process Branch hydration_temp [label="Hydration Temp > Tm?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; extrusion [label="Optimize Extrusion?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; buffer [label="Check Buffer Conditions\n(pH and Ionic Strength)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; process -> hydration_temp; process -> extrusion; process -> buffer;

increase_hydration_temp [label="Increase Hydration\nTemperature", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_extrusion_cycles [label="Increase Extrusion Cycles\n(e.g., 11-21 times)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_buffer [label="Adjust pH (neutral to slightly basic)\nLower Ionic Strength (<150 mM)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; hydration_temp -> increase_hydration_temp [label="No"]; extrusion -> increase_extrusion_cycles [label="No"]; buffer -> adjust_buffer;

// Storage Branch storage_temp [label="Storage at 4°C?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; concentration [label="Dilute Liposome Suspension?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; storage -> storage_temp; storage -> concentration;

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// Characterization and Outcome characterize [label="Characterize Liposomes\n(DLS, Zeta Potential, TEM)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; stable [label="Stable Liposome\nSuspension Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

add_cholesterol -> characterize; add_peg -> characterize; increase_hydration_temp -> characterize; increase_extrusion_cycles -> characterize; adjust_buffer -> characterize; adjust_storage_temp -> characterize; dilute -> characterize; characterize -> stable; } end_dot Caption: Troubleshooting workflow for 1,3-DPPE liposome aggregation.

Frequently Asked Questions (FAQs)

Formulation and Composition

Q1: What is the primary cause of aggregation in 1,3-DPPE liposome preparations?

A1: The primary cause of aggregation in liposomes containing phosphatidylethanolamine (PE) lipids like 1,3-DPPE is related to the physicochemical properties of the PE headgroup. PE lipids have a smaller headgroup compared to their acyl chains, giving them a conical molecular shape. This geometry can favor the formation of non-lamellar (inverted hexagonal) phases, which promotes the fusion of vesicles and subsequent aggregation.[1]

Q2: How can I modify the lipid composition to stabilize my 1,3-DPPE liposomes?

A2: Incorporating "helper" lipids that promote bilayer stability is a key strategy. The two most effective are:

  • Cholesterol: This molecule inserts into the lipid bilayer, filling the gaps between the 1,3-DPPE molecules. This increases the packing density and mechanical rigidity of the membrane, reducing its fluidity and permeability, and thus preventing aggregation.[2]

  • PEGylated Lipids: Including lipids conjugated to polyethylene glycol (PEG), such as DSPE-PEG2000, creates a hydrophilic steric barrier on the surface of the liposomes. This "stealth" layer physically hinders close contact between vesicles, preventing aggregation.[2][3]

// Placeholder for images - in a real implementation, you would replace these with actual image paths node [image=""] } end_dot Caption: Mechanism of steric stabilization by PEGylated lipids.

Q3: What are the optimal molar ratios of cholesterol and PEG-lipids to use with 1,3-DPPE?

A3: While optimal ratios are formulation-dependent, the following table provides general guidance based on studies with similar phospholipids.

Helper LipidMolar Ratio (Helper Lipid:Phospholipid)Observation
Cholesterol 30:70Often cited as an optimal ratio for achieving a balance of membrane rigidity and stability.[4]
50:50Can lead to highly stable liposomes with reduced permeability.[5]
PEGylated Lipid 1-5 mol% of total lipidGenerally provides good steric stabilization.[1]
Process Parameters

Q4: How do pH and ionic strength of the buffer affect 1,3-DPPE liposome stability?

A4: Both pH and ionic strength significantly impact the surface charge and hydration of liposomes, influencing their tendency to aggregate.[2]

  • pH: For PE-containing liposomes, a neutral to slightly basic pH (7.0-8.0) is generally preferred for stability. Acidic conditions can protonate the phosphate group, reducing the headgroup size and promoting the formation of the fusogenic inverted hexagonal phase.[6]

  • Ionic Strength: High concentrations of ions in the buffer (>150 mM) can shield the surface charge of the liposomes. This reduces the electrostatic repulsion between vesicles, leading to aggregation, a phenomenon known as charge screening.[2]

Q5: What is the recommended preparation method for 1,3-DPPE liposomes to minimize aggregation?

A5: The thin-film hydration method followed by extrusion is a common and effective method for preparing unilamellar liposomes with a defined size, which can help minimize aggregation. It is crucial to perform the hydration step at a temperature above the phase transition temperature (Tm) of all lipids in the formulation to ensure proper lipid mixing and vesicle formation.[1]

Characterization and Storage

Q6: How can I monitor my 1,3-DPPE liposomes for aggregation?

A6:

  • Dynamic Light Scattering (DLS): This is the primary technique for measuring the average particle size (hydrodynamic diameter) and the polydispersity index (PDI). An increase in the average size and PDI over time is a clear indicator of aggregation.[2]

  • Zeta Potential Measurement: This technique measures the surface charge of the liposomes. A zeta potential value greater than +30 mV or less than -30 mV generally indicates good colloidal stability due to electrostatic repulsion between vesicles.[2]

  • Visual Inspection: Increased turbidity, cloudiness, or visible precipitates in the liposome suspension are qualitative signs of aggregation.

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): This allows for direct visualization of the liposome morphology and can confirm the presence of aggregates.[2]

Q7: What are the best practices for storing 1,3-DPPE liposomes?

A7:

  • Temperature: Store liposome suspensions at 4°C. Avoid freezing, as the formation of ice crystals can disrupt the vesicles, leading to aggregation upon thawing.[2]

  • Concentration: If aggregation is an issue, consider storing the liposomes at a more dilute concentration to reduce the frequency of vesicle collisions.

  • Buffer: Ensure the storage buffer has an appropriate pH and low ionic strength to maintain electrostatic repulsion between liposomes.[2]

Experimental Protocols

Protocol 1: Preparation of 1,3-DPPE Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of 1,3-DPPE, with the inclusion of cholesterol and a PEGylated lipid for enhanced stability.

Materials:

  • 1,3-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,3-DPPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 140 mM NaCl, pH 7.4 - adjust ionic strength as needed)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Dissolution: In a clean round-bottom flask, dissolve 1,3-DPPE, cholesterol, and DSPE-PEG2000 in chloroform at the desired molar ratio (e.g., 1,3-DPPE:Cholesterol:DSPE-PEG2000 at 65:30:5). Gently swirl the flask until the lipids are completely dissolved and the solution is clear.[2]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of all lipids. Rotate the flask and gradually reduce the pressure to evaporate the chloroform. A thin, uniform lipid film will form on the inner surface of the flask.[2]

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer, pre-warmed to a temperature above the lipid Tm, to the flask. Gently agitate the flask to hydrate the lipid film, which will result in the formation of a milky suspension of multilamellar vesicles (MLVs).[1]

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder and the MLV suspension to a temperature above the Tm of the lipids.

    • Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles of a defined size.[2]

  • Storage: Store the final liposome suspension at 4°C.[2]

Protocol 2: Characterization of Liposome Aggregation by DLS and Zeta Potential

Purpose: To determine the mean particle size, polydispersity index (PDI), and surface charge of the liposomes.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities.

Methodology:

  • Sample Preparation for DLS (Size and PDI):

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for the DLS instrument.

    • Transfer the diluted sample to a clean cuvette.

  • DLS Measurement:

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, dispersant viscosity) and perform the measurement.

    • The instrument will provide the average hydrodynamic diameter (Z-average) and the PDI. A low PDI value (< 0.2) indicates a monodisperse sample.

  • Sample Preparation for Zeta Potential:

    • Dilute the liposome suspension in a low-ionic-strength buffer (e.g., 10 mM NaCl) to an appropriate concentration for the instrument.

  • Zeta Potential Measurement:

    • Load the sample into the specific zeta potential cell.

    • Place the cell in the instrument and perform the measurement.

    • The instrument will calculate the zeta potential based on the electrophoretic mobility of the liposomes.

  • Time-Course Analysis: To assess stability, repeat the DLS and zeta potential measurements at regular intervals (e.g., 0, 24, 48 hours) while storing the liposomes under desired conditions. An increase in size and PDI, or a decrease in the absolute value of the zeta potential, indicates aggregation.

Quantitative Data Summary

ParameterConditionObservationImplication for Stability
Cholesterol Content 0 mol%Prone to aggregation.Low stability.
30 mol%Often optimal for stability and rigidity.[4]High stability.
50 mol%Highly stable, reduced permeability.[5]Very high stability.
Zeta Potential > +30 mV or < -30 mVSufficient electrostatic repulsion to prevent aggregation.[2]Good colloidal stability.
-30 mV to +30 mVInsufficient electrostatic repulsion, prone to aggregation.Poor colloidal stability.
pH Acidic (< 7.0)Can promote the formation of fusogenic non-lamellar phases in PE-containing liposomes.[6]Reduced stability.
Neutral to slightly basic (7.0-8.0)Generally preferred for the stability of PE-containing liposomes.Increased stability.
Ionic Strength Low (< 150 mM)Maintains electrostatic repulsion between vesicles.Increased stability.
High (> 150 mM)Shields surface charge, reducing electrostatic repulsion and leading to aggregation.[2]Reduced stability.

References

Technical Support Center: Optimizing Hydration of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (DPPE) Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful hydration of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (DPPE) films to form liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the phase transition temperature (Tm) of this compound (DPPE) and why is it important?

Q2: What are the recommended organic solvents for creating the initial DPPE film?

DPPE is soluble in a variety of organic solvents. Chloroform is a commonly used solvent for dissolving phospholipids to create a lipid film.[2] For lipids that are difficult to dissolve, a mixture of chloroform and methanol (e.g., in a 2:1 or 9:1 v/v ratio) can improve solubility and lead to a more uniform lipid film.[2]

Q3: What type of hydration buffer should I use for DPPE films?

The choice of hydration buffer depends on the intended application of the liposomes. Common options include:

  • Phosphate-Buffered Saline (PBS): Widely used for biological applications.

  • HEPES Buffer: Often used in cell culture and for pH stability.

  • Tris-HCl Buffer: Another common buffer for biological experiments.

  • Saline (0.9% NaCl): For creating isotonic formulations.

The pH and ionic strength of the buffer can influence the stability of the resulting liposomes. For phosphoethanolamine-containing liposomes, a neutral to slightly basic pH (7.0-9.0) is generally preferred for stability.[3] High ionic strength can sometimes lead to aggregation by shielding surface charges.[3]

Q4: How can I improve the encapsulation efficiency of hydrophilic molecules in my DPPE liposomes?

The passive entrapment of hydrophilic molecules during hydration can be inefficient. To improve encapsulation efficiency, consider the following:

  • Sequential Gentle Hydration: This method involves hydrating the lipid film with smaller volumes of the aqueous solution in a stepwise manner, which has been shown to improve encapsulation.

  • Freeze-Thaw Cycles: Subjecting the multilamellar vesicle (MLV) suspension to several cycles of freezing (in liquid nitrogen) and thawing can increase the entrapped volume.

  • Increase Solute Concentration: A higher concentration of the hydrophilic molecule in the hydration buffer can lead to a higher amount being encapsulated.

Troubleshooting Guide

This guide addresses common issues encountered during the hydration of DPPE films.

Problem Potential Cause(s) Recommended Solution(s)
Difficulty hydrating the lipid film; film does not detach from the flask. 1. Hydration temperature is below the Tm of DPPE. 2. Inadequate agitation. 3. Residual organic solvent in the film. 1. Ensure the hydration buffer and the flask are pre-heated to a temperature above the Tm of DPPE (e.g., 65-75°C). [1]2. Use gentle but thorough agitation, such as swirling or a bath sonicator, to facilitate the detachment of the film. 3. Ensure the lipid film is thoroughly dried under a high vacuum for at least 2 hours, or preferably overnight, to remove all traces of solvent. [1]
Formation of large aggregates or visible particles in the vesicle suspension. 1. High lipid concentration. 2. High ionic strength of the hydration buffer. 3. Presence of divalent cations (e.g., Ca²⁺, Mg²⁺). 1. Reduce the total lipid concentration. A common starting range is 5-20 mg/mL. [1]2. Use a buffer with a lower ionic strength. 3. Avoid buffers containing high concentrations of divalent cations, as they can induce aggregation of negatively charged liposomes.
Low yield of vesicles after hydration. 1. Incomplete hydration. 2. Suboptimal pH of the hydration buffer. 1. Increase the hydration time (e.g., 1-2 hours) and ensure the temperature remains consistently above the Tm. 2. Optimize the pH of the hydration buffer; a neutral to slightly basic pH is often recommended for PE-containing liposomes. [3]
Vesicle suspension has a high polydispersity index (PDI). 1. Hydration temperature was too low or inconsistent. 2. Insufficient downsizing of multilamellar vesicles (MLVs). 1. Maintain a constant and adequate hydration temperature throughout the process. 2. Perform a downsizing step, such as extrusion or sonication, after hydration to produce vesicles with a more uniform size distribution.

Experimental Protocols

Protocol 1: Preparation of DPPE-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar vesicles (ULVs) containing DPPE using the thin-film hydration method followed by extrusion.

Materials:

  • This compound (DPPE)

  • Other lipids as required by the formulation (e.g., a neutral phosphatidylcholine like DPPC)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • High-vacuum pump

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of DPPE and any other lipids in chloroform or a suitable solvent mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to 40-50°C. d. Evaporate the solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours or overnight.[1]

  • Lipid Film Hydration: a. Pre-heat the hydration buffer and the flask containing the lipid film to a temperature above the Tm of all lipid components (e.g., 65-75°C for DPPE-containing films).[1] b. Add the pre-heated hydration buffer to the flask. c. Agitate the flask by gentle swirling or in a bath sonicator until the lipid film is completely detached and the solution appears as a milky suspension of multilamellar vesicles (MLVs). Maintain the temperature above the Tm for at least 1 hour.[1]

  • Vesicle Sizing (Extrusion): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Pre-heat the extruder to the same temperature as the hydration step. c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization: a. Determine the vesicle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. The zeta potential can be measured to assess the surface charge and colloidal stability of the liposomes.

Visualizations

experimental_workflow cluster_film Lipid Film Formation cluster_hydration Hydration cluster_sizing Vesicle Sizing cluster_characterization Characterization dissolve Dissolve DPPE in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Dry Under High Vacuum evaporate->dry add_buffer Add Pre-heated Hydration Buffer (> Tm) dry->add_buffer agitate Agitate to Form MLVs add_buffer->agitate extrude Extrusion (e.g., 100 nm membrane) agitate->extrude dls DLS (Size, PDI) extrude->dls zeta Zeta Potential dls->zeta

Caption: Experimental workflow for the preparation of DPPE-containing liposomes.

troubleshooting_logic start Problem: Poor Vesicle Formation q1 Is the hydration temperature above the lipid Tm (e.g., >63°C)? start->q1 sol1 Increase hydration temperature to >Tm (e.g., 65-75°C). q1->sol1 No q2 Is the lipid film fully detached? q1->q2 Yes sol1->q1 sol2a Increase agitation (e.g., gentle vortexing, bath sonication). q2->sol2a No sol2b Ensure complete solvent removal (dry under high vacuum). q2->sol2b No q3 Are vesicles aggregating? q2->q3 Yes sol2a->q2 sol2b->q2 sol3a Decrease lipid concentration. q3->sol3a Yes sol3b Decrease buffer ionic strength. q3->sol3b Yes end Successful Vesicle Formation q3->end No sol3a->q3 sol3b->q3

Caption: Troubleshooting logic for DPPE film hydration.

References

how to prevent hydrolysis of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis in the context of this compound?

A1: Hydrolysis is a chemical reaction where water molecules break down the ester bonds in the this compound molecule. This degradation process results in the formation of lysophospholipids and free fatty acids, which can alter the physical and chemical properties of your formulation, leading to issues such as changes in membrane permeability and vesicle instability.

Q2: What are the primary factors that promote the hydrolysis of this phospholipid?

A2: The main factors that accelerate the hydrolysis of phospholipids like 1,3-DPPE are non-neutral pH (both acidic and alkaline conditions), elevated temperatures, and the presence of water. The rate of hydrolysis increases significantly at pH values deviating from the optimal range and at higher temperatures.

Q3: How can I minimize hydrolysis during the preparation of liposomes containing 1,3-DPPE?

A3: To minimize hydrolysis during liposome preparation, it is crucial to control the pH of your aqueous solutions, maintaining it close to neutral (pH 6.5-7.4). Additionally, working at controlled, low temperatures whenever possible and minimizing the duration of exposure to aqueous environments can significantly reduce degradation. Using degassed buffers can also help prevent oxidative degradation, which can occur alongside hydrolysis.

Q4: What is the recommended method for long-term storage of this compound?

A4: For long-term storage, it is recommended to store this compound as a dry powder at -20°C in a desiccated environment.[1] If storing in a solution is necessary, use an organic solvent like chloroform. For aqueous suspensions of liposomes, short-term storage at 4°C is advisable. For longer-term storage of liposomal formulations, lyophilization (freeze-drying) with the use of cryoprotectants is the most effective method to prevent hydrolysis.[2][3]

Q5: Are there any additives that can help stabilize liposomes made with 1,3-DPPE against hydrolysis?

A5: Yes, incorporating cholesterol into the lipid bilayer can enhance the stability of the liposomes. Cholesterol modulates membrane fluidity and can help to protect the phospholipid from hydrolysis. For frozen storage, cryoprotectants such as trehalose or sucrose are essential to maintain the integrity of the liposomes during the freezing and thawing process.

Troubleshooting Guide: Hydrolysis of this compound

This guide addresses common issues encountered during experiments that may be related to the hydrolysis of this compound.

Observed Problem Potential Cause Related to Hydrolysis Recommended Solution
Change in liposome size or polydispersity over time Hydrolysis of 1,3-DPPE leads to the formation of lysolipids, which can act as detergents and destabilize the liposome structure, causing fusion or aggregation.Ensure the pH of the liposome suspension is maintained between 6.5 and 7.4. Store liposomes at 4°C for short-term use. For long-term storage, lyophilize the liposomes with a suitable cryoprotectant.
Leakage of encapsulated material from liposomes Increased membrane permeability due to the presence of hydrolysis byproducts (lysolipids and fatty acids) that disrupt the lipid bilayer integrity.Prepare liposomes in a buffered solution with a pH close to neutral. Incorporate cholesterol (30-50 mol%) into the formulation to improve membrane stability. Avoid high temperatures during preparation and storage.
Inconsistent experimental results between batches Variable degrees of hydrolysis occurring in different batches due to inconsistencies in preparation or storage conditions (e.g., pH, temperature, storage time).Standardize all experimental parameters. Prepare fresh liposome batches for critical experiments. If storage is necessary, validate the storage conditions to ensure minimal hydrolysis.
Appearance of a precipitate in the liposome suspension Aggregation and fusion of liposomes resulting from significant hydrolysis and destabilization of the lipid bilayer.Review and optimize the entire experimental protocol to minimize exposure to harsh conditions. This includes using appropriate buffers, controlling temperature, and minimizing processing times.

Quantitative Data on Phospholipid Hydrolysis

Parameter Condition Effect on Hydrolysis Rate Recommendation
pH Acidic (pH < 6.0)Increased rate of hydrolysisMaintain pH in the range of 6.5 - 7.4
Neutral (pH 6.5 - 7.4)Minimal rate of hydrolysisOptimal pH range for stability
Alkaline (pH > 7.5)Increased rate of hydrolysisMaintain pH in the range of 6.5 - 7.4
Temperature 4°CSignificantly reduced hydrolysis rateRecommended for short-term storage of aqueous suspensions
Room Temperature (~25°C)Moderate hydrolysis rateMinimize exposure time during experiments
Elevated Temperature (>40°C)Substantially increased hydrolysis rateAvoid unless required for a specific step (e.g., phase transition) and keep the duration as short as possible

Experimental Protocol: Preparation of Hydrolytically Stable Liposomes by Thin-Film Hydration and Extrusion

This protocol outlines the steps for preparing unilamellar liposomes containing this compound with a focus on minimizing hydrolysis.

Materials:

  • This compound

  • Cholesterol (optional, but recommended for stability)

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4), degassed

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and cholesterol (if used) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature slightly above the phase transition temperature of the lipid mixture to form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Warm the degassed hydration buffer to a temperature above the phase transition temperature of the lipid.

    • Add the warm buffer to the flask containing the dry lipid film.

    • Gently agitate the flask to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to a gas-tight syringe.

    • Extrude the liposome suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) of a defined size. Ensure the temperature is maintained above the lipid's phase transition temperature during extrusion.

  • Storage:

    • For short-term storage, keep the liposome suspension at 4°C.

    • For long-term storage, add a cryoprotectant (e.g., trehalose) to the liposome suspension and lyophilize.

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Preparation Phase cluster_storage Storage Phase cluster_troubleshooting Troubleshooting start Start: 1,3-DPPE Powder dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Buffered Solution (pH 6.5-7.4) film->hydrate extrude Extrude to Form Liposomes hydrate->extrude short_term Short-Term Storage (Aqueous Suspension at 4°C) extrude->short_term long_term Long-Term Storage extrude->long_term hydrolysis Signs of Hydrolysis? (e.g., size change, leakage) extrude->hydrolysis short_term->hydrolysis lyophilize Lyophilize with Cryoprotectant long_term->lyophilize store_frozen Store Lyophilized Powder at -20°C lyophilize->store_frozen store_frozen->hydrolysis hydrolysis->hydrate Check pH & Buffer hydrolysis->extrude Check Temperature

Caption: Workflow for preventing hydrolysis during liposome preparation and storage.

signaling_pathway cluster_factors Factors Promoting Hydrolysis cluster_molecule Molecule cluster_products Hydrolysis Products cluster_consequences Consequences pH Non-Neutral pH (Acidic or Alkaline) DPPE 1,3-Dipalmitoyl-glycero-2- phosphoethanolamine pH->DPPE Temp Elevated Temperature Temp->DPPE Water Aqueous Environment Water->DPPE Lyso Lysophospholipid DPPE->Lyso FFA Free Fatty Acid DPPE->FFA Destabilization Liposome Destabilization Lyso->Destabilization FFA->Destabilization Leakage Leakage of Contents Destabilization->Leakage Aggregation Aggregation/Fusion Destabilization->Aggregation

Caption: Logical relationship between factors promoting hydrolysis and its consequences.

References

Technical Support Center: Scaling Up 1,3-DPPE Liposome Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in scaling up 1,3-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,3-DPPE) liposome production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the transition from laboratory-scale to large-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up liposome production in general?

Scaling up liposome production from a laboratory setting to an industrial scale presents several key challenges that can impact the quality, consistency, and efficacy of the final product. These include:

  • Batch-to-Batch Consistency: Ensuring uniformity in particle size, drug encapsulation efficiency, and lipid composition across different batches is a significant hurdle.[1]

  • Sterility and Contamination Control: Maintaining a sterile environment is critical, especially for injectable liposomal formulations, and the risk of contamination increases with larger production volumes.[1]

  • Adapting Production Technology: Methods that are effective at a small scale, such as extrusion, may not be easily transferable to large-scale manufacturing, necessitating investment in new technologies like microfluidics.[1]

  • Raw Material Sourcing: Securing a consistent supply of high-quality lipids and other raw materials that meet pharmaceutical-grade standards can be challenging.[1]

  • Regulatory Compliance: Large-scale production must adhere to stringent Good Manufacturing Practices (GMP) to ensure product safety and efficacy, adding complexity to the process.[]

Q2: What specific challenges are associated with using 1,3-DPPE in liposome formulations during scale-up?

Phosphatidylethanolamine (PE) lipids like 1,3-DPPE have unique physicochemical properties that can introduce specific challenges during scale-up:

  • Propensity for Non-Lamellar Structures: PE lipids can induce curvature stress in the lipid bilayer, which may lead to the formation of non-lamellar or inverted micelle structures, especially under certain conditions of temperature and pH.[] This can affect the stability and encapsulation efficiency of the liposomes.

  • pH Sensitivity: Liposomes containing PE can be pH-sensitive, which can be advantageous for targeted drug release but also presents a challenge in maintaining stability during production and storage if the pH is not carefully controlled.[4]

  • Aggregation and Fusion: The headgroup of PE is smaller than that of phosphatidylcholine (PC), which can lead to stronger intermolecular interactions and a higher tendency for aggregation and fusion, particularly at larger scales where the frequency of particle collisions is higher.

Q3: How does the choice of manufacturing method impact the scalability of 1,3-DPPE liposome production?

The choice of manufacturing method is critical for successful scale-up. Traditional methods like thin-film hydration followed by extrusion are common in the lab but face limitations in scalability. Newer techniques offer more precise control and better reproducibility at larger volumes.

  • Extrusion: While a gold standard for achieving a narrow size distribution at the lab scale, extrusion can be a multi-step, parameter-dependent process that is difficult to scale up directly. Re-optimization of parameters is often necessary for clinical production.

  • Microfluidics: This technique allows for precise control over mixing at the nanoliter scale, resulting in improved batch-to-batch reproducibility.[5] It is an inherently scalable method that can significantly reduce production time.

  • Ethanol Injection: This is a scalable method where an ethanolic solution of lipids is injected into an aqueous phase. The liposome size can be controlled by adjusting process parameters such as injection pressure and lipid concentration.[6]

Troubleshooting Guide

Problem 1: Increased Particle Size and Polydispersity Index (PDI) Upon Scale-Up

Possible Causes:

  • Inconsistent mixing dynamics at a larger scale.

  • Longer processing times leading to particle fusion.

  • Suboptimal lipid concentration for the chosen scale-up method.

Solutions:

  • Optimize Mixing Parameters: For methods like microfluidics, adjust the flow rate ratio (FRR) and total flow rate (TFR) to maintain consistent mixing conditions.

  • Control Temperature: Ensure all processing steps are conducted at a consistent temperature, preferably above the phase transition temperature (Tc) of the lipids, to maintain membrane fluidity and prevent aggregation.[1]

  • Adjust Lipid Concentration: Higher lipid concentrations can sometimes lead to larger vesicle sizes. It may be necessary to re-optimize the lipid concentration for the scaled-up process.

Problem 2: Liposome Aggregation During or After Production

Possible Causes:

  • High concentration of 1,3-DPPE leading to increased intermolecular interactions.

  • Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) that can bridge negatively charged liposomes.[7]

  • Suboptimal storage conditions.

Solutions:

  • Incorporate PEGylated Lipids: Including a small percentage (e.g., 1-5 mol%) of PEGylated lipids, such as DSPE-PEG2000, can create a steric barrier on the liposome surface, preventing aggregation.[1][8]

  • Use a Chelating Agent: The addition of a chelating agent like EDTA can help to sequester divalent cations that may be present in the buffer.[7]

  • Optimize Storage Conditions: Store liposome suspensions at 4°C to reduce lipid mobility and the likelihood of fusion. For long-term storage, consider lyophilization with a suitable cryoprotectant.

Problem 3: Low or Inconsistent Encapsulation Efficiency

Possible Causes:

  • Phase separation of 1,3-DPPE from other lipids in the bilayer.

  • Changes in the hydration process at a larger scale.

  • Suboptimal drug-to-lipid ratio.

Solutions:

  • Optimize Formulation: The ratio of PC to PE can be adjusted to create a more stable bilayer that is less prone to leakage.[]

  • Modify Hydration Technique: For larger volumes, simple vortexing may not be sufficient. Consider using pre-emulsification or high-pressure homogenization to ensure uniform hydration of the lipid film.[]

  • Systematically Vary Drug-to-Lipid Ratio: Experiment with different drug-to-lipid ratios to find the optimal concentration for efficient encapsulation at the desired scale.[1]

Data Presentation

Table 1: Impact of Process Parameters on Liposome Characteristics (Microfluidics)

ParameterEffect on Particle SizeEffect on PDIReference
Total Flow Rate (TFR) Increasing TFR generally leads to a decrease in particle size.PDI tends to decrease with increasing TFR up to an optimal point.
Flow Rate Ratio (FRR) Higher FRR (aqueous:organic) typically results in smaller liposomes.Can influence PDI, with optimal ratios leading to lower values.
Lipid Concentration Higher lipid concentrations can lead to the formation of larger vesicles.PDI may increase with higher lipid concentrations.

Experimental Protocols

Key Experiment: Liposome Preparation by Thin-Film Hydration and Extrusion
  • Lipid Film Formation: Dissolve 1,3-DPPE and other lipid components (e.g., DSPC, Cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature (Tc) of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of liposomes.[1]

Visualizations

experimental_workflow Experimental Workflow for Liposome Production and Characterization cluster_prep Liposome Preparation cluster_char Characterization prep1 Lipid Dissolution in Organic Solvent prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Size Reduction (e.g., Extrusion) prep3->prep4 char1 Particle Size and PDI (DLS) prep4->char1 char2 Zeta Potential prep4->char2 char3 Encapsulation Efficiency prep4->char3

Caption: A typical experimental workflow for the preparation and characterization of liposomes.

troubleshooting_logic Troubleshooting Logic for Liposome Aggregation start Liposome Aggregation Observed q1 Is the formulation pH-sensitive? start->q1 a1_yes Control pH during production and storage q1->a1_yes Yes q2 Are divalent cations present? q1->q2 No a1_yes->q2 a2_yes Add a chelating agent (e.g., EDTA) q2->a2_yes Yes q3 Is the liposome concentration high? q2->q3 No a2_yes->q3 a3_yes Dilute the liposome suspension q3->a3_yes Yes solution Incorporate PEGylated lipids for steric stabilization q3->solution No a3_yes->solution

Caption: A logical flowchart for troubleshooting liposome aggregation issues.

References

stability issues with 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) in aqueous solutions. Please note that while this document provides general guidance for phosphatidylethanolamines, specific quantitative stability data for the 1,3-isomer is limited in published literature.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with 1,3-DPPE in aqueous solutions.

Issue Possible Cause Recommended Solution
Cloudy or Precipitated Solution Aggregation/Low Solubility: 1,3-DPPE, like other long-chain phospholipids, has very low water solubility. Above its critical micelle concentration (CMC), it will self-assemble into larger structures which can lead to visible precipitation, especially at high concentrations or in inappropriate buffer systems.- Sonication: Use a bath or probe sonicator to disperse the lipid. Ensure the temperature is kept below the phase transition temperature to avoid degradation. - Extrusion: For liposome formation, pass the lipid suspension through polycarbonate membranes of a defined pore size. - Solvent Exchange: Dissolve the lipid in an organic solvent like chloroform, evaporate the solvent to form a thin film, and then hydrate the film with the aqueous buffer. - Adjust Concentration: Work with concentrations at or below the estimated CMC if a clear solution of monomers is required.
Incorrect pH: The charge of the ethanolamine headgroup is pH-dependent, which can affect solubility and aggregation.- Buffer Selection: Use a buffer system that maintains a stable pH. The pKa of the primary amine in the ethanolamine headgroup is around 9.6, meaning it will be protonated and positively charged at neutral and acidic pH.
Degradation of 1,3-DPPE Over Time Hydrolysis: The ester linkages at the sn-1 and sn-3 positions are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. This results in the formation of lysophospholipids and free fatty acids.- pH Control: Maintain the pH of the solution within a neutral range (pH 6.5-7.5) to minimize acid or base-catalyzed hydrolysis. - Temperature Control: Prepare and store solutions at low temperatures (e.g., 4°C for short-term storage). For long-term storage, it is recommended to store the lipid in an organic solvent at -20°C or below. - Use Fresh Solutions: Prepare aqueous solutions of 1,3-DPPE fresh for each experiment to minimize degradation.
Oxidation: Although dipalmitoyl chains are saturated and thus not susceptible to oxidation, impurities or other components in the formulation could be prone to oxidation, which might indirectly affect the stability of the overall system.- Use High-Purity Lipid: Ensure the 1,3-DPPE used is of high purity. - Inert Atmosphere: When preparing and storing solutions, purging with an inert gas like argon or nitrogen can help to prevent oxidation of other components.
Inconsistent Experimental Results Variability in Micelle/Liposome Size and Structure: The self-assembled structures of 1,3-DPPE can be sensitive to preparation methods and environmental conditions.- Standardized Protocol: Use a consistent and well-defined protocol for solution preparation, including hydration time, sonication/extrusion parameters, and temperature. - Characterization: Characterize the size and structure of the lipid assemblies using techniques like Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM).
Presence of Degradation Products: The presence of hydrolysis products can alter the physicochemical properties of the lipid solution and affect experimental outcomes.- Purity Check: Periodically check the purity of the 1,3-DPPE stock and freshly prepared solutions using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (1,3-DPPE)?

A1: this compound is a phospholipid where two palmitic acid chains are attached to the sn-1 and sn-3 positions of the glycerol backbone, and a phosphoethanolamine headgroup is at the sn-2 position. It is an isomer of the more common 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE).

Q2: What are the primary stability concerns for 1,3-DPPE in aqueous solutions?

A2: The main stability issues are physical instability (aggregation and precipitation) due to its low water solubility, and chemical instability (hydrolysis of the ester bonds).

Q3: How does pH affect the stability of 1,3-DPPE?

A3: The pH of the aqueous solution can significantly impact the stability of 1,3-DPPE. Extreme pH values (highly acidic or alkaline) can accelerate the rate of hydrolysis of the ester linkages. The charge of the ethanolamine headgroup is also pH-dependent, which can influence aggregation behavior.

Q4: What are the expected degradation products of 1,3-DPPE?

A4: The primary degradation products from hydrolysis are 1-palmitoyl-glycero-2-phosphoethanolamine or 3-palmitoyl-glycero-2-phosphoethanolamine (lysophospholipids) and palmitic acid (a free fatty acid).

Q5: How should I store aqueous solutions of 1,3-DPPE?

A5: Aqueous solutions of 1,3-DPPE are best prepared fresh. For short-term storage (a few hours to a day), they should be kept at 4°C. For longer-term storage, it is recommended to store the lipid dissolved in an organic solvent, such as chloroform, under an inert atmosphere at -20°C or -80°C.

Q6: What is the Critical Micelle Concentration (CMC) of 1,3-DPPE?

Quantitative Data

Due to the limited availability of experimental data for 1,3-DPPE in aqueous solutions, the following table provides predicted or estimated values based on its chemical structure and data from similar phospholipids. These values should be considered as estimates and may not reflect actual experimental results.

ParameterPredicted/Estimated ValueNotes
Molecular Weight 691.96 g/mol Calculated from the chemical formula (C37H74NO8P).
Predicted LogP ~10.5Indicates very low water solubility.
Estimated Critical Micelle Concentration (CMC) 1 - 10 µMThis is a rough estimation based on long-chain saturated phospholipids. The actual value may vary.
Optimal pH Range for Stability 6.5 - 7.5Hydrolysis is minimized at neutral pH.

Experimental Protocols

Protocol for Preparation of 1,3-DPPE Liposomes by Film Hydration and Extrusion
  • Lipid Film Formation: a. Dissolve the desired amount of 1,3-DPPE in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the desired aqueous buffer to the flask containing the lipid film. The volume should be calculated to achieve the target lipid concentration. b. Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipid for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization: a. Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

Protocol for Assessing 1,3-DPPE Hydrolysis by HPLC
  • Sample Preparation: a. Prepare an aqueous dispersion of 1,3-DPPE at a known concentration in the desired buffer. b. Incubate the sample under the desired conditions (e.g., specific pH and temperature). c. At various time points, withdraw aliquots of the sample for analysis.

  • Lipid Extraction: a. Extract the lipids from the aqueous sample using a Bligh-Dyer or similar extraction method with a chloroform/methanol/water mixture. b. Evaporate the organic phase to dryness under a stream of nitrogen. c. Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., methanol/chloroform mixture).

  • HPLC Analysis: a. Use a suitable HPLC system with a C18 column and an appropriate mobile phase gradient (e.g., a gradient of methanol, water, and an organic modifier). b. Monitor the elution of 1,3-DPPE and its potential degradation products (lysophospholipid and free fatty acid) using an appropriate detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Quantification: a. Quantify the amount of remaining 1,3-DPPE and the formed degradation products at each time point by comparing the peak areas to those of standard solutions. b. Calculate the rate of hydrolysis from the decrease in 1,3-DPPE concentration over time.

Visualizations

Hydrolysis_Pathway DPPE 1,3-Dipalmitoyl-glycero-2- phosphoethanolamine (1,3-DPPE) LPL Lysophospholipid (1- or 3-palmitoyl-glycero-2-phosphoethanolamine) DPPE->LPL  Hydrolysis (at sn-1 or sn-3) FFA Free Fatty Acid (Palmitic Acid) DPPE->FFA Troubleshooting_Workflow start Start: Prepare 1,3-DPPE Aqueous Solution cloudy Is the solution cloudy or precipitated? start->cloudy sonicate Action: Sonicate or Extrude cloudy->sonicate Yes unstable Is the solution unstable over time (degradation)? cloudy->unstable No check_conc Is concentration too high? sonicate->check_conc lower_conc Action: Lower concentration check_conc->lower_conc Yes check_conc->unstable No clear Solution is clear lower_conc->clear clear->unstable check_ph_temp Check pH and Temperature. Are they neutral and low? unstable->check_ph_temp Yes end End: Proceed with Experiment unstable->end No adjust_cond Action: Adjust to neutral pH and store at 4°C check_ph_temp->adjust_cond No stable Solution is stable check_ph_temp->stable Yes adjust_cond->stable stable->end

Technical Support Center: 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (DPPE) Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of liposomes formulated with 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (DPPE), particularly concerning the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the pH-dependent stability of phosphatidylethanolamine (PE)-containing liposomes like those made with DPPE?

A1: Liposomes containing phosphatidylethanolamine (PE) lipids, such as DPPE, exhibit pH-dependent stability due to the small headgroup of the PE lipid. At physiological pH (around 7.4), these liposomes can be stable, often with the inclusion of other "helper" lipids. However, in acidic environments (pH 5.0-6.5), the protonation of the phosphate group in the PE headgroup can occur. This reduces the effective size of the hydrophilic headgroup, promoting a transition from a stable bilayer (lamellar) phase to a non-bilayer (inverted hexagonal) phase. This phase transition disrupts the liposome structure, leading to fusion, aggregation, and leakage of encapsulated contents.[1][2][3]

Q2: How does pH affect the surface charge (zeta potential) of DPPE liposomes?

A2: The zeta potential of liposomes is influenced by the ionization state of the lipids at the surface. For liposomes containing PE lipids, the surface charge can become less negative or even positive as the pH decreases from neutral to acidic. This is due to the protonation of the phosphate group. However, the overall effect on zeta potential will also depend on the other lipids present in the formulation. Monitoring the zeta potential at different pH values is a key method to assess the stability of your liposome formulation.[4][5][6][7] A zeta potential of at least ±30 mV is generally considered indicative of good electrostatic stability, which helps prevent aggregation.[3]

Q3: My DPPE liposomes are aggregating. What are the likely causes and solutions?

A3: Aggregation of PE-containing liposomes is a common issue and can be influenced by several factors, especially pH.

  • pH: Acidic conditions can induce aggregation and fusion as described in Q1. Ensure your buffer is at a neutral to slightly basic pH (7.0-8.0) for optimal stability during storage and handling.

  • Lipid Composition: Pure PE liposomes have a high tendency to form inverted hexagonal phases and aggregate. To stabilize the bilayer, consider incorporating "helper" lipids:

    • Cholesterol: Increases membrane rigidity and packing density, reducing fusion.[3][8]

    • PEGylated Lipids (e.g., DSPE-PEG2000): Provide a steric barrier on the liposome surface, preventing close contact and aggregation.[2][3]

  • Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[3] Use a buffer with low to moderate ionic strength.

Q4: What is the expected effect of acidic vs. neutral pH on drug release from DPPE liposomes?

A4: For pH-sensitive liposomes formulated with DPPE, a significantly higher rate of drug release is expected at acidic pH (e.g., pH 5.5) compared to neutral pH (e.g., pH 7.4).[1][2] This is due to the destabilization of the liposomal membrane in acidic environments, leading to the leakage of the encapsulated drug.[9] This property is often exploited for targeted drug delivery to acidic microenvironments, such as tumors or the interior of endosomes after cellular uptake.[9]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency

Possible Cause Troubleshooting Step
Drug Precipitation during Hydration Ensure the hydration buffer is compatible with your drug's solubility. The temperature of the hydration step should be above the phase transition temperature of the lipids.[10]
Liposome Destabilization during Preparation If using sonication for sizing, be mindful of overheating, which can degrade lipids and lead to leakage. Use short bursts and cool the sample on ice.[11] Extrusion is a gentler method for sizing.
Unfavorable Drug-Lipid Interactions The charge of the drug and the lipids can influence encapsulation. For charged drugs, consider using lipids with an opposite charge to improve electrostatic interaction.

Issue 2: Inconsistent Liposome Size (High Polydispersity Index - PDI)

Possible Cause Troubleshooting Step
Incomplete Hydration of Lipid Film Ensure the lipid film is thin and uniform before hydration. Vortexing or gentle agitation during hydration can help.[12] The hydration temperature should be above the transition temperature of all lipids in the formulation.[10]
Ineffective Sizing Method For extrusion, ensure an adequate number of passes (typically 11-21) through the polycarbonate membrane.[13] For sonication, optimize the duration and power to achieve a consistent size distribution.[11]
Aggregation Post-Sizing Immediately after sizing, analyze the liposomes by Dynamic Light Scattering (DLS). If the size is initially small but increases over time, this indicates aggregation. Refer to the troubleshooting guide for aggregation.

Quantitative Data Summary

The stability and characteristics of DPPE-containing liposomes are highly dependent on the pH of the surrounding medium. The following table summarizes the expected trends.

Parameter Acidic pH (e.g., 5.0-6.5) Neutral pH (e.g., 7.4)
Stability Low (destabilization, aggregation, fusion)[1][14]High (stable bilayer)[1]
Size (Hydrodynamic Diameter) Increase over time due to aggregationStable
Zeta Potential Less negative / potentially positive[6][7]Negative
Drug/Dye Leakage High / Rapid release[2][9][15]Low / Slow release[2][15]

Experimental Protocols

Protocol 1: Preparation of DPPE-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar vesicles using the thin-film hydration method followed by extrusion.

  • Lipid Film Formation:

    • Dissolve this compound and any helper lipids (e.g., cholesterol, DSPE-PEG2000) in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[3][13]

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the flask wall.[3][13]

    • Dry the film further under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES-buffered saline) by adding the buffer to the flask. The temperature of the buffer should be above the lipid transition temperature.[10]

    • Agitate the flask by vortexing or gentle swirling until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This suspension will appear milky.[12]

  • Sizing by Extrusion:

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the lipid transition temperature.

    • Pass the MLV suspension through the extruder 11-21 times.[13] This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.

    • The resulting liposome suspension should be translucent.

Protocol 2: Characterization of Liposomes

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small sample of the liposome suspension in the same buffer used for hydration.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[3]

  • Zeta Potential Measurement:

    • Dilute a sample of the liposome suspension in an appropriate buffer (e.g., low ionic strength buffer).

    • Measure the surface charge using a zeta potential analyzer.[3] To assess pH effects, measurements can be performed in buffers of different pH values.

  • pH-Dependent Drug Release Study:

    • Encapsulate a fluorescent dye (e.g., calcein or carboxyfluorescein) or the drug of interest during the hydration step.

    • Remove the unencapsulated dye/drug using size exclusion chromatography or dialysis.

    • Divide the liposome suspension into aliquots and add them to release media with different pH values (e.g., pH 5.5 and pH 7.4).

    • Incubate at a controlled temperature (e.g., 37°C).

    • At various time points, measure the amount of released dye/drug using fluorescence spectroscopy or HPLC.[9]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization A 1. Dissolve Lipids in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer (forms MLVs) B->C D 4. Size Liposomes by Extrusion (forms LUVs) C->D E Size & PDI (DLS) D->E Characterize Final Liposomes F Zeta Potential D->F Characterize Final Liposomes G Drug Release Assay D->G Characterize Final Liposomes

Caption: Experimental workflow for the preparation and characterization of DPPE liposomes.

ph_effect cluster_stable Neutral pH (e.g., 7.4) cluster_unstable Acidic pH (e.g., 5.0-6.5) Stable Stable Bilayer (Lamellar Phase) Release_Stable Low Drug Release Stable->Release_Stable Unstable Phase Transition to Inverted Hexagonal Phase Destabilization Liposome Destabilization, Fusion & Aggregation Unstable->Destabilization Release_Unstable High Drug Release Destabilization->Release_Unstable Start DPPE Liposome Start->Stable Maintained at Neutral pH Start->Unstable Exposure to Acidic pH

Caption: Effect of pH on the stability and drug release of DPPE-containing liposomes.

References

reducing polydispersity of 1,3-DPPE vesicles during extrusion.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the polydispersity of 1,3-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,3-DPPE) vesicles during extrusion.

Frequently Asked Questions (FAQs)

Q1: What is the Polydispersity Index (PDI), and why is it a critical parameter for my vesicle preparation?

The Polydispersity Index (PDI) is a measure of the heterogeneity of a sample based on size. In the context of vesicle production, a lower PDI value indicates a more uniform and monodisperse population of vesicles, which is crucial for reproducibility in experimental and therapeutic applications.[1] A PDI value below 0.2 is generally considered desirable for liposomal formulations, signifying a homogenous solution.[1]

Q2: What are the primary factors that influence the polydispersity of DPPE vesicles during extrusion?

Several process parameters can significantly impact the final size and polydispersity of extruded vesicles. The most influential factors include the membrane pore size, the number of extrusion cycles, the extrusion temperature relative to the lipid's phase transition temperature (Tm), the applied pressure or flow rate, and the lipid concentration.[2][3][4]

Q3: How does the extrusion temperature affect the PDI of my DPPE vesicles?

Extrusion should be performed at a temperature above the main phase transition temperature (Tm) of the lipid or lipid mixture. For DPPE, which has a high Tm, this is particularly critical. Operating above the Tm ensures the lipid bilayer is in a fluid, liquid-crystalline state, which allows for more efficient and uniform vesicle formation upon passing through the membrane pores.[5][6][7] Extrusion below the Tm is often not feasible as the gel-state lipid membranes are less deformable.[2][5] However, once above the Tm, further increases in temperature have a limited effect on the vesicle size and PDI.[2][8]

Q4: How many times should I pass my vesicle suspension through the extruder?

Increasing the number of extrusion passes generally leads to a decrease in vesicle size and can improve homogeneity.[1] Typically, 11 to 21 passes are recommended to achieve a narrow size distribution.[9] While the most significant reduction in size and polydispersity often occurs within the first few passes, an adequate number of cycles ensures that the entire sample has been processed uniformly.[1][2] Some studies suggest that as few as three cycles can be sufficient to generate a homogenous preparation.[2]

Q5: What is the impact of membrane pore size on the final PDI?

The membrane pore size is a critical determinant of the final vesicle size and is directly related to the polydispersity.[2][3] Decreasing the membrane pore size generally results in smaller vesicles with a lower PDI.[2][8] It's important to note that when using membranes with pore sizes less than 0.2 µm, the resulting vesicles may be slightly larger than the nominal pore size.[4][8] For a more gradual size reduction and to prevent membrane clogging, a sequential extrusion approach using progressively smaller pore sizes (e.g., 400 nm followed by 100 nm) can be beneficial.[10]

Q6: Does the initial lipid concentration of the DPPE suspension affect polydispersity?

While vesicle size and PDI are only weakly dependent on the lipid concentration, it can still play a role.[4] Very high lipid concentrations can increase the difficulty of extrusion and may lead to issues like membrane clogging.[1][10] If you are experiencing high PDI or extrusion difficulties, trying a lower lipid concentration may be beneficial.[1][10]

Troubleshooting Guide

Issue 1: High PDI values in the final vesicle suspension.

High PDI indicates a broad size distribution, which can be caused by several factors.

  • Insufficient Number of Passes: Ensure the vesicle suspension is passed through the extruder an adequate number of times (typically 11-21 passes) to ensure uniform processing.[9]

  • Incorrect Temperature: Verify that the extrusion is being performed at a temperature well above the Tm of DPPE. The extruder and the lipid suspension should be allowed to equilibrate at the target temperature for at least 15 minutes before starting.[10]

  • Membrane Integrity: The polycarbonate membrane may be torn or clogged. After the first pass, consider replacing the filter, as it can sometimes become clogged.[10] Using two stacked membranes can also improve the homogeneity of the resulting vesicles.[5]

  • High Lipid Concentration: A high concentration of lipids can make extrusion difficult and lead to less uniform vesicles.[1] Try diluting the initial lipid suspension.[1][10]

Issue 2: The extruder is clogged or requires excessive pressure.

This is a common issue, especially with high-Tm lipids like DPPE.

  • Temperature is Too Low: The most common cause is performing the extrusion below the lipid's Tm.[2][5] Ensure your heating block is functioning correctly and that the extruder body has reached the target temperature.

  • Lipid Concentration is Too High: A highly concentrated lipid suspension can be very viscous and difficult to pass through the membrane pores.[10] Diluting the sample can alleviate this issue.[10]

  • Aggregates in the Suspension: The initial multilamellar vesicle (MLV) suspension may contain large aggregates. To break these up, subject the MLV suspension to several freeze-thaw cycles before extrusion.[11]

  • Sequential Extrusion: If using a small pore size membrane (e.g., 100 nm) directly, consider pre-extruding the sample through a larger pore size membrane (e.g., 400 nm) first.[10]

Issue 3: Inconsistent results between batches.

Lack of reproducibility can be frustrating and can compromise experimental outcomes.

  • Standardize All Parameters: Ensure that the lipid concentration, buffer composition, hydration time, extrusion temperature, number of passes, and applied pressure are kept consistent for every preparation.

  • Hydration of Lipid Film: Incomplete hydration of the initial lipid film can lead to variability. Ensure the buffer is added at a temperature above the Tm and that the film is fully suspended.[12]

  • Cleanliness of Equipment: Thoroughly clean the extruder components with ethanol and rinse with deionized water between experiments to avoid cross-contamination.[13]

Experimental Protocols

Protocol: Preparation of 1,3-DPPE Vesicles by Thin-Film Hydration and Extrusion

This protocol describes a standard method for producing unilamellar vesicles with a controlled size.

Materials:

  • 1,3-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,3-DPPE)

  • Chloroform

  • Hydration buffer (e.g., 10 mM phosphate buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 400 nm and 100 nm pore sizes)

  • Gas-tight glass syringes

  • Heating block for the extruder

Procedure:

  • Lipid Film Formation: Dissolve the 1,3-DPPE powder in chloroform in a round-bottom flask. Attach the flask to a rotary evaporator and remove the solvent under vacuum to form a thin lipid film on the flask's interior. Continue to dry under high vacuum for at least one hour to remove residual solvent.

  • Hydration: Add the hydration buffer, pre-warmed to a temperature above the Tm of DPPE, to the flask. Vortex the flask until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).[13]

  • Optional Freeze-Thaw: For improved homogeneity, subject the MLV suspension to 5-10 freeze-thaw cycles by alternatingly placing the sample in liquid nitrogen and a warm water bath.[11]

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (it is often beneficial to start with a larger pore size, such as 400 nm, before moving to 100 nm).[10] Using two stacked membranes is recommended.[5]

    • Heat the extruder to a temperature at least 10°C above the Tm of DPPE.[10]

    • Load the MLV suspension into one of the syringes and pass it through the membrane into the second syringe. Repeat this process for a total of 11-21 passes.[9] The suspension should become clearer as smaller, more uniform vesicles are formed.[13]

  • Storage: Store the final vesicle suspension at an appropriate temperature. For saturated lipids like DPPE, storage at room temperature may be preferable to 4°C if the Tm is above refrigerator temperatures to avoid phase transitions.[13][14]

Data Presentation

Table 1: Summary of Extrusion Parameter Effects on Vesicle Size and Polydispersity
ParameterEffect on Vesicle SizeEffect on Polydispersity (PDI)Key Considerations & References
Membrane Pore Size Directly proportional; smaller pores lead to smaller vesicles.Inversely proportional; smaller pores lead to lower PDI.A critical parameter for controlling final vesicle size and distribution.[2][8]
Number of Passes Decreases with an increasing number of passes, eventually plateauing.Generally decreases with more passes, leading to a more homogenous population.11-21 passes are often recommended for optimal results.[1][9]
Temperature Minimal effect when above the lipid's Tm.Minimal effect when above the lipid's Tm.Must be above the lipid's phase transition temperature (Tm) for successful extrusion.[2][5][8]
Lipid Concentration Weakly dependent; very high concentrations can be problematic.Weakly dependent; high concentrations may increase PDI due to extrusion difficulties.Lower concentrations may be easier to extrude and yield more consistent results.[1][4][10]
Pressure / Flow Rate Higher pressure/flow rate can lead to a slight decrease in vesicle size.High flow rates can negatively impact homogeneity (increase PDI).[4][8]An optimal pressure should be used to ensure steady extrusion without damaging the membrane.[15][16]

Visualizations

experimental_workflow Experimental Workflow for Vesicle Extrusion cluster_prep Vesicle Preparation cluster_extrusion Extrusion Process cluster_analysis Characterization lipid_film 1. Lipid Film Formation (DPPE in Chloroform) hydration 2. Hydration (Add buffer > Tm) lipid_film->hydration mlvs 3. MLV Suspension (Milky appearance) hydration->mlvs freeze_thaw 4. Freeze-Thaw Cycles (Optional, for homogeneity) mlvs->freeze_thaw extruder_setup 5. Extruder Assembly (Heat > Tm, insert membrane) freeze_thaw->extruder_setup Load MLVs extrusion 6. Extrusion (11-21 passes) extruder_setup->extrusion final_vesicles 7. Final LUV Suspension (Clearer appearance) extrusion->final_vesicles dls 8. DLS Analysis (Size and PDI) final_vesicles->dls

Caption: Experimental workflow for 1,3-DPPE vesicle preparation and extrusion.

Caption: Troubleshooting workflow for addressing high PDI in vesicle extrusion.

logical_relationships Key Parameter Relationships in Vesicle Extrusion cluster_input Input Parameters cluster_output Output Characteristics PoreSize Membrane Pore Size VesicleSize Vesicle Size PoreSize->VesicleSize Strongly Influences PDI Polydispersity (PDI) PoreSize->PDI Strongly Influences NumPasses Number of Passes NumPasses->VesicleSize Influences NumPasses->PDI Influences Temperature Temperature Temperature->VesicleSize Enables (if > Tm) Temperature->PDI Enables (if > Tm) Concentration Lipid Concentration Concentration->PDI Weakly Influences Pressure Pressure / Flow Rate Pressure->VesicleSize Weakly Influences Pressure->PDI Can negatively impact

References

Technical Support Center: 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (DPPE) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (DPPE) thin films. The focus is on preventing and troubleshooting residual solvent contamination, a critical factor for ensuring the quality and reliability of experimental results.

Troubleshooting Guide: Minimizing Residual Solvent

Residual solvent can significantly impact the physicochemical properties of DPPE thin films, including membrane fluidity and self-assembly characteristics.[1][2][3] This guide provides a systematic approach to identifying and resolving issues related to solvent residues.

Problem: The final DPPE thin film appears cloudy, opaque, or has visible defects.

This is often an indication of incomplete solvent removal or the presence of moisture.[1]

Troubleshooting Workflow

start Start: Cloudy/Opaque DPPE Film check_solvent Step 1: Review Solvent Choice start->check_solvent check_evaporation Step 2: Evaluate Primary Evaporation check_solvent->check_evaporation Appropriate solvent selected end_fail Result: Issue Persists, Re-evaluate Protocol check_solvent->end_fail Inappropriate solvent used implement_vacuum Step 3: Implement/Optimize High-Vacuum Drying check_evaporation->implement_vacuum Evaporation appears complete check_evaporation->end_fail Incomplete primary evaporation consider_annealing Step 4: Consider Post-Deposition Annealing implement_vacuum->consider_annealing Vacuum drying performed implement_vacuum->end_fail Insufficient vacuum drying end_success Result: Clear, Solvent-Free Film consider_annealing->end_success Annealing successful consider_annealing->end_fail Annealing ineffective

Caption: Troubleshooting workflow for cloudy or opaque DPPE thin films.

Possible Causes and Solutions:

Cause Solution
Inappropriate Solvent Choice Select a solvent system with a suitable boiling point and evaporation rate. Chloroform or a chloroform/methanol mixture is commonly used.[1][4] Ensure the solvent is of high purity to avoid introducing contaminants.
Incomplete Primary Evaporation For methods like thin-film hydration, ensure the rotary evaporator is functioning correctly and the water bath temperature is appropriately controlled.[1] For spin coating, optimize the spin speed and duration to facilitate solvent evaporation.[5][6]
Insufficient High-Vacuum Drying This is a critical step for removing trace amounts of solvent.[1] After initial solvent removal, place the film under a high vacuum for several hours or overnight.[1][2][7]
Presence of Moisture Ensure all glassware is thoroughly dried before use. Perform experiments in a controlled humidity environment if possible.
Film Crystallization Issues Rapid solvent removal can sometimes lead to the formation of voids or non-uniform crystalline domains, which can scatter light.[8] Consider optimizing the evaporation rate or using an annealing step to improve film morphology.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing DPPE thin films?

The most widely used techniques are the thin-film hydration method (often for liposome preparation), spin coating, and Langmuir-Blodgett deposition.[1][5][9][10]

  • Thin-Film Hydration: Involves dissolving DPPE in an organic solvent, evaporating the solvent to create a thin film on a vessel's surface, and then hydrating the film.[1]

  • Spin Coating: A solution of DPPE is dispensed onto a spinning substrate. The centrifugal force spreads the solution, and the solvent evaporates, leaving a thin film.[5][6]

  • Langmuir-Blodgett (LB) Deposition: A monolayer of DPPE is formed at the air-water interface and then transferred to a solid substrate.[9][11]

Q2: How can I quantify the amount of residual solvent in my DPPE film?

Headspace gas chromatography (GC) is a standard analytical technique for the determination and quantification of residual solvents in pharmaceutical and lipid-based formulations.[1][2][12]

Q3: Can residual solvent affect the performance of my DPPE thin film in subsequent experiments?

Yes, residual solvent can significantly alter the physicochemical properties of the lipid bilayer, including its fluidity and self-assembly characteristics during hydration.[1][2] This can impact the formation and stability of structures like liposomes or supported lipid bilayers.

Q4: What is annealing, and how can it help in removing residual solvent?

Annealing is a post-deposition heat treatment process where the thin film is heated to a specific temperature for a certain duration and then cooled.[13][14][15] This process can provide the necessary energy for trapped solvent molecules to escape from the film. It can also improve the crystalline structure of the film.

Q5: Are there any solvent-free methods to prepare DPPE films?

While the initial formation of a dry DPPE film typically requires a solvent, subsequent processing for applications like liposome formation can be done using solvent-free hydration methods.[2][16] This involves directly hydrating the DPPE powder, often with heating and agitation, to form lipid suspensions without the prior step of creating a thin film from an organic solvent.[2]

Experimental Protocols

Protocol 1: Thin-Film Formation by Solvent Evaporation

This protocol is a common first step for liposome preparation.

  • Dissolution: Dissolve a known quantity of DPPE in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask.[4]

  • Primary Evaporation: Attach the flask to a rotary evaporator. The water bath temperature should be set above the boiling point of the solvent but below the phase transition temperature of DPPE.

  • Film Formation: Rotate the flask to create a thin, uniform film on the inner surface as the solvent evaporates.

  • High-Vacuum Drying: Once a dry film is formed, connect the flask to a high-vacuum line for several hours (or overnight) to remove any remaining solvent.[1][2]

Protocol 2: Spin Coating for DPPE Thin Film Deposition
  • Solution Preparation: Prepare a dilute solution of DPPE in a volatile solvent (e.g., chloroform). The concentration will influence the final film thickness.

  • Substrate Preparation: Ensure the substrate (e.g., silicon wafer, glass slide) is clean and dry.

  • Deposition: Dispense a small amount of the DPPE solution onto the center of the stationary substrate.[6]

  • Spinning: Rapidly accelerate the substrate to a high rotational speed (e.g., 1000-4000 rpm).[17][18] The spinning duration is typically 30-60 seconds.

  • Drying/Annealing: After spinning, the film can be further dried in a vacuum oven or annealed to remove residual solvent and improve film quality.

Protocol 3: High-Vacuum Drying and Annealing Parameters

The optimal parameters for vacuum drying and annealing can vary depending on the film thickness and the specific solvent used. The following table provides a general starting point.

Parameter Vacuum Drying Annealing
Pressure < 100 PaAtmospheric or Inert Gas
Temperature Room Temperature to slightly elevatedBelow the melting point of DPPE
Duration 2-24 hours30 minutes - 2 hours

Note: It is crucial to optimize these parameters for your specific experimental setup and requirements.

Data Presentation

Table 1: Comparison of Thin Film Formation Techniques and Solvent Removal Efficacy

Technique Typical Solvents Primary Solvent Removal Secondary Solvent Removal Relative Residual Solvent Level (Post-Primary Removal) Relative Residual Solvent Level (Post-Secondary Removal)
Thin-Film Hydration Chloroform, Methanol[1][4]Rotary EvaporationHigh-Vacuum Drying[1][2]Moderate to HighLow to Very Low
Spin Coating Chloroform, TolueneHigh-Speed Spinning[5]Vacuum Drying, Annealing[7]Low to ModerateVery Low
Langmuir-Blodgett Chloroform (for spreading)Evaporation at air-water interfaceN/A (minimal solvent transferred)Very LowVery Low

Visualizations

cluster_prep DPPE Thin Film Preparation cluster_removal Solvent Removal cluster_post Post-Processing dissolve Dissolve DPPE in Organic Solvent thin_film Thin-Film Hydration Method dissolve->thin_film spin_coat Spin Coating Method dissolve->spin_coat langmuir Langmuir-Blodgett Method dissolve->langmuir primary Primary Removal (Evaporation/Spinning) thin_film->primary spin_coat->primary langmuir->primary secondary Secondary Removal primary->secondary vacuum High-Vacuum Drying secondary->vacuum anneal Annealing secondary->anneal final_film Solvent-Free DPPE Thin Film vacuum->final_film anneal->final_film

Caption: Experimental workflow for preparing solvent-free DPPE thin films.

References

overcoming low yield in the synthesis of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield and other common issues encountered during the synthesis of this phospholipid.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of this compound?

A1: The primary starting materials for a common synthetic route are α,β-glycerol-1,3-dipalmitate and a protected phosphoethanolamine derivative, such as 2-phthalimidoethyl phosphorodichloridate.[1] The purity of these starting materials is crucial for achieving a high yield.

Q2: What are the main steps in the synthesis of this compound?

A2: The synthesis typically involves two main steps:

  • Condensation and Hydrolysis: This step involves the reaction of α,β-glycerol-1,3-dipalmitate with a protected phosphoethanolamine derivative in the presence of a base like pyridine. This is followed by acidic workup to hydrolyze the intermediate.[1]

  • Deprotection: The protecting group on the ethanolamine nitrogen is removed to yield the final product. For a phthalimide protecting group, this is often achieved using hydrazine hydrate.[1]

Q3: Why is the choice of solvent important in the condensation step?

A3: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate and yield. A common solvent system is a mixture of anhydrous tetrahydrofuran (THF) and pyridine.[1] Pyridine also acts as a base to facilitate the condensation reaction. The anhydrous nature of the solvents is critical to prevent unwanted side reactions.

Q4: What is the purpose of the deprotection step?

A4: The deprotection step is essential to unmask the primary amine of the phosphoethanolamine headgroup, which is a key functional group of the final phospholipid. The choice of deprotection agent depends on the protecting group used. For instance, hydrazine hydrate is effective for the removal of a phthalimide group.[1]

Troubleshooting Guide

This guide addresses common issues that can lead to low yields in the synthesis of this compound.

Problem 1: Low Yield of the Intermediate After Condensation and Hydrolysis

Possible Causes:

  • Moisture in Reaction: The presence of water can lead to the hydrolysis of the phosphorodichloridate starting material and other reactive intermediates, reducing the yield.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can result in incomplete conversion of the starting material.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly affect the reaction rate and the formation of side products.

  • Inefficient Hydrolysis: Incomplete hydrolysis during the acidic workup can lead to a mixture of products.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reactant Ratios: A slight excess of the phosphorodichloridate derivative (e.g., 1.1 to 1.5 molar equivalents relative to the glycerol dipalmitate) can drive the reaction to completion.[1]

  • Control Reaction Temperature: Maintain the recommended reaction temperature. For the dropwise addition of the glycerol dipalmitate solution, a temperature range of 0-20°C is suggested, with an optimal range often being 8-10°C.[1]

  • Ensure Complete Hydrolysis: After the condensation reaction, adjust the pH to 1-2 with dilute hydrochloric acid and stir adequately to ensure complete hydrolysis.[1]

Problem 2: Incomplete Deprotection

Possible Causes:

  • Insufficient Deprotection Agent: An inadequate amount of the deprotection agent (e.g., hydrazine hydrate) will result in incomplete removal of the protecting group.

  • Short Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration.

  • Inappropriate Solvent: The choice of solvent can affect the solubility of the intermediate and the efficacy of the deprotection agent.

Solutions:

  • Use Sufficient Deprotection Agent: Ensure an adequate molar excess of the deprotection agent is used.

  • Optimize Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC) to determine the optimal reaction time, which is typically 1-2 hours.[1]

  • Select an Appropriate Solvent System: A mixed solvent system, such as ethanol and tetrahydrofuran (THF), can be effective for the deprotection step.[1]

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Presence of Side Products: Incomplete reactions or side reactions can lead to a complex mixture of products, making purification challenging.

  • Inadequate Crystallization: Poor crystallization can result in an impure product.

  • Ineffective Chromatographic Separation: The choice of stationary and mobile phases may not be optimal for separating the desired product from impurities.

Solutions:

  • Minimize Side Reactions: Follow the optimized reaction conditions (anhydrous conditions, correct stoichiometry, and temperature control) to minimize the formation of side products.

  • Optimize Crystallization: After deprotection, adjust the pH to 5-6 with dilute hydrochloric acid and cool the solution to facilitate crystallization.[1]

  • Utilize Silica Gel Chromatography: For high purity, silica gel column chromatography is an effective purification method for the final product.[1]

Quantitative Data Summary

ParameterRecommended Range/ValueReference
Condensation Step
Molar Ratio (α,β-glycerol-1,3-dipalmitate : 2-phthalimidoethyl phosphorodichloridate)1 : 1.1 to 1.5[1]
Reaction Temperature0 - 20 °C (Optimal: 8 - 10 °C)[1]
Reaction Time30 - 90 minutes[1]
pH for Hydrolysis1 - 2[1]
Deprotection Step
Reaction Time1 - 2 hours[1]
pH for Crystallization5 - 6[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • α,β-glycerol-1,3-dipalmitate

  • 2-phthalimidoethyl phosphorodichloridate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pyridine

  • Dilute hydrochloric acid (e.g., 6N)

  • Hydrazine hydrate

  • Ethanol

  • Silica gel for column chromatography

Protocol:

Step 1: Condensation and Hydrolysis

  • In a reaction vessel under an inert atmosphere, dissolve 2-phthalimidoethyl phosphorodichloridate in anhydrous THF.

  • In a separate flask, dissolve α,β-glycerol-1,3-dipalmitate in anhydrous pyridine.

  • Cool the solution of 2-phthalimidoethyl phosphorodichloridate to 8-10°C.

  • Slowly add the α,β-glycerol-1,3-dipalmitate solution dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to proceed for 30-90 minutes at this temperature.

  • Adjust the pH of the reaction mixture to 1-2 by adding dilute hydrochloric acid.

  • Stir the mixture, then allow it to stand.

  • Filter the resulting precipitate, wash the filter cake with water, and dry it to obtain the protected intermediate.[1]

Step 2: Deprotection

  • Dissolve the dried intermediate from Step 1 in a mixture of ethanol and THF.

  • Add hydrazine hydrate dropwise to the solution.

  • Allow the reaction to proceed for 1-2 hours.

  • Adjust the pH to 5-6 with dilute hydrochloric acid.

  • Cool the solution to induce crystallization.

  • Collect the crude product by suction filtration.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.[1]

Visualizations

Synthesis_Workflow cluster_condensation Condensation & Hydrolysis cluster_deprotection Deprotection & Purification start Starting Materials (Glycerol Dipalmitate, Protected Phosphoethanolamine) dissolve Dissolve in Anhydrous Solvents (THF, Pyridine) start->dissolve react React at 0-20°C dissolve->react hydrolyze Acidic Hydrolysis (pH 1-2) react->hydrolyze filter Filter & Dry hydrolyze->filter intermediate Protected Intermediate filter->intermediate dissolve_inter Dissolve Intermediate (Ethanol/THF) intermediate->dissolve_inter deprotect Add Hydrazine Hydrate dissolve_inter->deprotect crystallize pH Adjustment (5-6) & Cooling deprotect->crystallize purify Silica Gel Chromatography crystallize->purify product Final Product (this compound) purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_condensation Condensation Step Issues cluster_deprotection Deprotection Step Issues cluster_purification Purification Issues start Low Yield Observed moisture Moisture Present? start->moisture stoichiometry Incorrect Stoichiometry? start->stoichiometry temp Suboptimal Temperature? start->temp reagent Insufficient Reagent? start->reagent time Inadequate Reaction Time? start->time impurities Presence of Side Products? start->impurities separation Ineffective Separation? start->separation solution Implement Corrective Actions: - Use Anhydrous Conditions - Optimize Ratios & Temp - Ensure Sufficient Reagent & Time - Optimize Purification Method moisture->solution stoichiometry->solution temp->solution reagent->solution time->solution impurities->solution separation->solution

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Validation & Comparative

A Comparative Guide to 1,3-DPPE and 1,2-DPPE in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,3-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,3-DPPE) and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE), two positional isomers of a common phosphatidylethanolamine (PE) lipid. Understanding the distinct physicochemical properties and behaviors of these isomers within lipid membranes is crucial for their effective application in areas such as drug delivery, biomembrane modeling, and materials science.

While 1,2-DPPE is a naturally occurring phospholipid and has been extensively studied, 1,3-DPPE is a synthetic analog. Direct comparative studies in membrane systems are limited. Therefore, this guide synthesizes available data for both lipids and draws inferences from structurally similar 1,3-disubstituted glycerophospholipids to provide a comprehensive overview.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 1,3-DPPE and 1,2-DPPE.

Property1,3-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,3-DPPE)1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE)
Molecular Formula C₃₇H₇₄NO₈PC₃₇H₇₄NO₈P
Molecular Weight 691.96 g/mol [1]691.96 g/mol [2]
Acyl Chain Position sn-1 and sn-3sn-1 and sn-2
CAS Number 67303-93-9[1]923-61-5[2]
Main Phase Transition (Tₘ) Not explicitly found for 1,3-DPPE, but analogous 1,3-dipalmitoyl-glycero-2-phosphocholine (β-DPPC) shows complex thermotropic behavior with transitions around 27°C and 37°C.[3]~63-65 °C
Membrane Behavior Likely to form interdigitated bilayers due to the glycerol backbone orientation parallel to the bilayer surface.[3]Forms stable, well-ordered bilayers.[4][5]
Area per Molecule Expected to be larger at the interface in an interdigitated phase compared to a non-interdigitated gel phase.[3]In the liquid crystalline phase, the average area per headgroup is approximately 0.52 nm².[6][7]

Inferred and Observed Differences in Membrane Behavior

The primary structural difference between 1,3-DPPE and 1,2-DPPE lies in the positioning of the palmitoyl chains on the glycerol backbone. This seemingly subtle change is predicted to have significant consequences for their packing and behavior in a lipid bilayer.

1,2-DPPE , the naturally occurring isomer, adopts a conformation where the glycerol backbone is oriented roughly perpendicular to the plane of the membrane. This arrangement allows for the classic bilayer structure with the two hydrophobic tails extending into the membrane core. This structure is well-characterized and forms stable, ordered bilayers.[4][5]

1,3-DPPE , on the other hand, is expected to have a glycerol backbone that lies parallel to the bilayer surface. This conformation would lead to an increased separation between the two acyl chains. To maintain hydrophobic shielding from the aqueous environment, the acyl chains of opposing leaflets are hypothesized to interdigitate.[3] This interdigitated phase would have distinct properties compared to the non-interdigitated bilayer of 1,2-DPPE, including a smaller bilayer thickness and potentially altered membrane fluidity and permeability. Studies on the analogous 1,3-dipalmitoyl-glycero-2-phosphocholine (β-DPPC) support the formation of such an interdigitated gel phase.[3]

Experimental Protocols

Detailed methodologies for key experiments used to characterize and compare the properties of these lipids are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermotropic phase behavior of lipids, particularly the main phase transition temperature (Tₘ).[8][9][10][11]

Objective: To measure the temperature and enthalpy of phase transitions of lipid dispersions.

Methodology:

  • Sample Preparation: Hydrate a known amount of the lipid (e.g., 1-5 mg) in a suitable buffer (e.g., PBS, Tris-HCl) to form multilamellar vesicles (MLVs). This is typically achieved by vortexing the lipid-buffer mixture at a temperature above the lipid's Tₘ.

  • DSC Measurement:

    • Load a precise amount of the lipid dispersion (e.g., 10-20 µL) into an aluminum DSC pan and seal it hermetically.

    • Place an equivalent amount of buffer in a reference pan.

    • Place both pans in the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tₘ.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) up to a temperature well above the Tₘ.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: The Tₘ is determined as the peak temperature of the endothermic transition. The enthalpy of the transition (ΔH) is calculated from the area under the peak.

Fluorescence Anisotropy

Fluorescence anisotropy is used to probe the microviscosity or "fluidity" of the lipid bilayer.[12][13][14][15]

Objective: To measure the rotational mobility of a fluorescent probe embedded within the lipid membrane.

Methodology:

  • Probe Incorporation: Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the lipid vesicles during their preparation. The probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

  • Anisotropy Measurement:

    • Place the liposome suspension containing the probe in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light at the probe's excitation maximum.

    • Measure the fluorescence emission intensity parallel (Ivv) and perpendicular (Ivh) to the excitation plane.

    • Excite the sample with horizontally polarized light and measure the parallel (Ihv) and perpendicular (Ihh) emission intensities.

  • Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where G is the instrument correction factor (G = Ihv / Ihh).

  • Interpretation: Higher anisotropy values indicate a more ordered (less fluid) membrane environment, while lower values suggest a more disordered (more fluid) state.

Langmuir-Blodgett Trough for Monolayer Studies

The Langmuir-Blodgett (LB) trough is used to study the behavior of lipid monolayers at an air-water interface, providing insights into molecular packing and area per molecule.[16][17][18][19][20]

Objective: To measure the surface pressure-area (π-A) isotherm of a lipid monolayer.

Methodology:

  • Trough Preparation: Fill the LB trough with a high-purity water subphase. The surface is cleaned by aspiration until the surface pressure is stable and near zero.

  • Monolayer Formation: Spread a solution of the lipid in a volatile organic solvent (e.g., chloroform) dropwise onto the water surface. Allow the solvent to evaporate completely.

  • Compression: Compress the monolayer at a constant rate using movable barriers.

  • Measurement: Continuously measure the surface pressure (π) using a Wilhelmy plate or other sensitive pressure sensor as the area per molecule (A) decreases.

  • Data Analysis: Plot the surface pressure as a function of the mean molecular area to obtain the π-A isotherm. This isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and can be used to determine the limiting area per molecule.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of these lipids.

Experimental_Workflow cluster_preparation Liposome Preparation cluster_analysis Biophysical Analysis Lipid 1,3-DPPE or 1,2-DPPE Hydration Hydration & Vortexing Lipid->Hydration Buffer Aqueous Buffer Buffer->Hydration Liposomes Multilamellar Vesicles (MLVs) Hydration->Liposomes DSC Differential Scanning Calorimetry (DSC) Liposomes->DSC Phase Behavior Fluorescence Fluorescence Anisotropy Liposomes->Fluorescence Membrane Fluidity Microscopy Microscopy (e.g., AFM) Liposomes->Microscopy Morphology

Caption: Experimental workflow for the preparation and biophysical characterization of DPPE liposomes.

Caption: Comparison of hypothesized lipid packing in 1,2-DPPE and 1,3-DPPE bilayers.

Conclusion

The positional isomerism of 1,2-DPPE and 1,3-DPPE is predicted to give rise to significant differences in their membrane behavior. While 1,2-DPPE forms conventional bilayers, evidence from analogous lipids suggests that 1,3-DPPE is likely to form interdigitated structures. These structural variations will undoubtedly influence membrane properties such as fluidity, thickness, and permeability. For researchers in drug development, the potential for 1,3-DPPE to form novel, interdigitated lipid assemblies could offer new opportunities for creating specialized delivery vehicles. Further direct comparative studies are warranted to fully elucidate the functional differences between these two phospholipids and to exploit their unique properties in various scientific and therapeutic applications.

References

A Researcher's Guide to Validating the Purity of Synthetic 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic phospholipids is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE), a key component in various research and pharmaceutical applications.

This document outlines common impurities, compares analytical techniques, and presents detailed experimental protocols. Furthermore, it offers a comparative analysis of 1,3-DPPE against other commercially available synthetic phosphoethanolamines, supported by experimental data to aid in the selection of the most suitable compound for your specific needs.

Understanding Potential Impurities in Synthetic 1,3-DPPE

The synthesis of 1,3-DPPE can result in several impurities that may impact its physicochemical properties and biological activity. The most significant of these is the positional isomer, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE) . Due to their identical mass and similar chemical properties, the separation and quantification of these isomers present a significant analytical challenge.

Other potential impurities may include:

  • Lysophospholipids: Resulting from incomplete acylation or degradation.

  • Free fatty acids: Residual starting materials from the synthesis process.

  • Oxidized phospholipids: Arising from exposure to air and light.

  • Byproducts from the coupling reagent: Impurities derived from the chemicals used to attach the phosphoethanolamine headgroup.

Commercially available synthetic 1,3-DPPE typically has a purity specification of ≥98% or 99% minimum .[1][2]

Comparative Analysis of Purity Validation Methods

A variety of analytical techniques can be employed to assess the purity of synthetic 1,3-DPPE. The choice of method depends on the specific impurities being investigated, the required sensitivity, and the available instrumentation.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (normal-phase) or hydrophobicity (reversed-phase).Purity assessment, quantification of major components.Robust, widely available, good for routine quality control.May not resolve positional isomers without specialized columns.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass-resolving capability of mass spectrometry.Purity assessment, identification and quantification of impurities, including positional isomers.High sensitivity and specificity, provides structural information.More complex instrumentation and data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Structural elucidation, confirmation of the desired isomer, and can be used for quantitative analysis (qNMR).Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, may not detect trace impurities.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Rapid qualitative assessment of purity.Simple, fast, and inexpensive.Low resolution, not quantitative.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for General Purity Assessment

This method is suitable for determining the overall purity of a 1,3-DPPE sample and detecting the presence of less polar or more polar impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water/Methanol (95:5, v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Methanol/Isopropanol (80:20, v/v) with 0.1% TFA.

  • Gradient:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Sample Preparation: Dissolve the 1,3-DPPE sample in a suitable organic solvent (e.g., chloroform/methanol 1:1) to a concentration of 1 mg/mL.

Protocol 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Isomer Separation

The separation of positional isomers like 1,3-DPPE and 1,2-DPPE often requires specialized chiral stationary phases.[3]

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based).

  • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized for the specific column and isomers. For example, a gradient from 95% hexane/5% isopropanol to 80% hexane/20% isopropanol could be explored.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detector: UV (if the molecule has a chromophore) or ELSD/CAD.

  • Sample Preparation: As described in Protocol 1.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Definitive Identification and Quantification

LC-MS/MS is the most powerful technique for the unambiguous identification and quantification of 1,3-DPPE and its isomers.[4]

  • LC System: A UHPLC system is recommended for better resolution.

  • Column: C18 or a specialized lipidomics column.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient: A shallow gradient optimized to separate the isomers.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • MS/MS Analysis: Fragmentation of the parent ion can help distinguish between the 1,3- and 1,2-isomers based on the characteristic neutral losses and product ions.

Visualizing Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis sample Synthetic 1,3-DPPE Sample dissolution Dissolution in Organic Solvent sample->dissolution hplc RP-HPLC dissolution->hplc General Purity chiral_hplc Chiral HPLC dissolution->chiral_hplc Isomer Separation lcms LC-MS/MS dissolution->lcms Definitive ID & Quant. chromatogram Chromatogram hplc->chromatogram chiral_hplc->chromatogram lcms->chromatogram mass_spec Mass Spectrum lcms->mass_spec purity_assessment Purity Assessment chromatogram->purity_assessment isomer_quant Isomer Quantification mass_spec->isomer_quant

Figure 1. A generalized workflow for the purity validation of synthetic 1,3-DPPE.

Comparison with Alternative Synthetic Phosphoethanolamines

The choice of a synthetic phosphoethanolamine often depends on the specific application, such as the formation of liposomes for drug delivery. Below is a comparison of 1,3-DPPE with its 1,2-isomer and other commonly used phosphoethanolamines.

PhospholipidAcyl Chain CompositionSaturationKey Physicochemical PropertiesCommon Applications
1,3-DPPE Two palmitic acids (16:0) at sn-1 and sn-3SaturatedForms stable bilayers. Higher phase transition temperature (Tm).Liposome formulation, model membranes.
1,2-DPPE Two palmitic acids (16:0) at sn-1 and sn-2SaturatedForms stable, well-ordered lipid bilayers.[4]Model membranes, drug delivery systems.[4]
DOPE (1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine)Two oleic acids (18:1)Unsaturated (cis)Lower Tm, promotes the formation of non-bilayer structures (hexagonal phase), which can enhance membrane fusion.Fusogenic liposomes for intracellular drug delivery.[4]
DSPE (1,2-Distearoyl-sn-glycero-3-phosphoethanolamine)Two stearic acids (18:0)SaturatedHigher Tm than DPPE, forms very stable and rigid bilayers. Often used in PEGylated form for "stealth" liposomes.Long-circulating liposomes, stable drug carriers.[4]

Logical Relationships in Purity Assessment

purity_assessment_logic cluster_methods Analytical Techniques cluster_results Possible Outcomes cluster_conclusion Conclusion start Is the synthetic 1,3-DPPE pure? tlc TLC Screening start->tlc single_spot Single Spot tlc->single_spot Yes multiple_spots Multiple Spots tlc->multiple_spots No hplc HPLC Analysis single_peak Single Peak (>99%) hplc->single_peak Yes multiple_peaks Multiple Peaks hplc->multiple_peaks No lcms LC-MS/MS Analysis correct_mass Correct Mass & Fragmentation lcms->correct_mass No Isomers isomer_detected Isomer(s) Detected lcms->isomer_detected Isomers Present single_spot->hplc impure Impure - Further Purification Needed multiple_spots->impure single_peak->lcms multiple_peaks->impure pure High Purity Confirmed correct_mass->pure isomer_detected->impure

Figure 2. Decision tree for assessing the purity of synthetic 1,3-DPPE.

By employing a combination of these analytical techniques and following rigorous experimental protocols, researchers can confidently validate the purity of their synthetic this compound, ensuring the integrity and reliability of their scientific findings.

References

A Comparative Guide to 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (DPPE) and DSPC for Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of drug delivery, the selection of lipids is a critical determinant of a liposomal formulation's success. The physical and chemical properties of these lipids directly influence the stability, encapsulation efficiency, and in vivo performance of the final product. This guide provides a comprehensive comparison of two prominent phospholipids: 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (a less common isomer, with the more common form being 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, DPPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). We will delve into their structural differences, physicochemical properties, and performance in liposomal formulations, supported by experimental data and detailed protocols.

Structural and Physicochemical Properties

The fundamental differences between DPPE and DSPC lie in their head groups and acyl chain lengths. DPPE possesses a primary amine head group (phosphoethanolamine), which can engage in hydrogen bonding and carries a net neutral charge at physiological pH. In contrast, DSPC features a zwitterionic phosphocholine head group. Furthermore, DPPE has two C16:0 acyl chains (palmitoyl), while DSPC has longer C18:0 acyl chains (stearoyl). These distinctions significantly impact their packing behavior and the resulting membrane properties.

Table 1: Comparison of Physicochemical Properties of DPPE and DSPC

Property1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
Molecular Weight 691.96 g/mol 790.15 g/mol
Acyl Chains 2 x Palmitoyl (16:0)2 x Stearoyl (18:0)
Head Group PhosphoethanolaminePhosphocholine
Net Charge (pH 7.4) NeutralZwitterionic (Neutral)
Phase Transition Temp (Tm) 63 °C55 °C
Critical Micelle Conc. 4.6 x 10⁻¹⁰ MNot specified

Performance in Liposome Formulations

The choice between DPPE and DSPC can significantly influence the performance characteristics of a liposomal drug delivery system.

Encapsulation Efficiency:

The encapsulation efficiency of liposomes is dependent on various factors, including the lipid composition and the physicochemical properties of the drug. While direct comparative studies are limited, the properties of DPPE and DSPC suggest their suitability for different types of cargo. The smaller head group of DPPE may lead to tighter lipid packing, potentially favoring the encapsulation of hydrophobic drugs within the bilayer.

Stability and Drug Release:

The length of the acyl chains and the nature of the head group are paramount for the stability of the liposomal bilayer and the retention of the encapsulated drug. The longer, saturated acyl chains of DSPC contribute to a more ordered and rigid membrane, which can enhance stability and reduce drug leakage. The higher phase transition temperature of DPPE also suggests the formation of stable bilayers.

A study investigating the influence of lipid composition on the stability of stealth liposomes revealed that formulations containing DSPC exhibited high stability and drug retention. Another study highlighted that the inclusion of DSPC in liposomal formulations for siRNA delivery resulted in stable nanoparticles with efficient encapsulation.

Table 2: Performance Characteristics in Liposomal Formulations

Performance Metric1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Supporting Evidence
Membrane Rigidity HighHighLonger acyl chains in DSPC generally lead to more rigid membranes.
Drug Retention GoodExcellentThe higher packing density of DSPC bilayers often results in better drug retention.
In Vivo Stability Generally stableHighly stableDSPC-containing liposomes are known for their in vivo stability.

Experimental Protocols

The following provides a generalized protocol for the preparation of liposomes using the thin-film hydration method, which can be adapted for both DPPE and DSPC.

Experimental Workflow for Liposome Preparation

G cluster_prep Lipid Film Preparation cluster_form Liposome Formulation cluster_purify Purification Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Hydration Hydration Solvent Evaporation->Hydration Sonication/Extrusion Sonication/Extrusion Hydration->Sonication/Extrusion Purification Purification Sonication/Extrusion->Purification G Liposome Liposome Endocytosis Endocytosis Liposome->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Lysosome Lysosome Endosome->Lysosome Cytosolic Delivery Cytosolic Delivery Endosomal Escape->Cytosolic Delivery Degradation Degradation Lysosome->Degradation

A Comparative Guide to the Characterization of Phosphoethanolamine-Containing Liposomes by Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of liposomes formulated with 1,3-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,3-DPPE) and its more commonly studied structural isomer, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE), alongside the widely used 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). The characterization of these liposomal systems is crucial for their application in drug delivery, and Dynamic Light Scattering (DLS) is a primary technique for assessing their key physicochemical properties. While specific experimental data for 1,3-DPPE liposomes is limited in publicly available literature, this guide leverages data from its close structural analogs to provide a valuable comparative framework.

Comparative Analysis of Liposome Properties

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution, polydispersity, and zeta potential of liposomes and other nanoparticles in suspension.[1] These parameters are critical indicators of liposome stability, in vivo fate, and drug release characteristics.

Liposome FormulationAverage Size (Z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)Notes
1,3-DPPE Data not availableData not availableData not available1,3-DPPE is a phospholipid with saturated 16:0 fatty acid chains at the sn-1 and sn-3 positions.[2][3] It is used in the formation of micelles and liposomes.[2][3]
1,2-DPPE (in mixed formulations) 80 - 310< 0.2 (generally)Dependent on co-lipids and pHThe size of liposomes containing 1,2-DPPE can be influenced by the molar percentage of DPPE, with higher concentrations leading to smaller vesicles.[4]
DPPC 100 - 745.410.085 - 0.22-17.2 to -23.9 (in mixed formulations with cholesterol)DPPC liposomes are often neutral or near-neutral.[5] The addition of charged lipids can alter the zeta potential. The size can vary significantly based on the preparation method.[6][7]
DPPC/Cholesterol (80/20 mol%) 179.6 ± 0.870.12 ± 0.044-17.2 ± 6.202The inclusion of cholesterol affects membrane fluidity and can influence liposome size and stability.[7]
DPPG ~130< 0.2-43 ± 2DPPG liposomes exhibit a strong negative zeta potential, contributing to their stability.[8]

Note: The data presented is a summary from various studies and the specific values can vary depending on the exact preparation method, buffer conditions, and instrumentation used.

Experimental Protocols

Detailed methodologies are essential for reproducible liposome synthesis and characterization. Below are generalized protocols for the thin-film hydration method and subsequent DLS analysis.

Liposome Preparation: Thin-Film Hydration Method
  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., 1,3-DPPE, 1,2-DPPE, DPPC, and any co-lipids like cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid phase transition temperature (Tc). For DPPC, this is 41°C.

    • This process results in a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, the flask can be placed under a high vacuum for several hours.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask at a temperature above the Tc. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to size reduction techniques.

    • Extrusion: The liposome suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

    • Sonication: Tip sonication or bath sonication can be used to reduce the size of the liposomes. However, this method may lead to lipid degradation and is less controlled than extrusion.

Dynamic Light Scattering (DLS) Analysis
  • Sample Preparation:

    • Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration.[9] This is crucial to avoid multiple scattering effects which can lead to inaccurate results.

  • Instrument Setup:

    • Use a DLS instrument such as a Malvern Zetasizer or similar.

    • Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).

  • Size and Polydispersity Index (PDI) Measurement:

    • Place the diluted sample in a suitable cuvette.

    • Perform the measurement to obtain the intensity-weighted size distribution, Z-average diameter, and the PDI. The PDI value indicates the breadth of the size distribution, with values below 0.2 generally considered to be indicative of a monodisperse population.[10]

  • Zeta Potential Measurement:

    • For zeta potential measurement, use an appropriate folded capillary cell.

    • The instrument applies an electric field and measures the electrophoretic mobility of the liposomes to calculate the zeta potential.

    • The zeta potential provides information about the surface charge of the liposomes, which is a key factor in their stability. A general rule suggests that zeta potentials greater than ±30 mV lead to stable formulations due to electrostatic repulsion between particles.[11]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preparation and DLS characterization of liposomes.

Liposome_Characterization_Workflow cluster_prep Liposome Preparation cluster_dls Dynamic Light Scattering (DLS) Analysis cluster_output Output Parameters Lipid_Dissolution 1. Lipid Dissolution in Organic Solvent Film_Formation 2. Thin-Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydration (Aqueous Buffer) Film_Formation->Hydration Size_Reduction 4. Size Reduction (Extrusion/Sonication) Hydration->Size_Reduction Sample_Dilution 5. Sample Dilution Size_Reduction->Sample_Dilution DLS_Measurement 6. DLS Measurement Sample_Dilution->DLS_Measurement Data_Analysis 7. Data Analysis DLS_Measurement->Data_Analysis Size Z-average Size Data_Analysis->Size PDI Polydispersity Index Data_Analysis->PDI Zeta_Potential Zeta Potential Data_Analysis->Zeta_Potential

Caption: Workflow for liposome preparation and DLS analysis.

References

A Comparative Analysis of 1,3-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) and 1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphoethanolamine (POPE) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional differences between two key phosphatidylethanolamines, providing experimental data and protocols for their application in research and drug delivery.

This guide offers a comprehensive comparative analysis of two structurally similar yet functionally distinct phospholipids: 1,3-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE). Both are phosphatidylethanolamines (PEs), a class of lipids crucial for various biological functions, including membrane fusion, protein regulation, and serving as a precursor for other lipids.[1] Their primary distinction lies in the saturation of their acyl chains: DPPE possesses two saturated palmitoyl chains, while POPE has one saturated palmitoyl chain and one unsaturated oleoyl chain. This seemingly subtle difference significantly impacts their physicochemical properties and, consequently, their utility in research and pharmaceutical applications.

Physicochemical Properties: A Head-to-Head Comparison

The saturation of the acyl chains is a key determinant of the physical behavior of these lipids in aqueous environments, particularly their packing within a lipid bilayer. This directly influences membrane fluidity, phase transition temperature, and stability.

Property1,3-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphoethanolamine (POPE)
Acyl Chain Composition Two saturated 16-carbon chains (16:0)One saturated 16-carbon chain (16:0) and one monounsaturated 18-carbon chain (18:1)
Molecular Geometry More cylindrical, allowing for tighter packingMore conical due to the kink in the unsaturated oleoyl chain, leading to looser packing
Main Phase Transition Temperature (Tm) ~63 °C~25 °C
Membrane Fluidity at Physiological Temperature (~37°C) Forms rigid, gel-phase bilayersForms fluid, liquid-crystalline phase bilayers
Lipid Packing High order and tight packing of acyl chains[1]Lower order and looser packing of acyl chains[1]

Implications for Drug Delivery and Membrane Research

The distinct properties of DPPE and POPE translate into different advantages and applications in the formulation of lipid-based drug delivery systems and in model membrane studies.

DPPE's high phase transition temperature and tendency to form tightly packed, stable bilayers make it a valuable component for creating rigid and less permeable liposomes.[2] This stability can be advantageous for preventing premature drug leakage and for designing thermosensitive liposomes that release their payload at elevated temperatures, such as in hyperthermia-based cancer therapy.

POPE , with its lower phase transition temperature and conical shape, is more representative of the fluid-phase membranes found in biological systems at physiological temperatures.[3] Its propensity to form non-lamellar (hexagonal) phases is crucial for processes like membrane fusion and endosomal escape, making it a key ingredient in pH-sensitive liposomes designed to release their contents within the acidic environment of endosomes.[4]

Experimental Protocols

Here, we provide detailed methodologies for key experiments used to characterize and compare DPPE and POPE-containing lipid vesicles.

Liposome Preparation by Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar liposomes with a defined size.

Materials:

  • DPPE or POPE lipid powder

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Glass vials or round-bottom flasks

Procedure:

  • Dissolve the desired amount of DPPE or POPE in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipid (e.g., >63°C for DPPE, >25°C for POPE). This process forms multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

  • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to ensure a narrow size distribution. The extrusion should be performed at a temperature above the lipid's Tm.

Characterization of Liposome Size and Stability

Dynamic Light Scattering (DLS) is a standard technique for measuring the size distribution and monitoring the stability of liposome formulations.

Materials:

  • Liposome suspension

  • DLS instrument

  • Cuvettes

Procedure:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Place the diluted sample in a clean cuvette and insert it into the DLS instrument.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes. A PDI value below 0.2 is generally indicative of a monodisperse population.

  • To assess stability, store the liposome suspension under desired conditions (e.g., 4°C) and measure the size distribution at regular intervals over time. Significant changes in size or PDI can indicate aggregation or fusion.

  • For serum stability, incubate the liposomes with a known concentration of serum (e.g., 50%) at 37°C and monitor changes in size and drug retention over time.[2]

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition of the lipid bilayer, providing a precise determination of the Tm.[5][6][7]

Materials:

  • Liposome suspension (concentrated)

  • Differential Scanning Calorimeter

  • DSC pans (aluminum or gold)

Procedure:

  • Accurately pipette a small volume of the concentrated liposome suspension into a DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and a reference pan (containing only buffer) into the DSC instrument.

  • Heat the sample at a constant rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition.

  • The temperature at which the peak of the endothermic transition occurs is the main phase transition temperature (Tm).

Membrane Fusion Assay

This assay is particularly relevant for POPE-containing liposomes due to their fusogenic properties. A common method is the Förster Resonance Energy Transfer (FRET)-based lipid mixing assay.[8][9][10]

Materials:

  • Two populations of liposomes:

    • "Donor" liposomes containing a FRET pair of fluorescently labeled lipids (e.g., NBD-PE and Rhodamine-PE).

    • "Acceptor" liposomes (unlabeled).

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare donor liposomes containing both NBD-PE (donor fluorophore) and Rhodamine-PE (acceptor fluorophore) at a concentration where FRET occurs (Rhodamine quenches NBD fluorescence).

  • Prepare unlabeled acceptor liposomes.

  • Mix the donor and acceptor liposomes in a cuvette.

  • Monitor the fluorescence of the NBD fluorophore over time.

  • Induce fusion (e.g., by lowering the pH for pH-sensitive liposomes).

  • Upon fusion, the labeled lipids from the donor liposomes will dilute into the membrane of the acceptor liposomes, increasing the distance between the FRET pair. This leads to a decrease in FRET and a corresponding increase in NBD fluorescence, which can be measured to quantify the rate and extent of fusion.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G Comparative Structure of DPPE and POPE cluster_DPPE DPPE (1,3-dipalmitoyl-sn-glycero-3-phosphoethanolamine) cluster_POPE POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) DPPE_struct DPPE_struct DPPE_desc Two saturated palmitoyl chains Cylindrical shape Tightly packed POPE_struct POPE_struct POPE_desc One saturated palmitoyl chain One unsaturated oleoyl chain Conical shape Loosely packed

Caption: Molecular structures and packing of DPPE and POPE.

G Experimental Workflow for Liposome Characterization start Lipid Selection (DPPE or POPE) thin_film Thin-Film Hydration start->thin_film extrusion Extrusion thin_film->extrusion liposomes Unilamellar Liposomes extrusion->liposomes dls Dynamic Light Scattering (DLS) - Size - Polydispersity - Stability liposomes->dls dsc Differential Scanning Calorimetry (DSC) - Phase Transition Temp (Tm) liposomes->dsc fusion Fusion Assay (for POPE) - FRET-based liposomes->fusion

Caption: Workflow for liposome preparation and characterization.

G Influence of PE on Membrane-Mediated Signaling cluster_membrane Cell Membrane receptor Membrane Receptor effector Effector Protein receptor->effector activates signaling Downstream Signaling Cascade effector->signaling PE Phosphatidylethanolamine (PE) (DPPE or POPE) membrane_props Membrane Physical Properties (Fluidity, Curvature, Thickness) PE->membrane_props determines membrane_props->receptor modulates conformation & localization membrane_props->effector influences activity

Caption: Role of PE in modulating membrane properties and signaling.

Conclusion

The choice between DPPE and POPE is dictated by the specific requirements of the application. For creating stable, rigid vesicles with controlled release at higher temperatures, DPPE is an excellent candidate. Conversely, for applications requiring membrane fluidity at physiological temperatures and fusogenic properties, such as endosomal escape in drug delivery, POPE is the more suitable choice. Understanding the fundamental differences in their physicochemical properties, as outlined in this guide, is paramount for the rational design of lipid-based systems in both basic research and pharmaceutical development.

References

Confirming the Structure of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise isomeric structure of phospholipids is critical for their function in biological systems and pharmaceutical formulations. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these molecules. This guide provides a comprehensive comparison and detailed experimental protocols for confirming the structure of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE), contrasting it with its common isomer, 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE).

Structural Overview and Key Isomeric Differences

1,3-DPPE is a glycerophospholipid where two palmitoyl fatty acid chains are esterified to the sn-1 and sn-3 positions of the glycerol backbone, and a phosphoethanolamine headgroup is attached at the sn-2 position. This symmetrical substitution pattern is the primary feature that distinguishes it from the more prevalent 1,2-DPPE isomer, which has an asymmetrical arrangement. This structural difference is readily discernible using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR techniques.

Predicted NMR Spectral Data for 1,3-DPPE

The symmetry of 1,3-DPPE simplifies its NMR spectrum compared to its 1,2-isomer. The two palmitoyl chains and the two primary glycerol carbons (sn-1 and sn-3) are chemically equivalent. The following table summarizes the expected chemical shifts based on known values for similar lipid structures.[1][2][3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentMoietyPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃Palmitoyl Chain~0.88 (t)~14.1
(CH₂)nPalmitoyl Chain~1.25 (br s)~29.0-30.0
β-CH₂ (to C=O)Palmitoyl Chain~1.61 (quint)~25.0
α-CH₂ (to C=O)Palmitoyl Chain~2.30 (t)~34.2
C=OPalmitoyl Chain-~173.5
sn-1, sn-3 CH₂Glycerol Backbone~4.20 (d)~65.0
sn-2 CHGlycerol Backbone~4.50 (m)~70.0 (d, J P-C)
O-CH₂Headgroup~4.10 (m)~62.5 (d, J P-C)
N-CH₂Headgroup~3.15 (m)~40.5

Note: Chemical shifts are approximate and can vary based on solvent and temperature. 't' = triplet, 'quint' = quintet, 'br s' = broad singlet, 'd' = doublet, 'm' = multiplet.

Isomer Comparison: 1,3-DPPE vs. 1,2-DPPE

The key to distinguishing between the 1,3- and 1,2-isomers lies in the NMR signals from the glycerol backbone. The symmetry of the 1,3-isomer leads to fewer unique signals compared to the asymmetric 1,2-isomer.

Table 2: Comparative NMR Features of DPPE Isomers (Glycerol Region)

FeatureThis compound (Symmetrical)1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (Asymmetrical)
¹H NMR One signal for sn-1 and sn-3 CH₂ protons (~4.20 ppm). One signal for the sn-2 CH proton (~4.50 ppm).Three distinct signals : sn-1 CH₂ (~4.45, 4.20 ppm), sn-2 CH (~5.25 ppm), and sn-3 CH₂ (~4.0 ppm).
¹³C NMR One signal for sn-1 and sn-3 carbons (~65.0 ppm). One signal for the sn-2 carbon (~70.0 ppm).Three distinct signals : sn-1 C (~62.8 ppm), sn-2 C (~70.6 ppm), and sn-3 C (~63.5 ppm).
Reason Chemical equivalence of the two CH₂O-acyl groups.All three glycerol backbone positions are chemically and magnetically non-equivalent.

Experimental Protocols

Detailed methodologies for acquiring the necessary NMR data to confirm the structure are provided below.

A. Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the 1,3-DPPE sample.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent mixture, typically chloroform-d/methanol-d₄ (CDCl₃/CD₃OD) in a 2:1 or 3:1 ratio, to ensure complete dissolution and minimize micelle formation.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

B. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) at a constant temperature (e.g., 298 K).

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has low natural abundance.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for confirming the connectivity of the glycerol backbone protons.

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpmf').

    • Data Points: 1024-2048 in the direct dimension (F2), 256-512 in the indirect dimension (F1).

    • Number of Scans: 4-8 per increment.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • ¹³C Spectral Width (F1): 80-100 ppm (focused on the aliphatic and glycerol region).

    • ¹H Spectral Width (F2): 6-8 ppm.

    • Number of Scans: 8-16 per increment.

Data Interpretation and Visualization

Confirmation Workflow

The confirmation of the 1,3-DPPE structure is achieved by analyzing the symmetry in the 1D spectra and the specific correlations in the 2D spectra.

  • Analyze ¹H and ¹³C Spectra: Confirm the presence of a single, symmetrical environment for the two primary glycerol positions (sn-1 and sn-3), as detailed in Table 2. This is the primary evidence for the 1,3- substitution pattern.

  • Analyze COSY Spectrum: Look for a cross-peak between the glycerol CH proton (~4.50 ppm) and the glycerol CH₂ protons (~4.20 ppm). This confirms the H-C(sn-2)-C(sn-1,3)-H connectivity.

  • Analyze HSQC Spectrum: Identify the correlation between the glycerol CH proton (~4.50 ppm) and its attached carbon (~70.0 ppm). Similarly, find the correlation between the glycerol CH₂ protons (~4.20 ppm) and their attached carbons (~65.0 ppm). This confirms the proton-carbon assignments.

Visualization of Key NMR Correlations

The following diagram illustrates the essential 2D NMR correlations that provide unambiguous confirmation of the 1,3-DPPE glycerol and headgroup structure.

G Key 2D NMR Correlations for 1,3-DPPE Confirmation cluster_glycerol Glycerol Backbone cluster_headgroup Headgroup G13_H sn-1,3 CH₂ (¹H: ~4.20 ppm) G13_C sn-1,3 C (¹³C: ~65.0 ppm) G13_H->G13_C HSQC G2_H sn-2 CH (¹H: ~4.50 ppm) G2_H->G13_H COSY G2_C sn-2 C (¹³C: ~70.0 ppm) G2_H->G2_C HSQC OCH2_H O-CH₂ (¹H: ~4.10 ppm) G2_H->OCH2_H COSY / ³J H-P-O-C-H NCH2_H N-CH₂ (¹H: ~3.15 ppm) OCH2_H->NCH2_H COSY OCH2_C O-CH₂ (¹³C: ~62.5 ppm) OCH2_H->OCH2_C HSQC NCH2_C N-CH₂ (¹³C: ~40.5 ppm) NCH2_H->NCH2_C HSQC

References

A Comparative Guide to the Thermal Behavior of Dipalmitoyl Phospholipid Bilayers: DPPE vs. DPPC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermotropic properties of lipid bilayers is fundamental for designing effective lipid-based drug delivery systems and for modeling biological membranes. This guide provides a detailed comparison of the thermal behavior of two widely studied phospholipids, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), using data obtained from Differential Scanning Calorimetry (DSC).

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1] This method is extensively used to study the phase transitions of lipid bilayers, providing crucial information about their stability and organization.[1]

Thermal Properties of DPPE and DPPC Bilayers

The primary phase transition of a lipid bilayer is the transition from a well-ordered gel phase (Lβ) to a fluid, liquid-crystalline phase (Lα). This transition is characterized by a specific melting temperature (Tm) and an associated enthalpy change (ΔH). The sharpness of this transition, often described by the width of the DSC peak at half-height, indicates the cooperativity of the transition.

Below is a comparison of the key thermotropic parameters for fully hydrated multilamellar vesicles (MLVs) of DPPE and DPPC.

PhospholipidHeadgroupMain Transition Temperature (Tm)Enthalpy of Transition (ΔH)
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) Phosphoethanolamine63 °CData not consistently available in searched literature
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) Phosphocholine41 °C8.7 kcal/mol

Table 1: Comparison of the main phase transition temperatures and transition enthalpies for DPPE and DPPC multilamellar vesicles. The data for DPPE's main transition temperature is sourced from Avanti Polar Lipids.[2] DPPC's main transition temperature and enthalpy are well-established values in the literature.

The significant difference in the main transition temperatures of DPPE and DPPC can be attributed to the differences in their headgroups. The smaller ethanolamine headgroup of DPPE allows for stronger intermolecular hydrogen bonding and tighter packing of the lipid molecules in the bilayer compared to the bulkier phosphocholine headgroup of DPPC.[3] This tighter packing in DPPE bilayers requires more energy (a higher temperature) to disrupt the ordered gel phase and transition to the liquid-crystalline phase.

Experimental Protocol: Differential Scanning Calorimetry of Liposomes

The following is a generalized protocol for the preparation of multilamellar vesicles (MLVs) and their analysis by DSC. This protocol is based on established methods for studying the thermotropic behavior of lipid bilayers.[4][5][6]

I. Materials and Equipment

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) powder

  • Chloroform or a chloroform/methanol solvent mixture

  • Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Round-bottom flask

  • Nitrogen gas stream

  • Vortex mixer

  • Water bath sonicator or extruder

  • Differential Scanning Calorimeter (DSC) with appropriate sample pans

II. Preparation of Multilamellar Vesicles (MLVs)

  • Lipid Film Formation: Dissolve the desired amount of phospholipid (e.g., DPPE or DPPC) in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Drying: Further dry the lipid film under a gentle stream of nitrogen gas for at least 1-2 hours to remove any residual solvent.

  • Hydration: Add the desired buffer solution to the dried lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid (e.g., >65°C for DPPE and >45°C for DPPC).

  • Vesicle Formation: Vortex the mixture vigorously for several minutes until the lipid film is completely hydrated and a milky suspension of MLVs is formed. For more uniform vesicle sizes, the suspension can be subjected to sonication or extrusion.

III. DSC Analysis

  • Sample Preparation: Transfer a precise amount of the MLV suspension (typically 10-50 µL) into a DSC sample pan. Seal the pan hermetically.

  • Reference Preparation: Prepare a reference pan containing the same volume of buffer solution as the sample pan.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program: Equilibrate the sample at a temperature below the expected pre-transition. Then, scan the temperature at a controlled rate (e.g., 1-2 °C/min) up to a temperature well above the main phase transition.

  • Data Acquisition: Record the differential heat flow as a function of temperature. The resulting plot is a thermogram.

  • Data Analysis: Analyze the thermogram to determine the onset temperature, peak temperature (Tm), and the area under the peak, which corresponds to the enthalpy of the transition (ΔH).

Experimental Workflow Diagram

DSC_Workflow cluster_prep Vesicle Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Dissolve Lipid in Organic Solvent prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Dry Film under Nitrogen prep2->prep3 prep4 Hydrate with Buffer (T > Tm) prep3->prep4 prep5 Vortex to Form MLVs prep4->prep5 dsc1 Load Sample & Reference into DSC Pans prep5->dsc1 dsc2 Place Pans in DSC Instrument dsc3 Run Thermal Scan (e.g., 1-2 °C/min) dsc4 Record Thermogram analysis1 Determine Tm and ΔH dsc4->analysis1

Caption: Experimental workflow for the preparation and DSC analysis of phospholipid vesicles.

References

Evaluating the Biocompatibility of Novel 1,3-DPPE-Containing Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel lipid nanoparticles (LNPs) for drug delivery necessitates a thorough evaluation of their biocompatibility. This guide provides a framework for assessing the biocompatibility of nanoparticles containing 1,3-diaminopropyl-N,N-dioleyl-phosphatidylethanolamine (1,3-DPPE), a novel cationic lipid, by comparing them against well-characterized alternatives such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol), and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). Due to the limited publicly available data on 1,3-DPPE, this guide focuses on the established methodologies and comparative data for existing lipids to provide a benchmark for evaluation.

Comparative Biocompatibility Data

A critical aspect of evaluating a new lipid component is to compare its performance against established standards. The following tables summarize quantitative data from in vitro cytotoxicity and hemolytic activity studies for commonly used cationic and helper lipids.

Table 1: In Vitro Cytotoxicity of Cationic Lipid-Containing Nanoparticles

Cationic LipidNanoparticle CompositionCell LineAssayIC50 (μg/mL)Reference
DOTAPsiRNA-SLNs (N/P ratio 34:1)J774A.1 macrophagesNot Specified8.1 ± 0.37[1]
DOTAPsiRNA-SLNs (N/P ratio 20:1)J774A.1 macrophagesNot Specified23.9 ± 5.73[1]
DOTAPsiRNA-SLNs (N/P ratio 16:1)J774A.1 macrophagesNot Specified26.5 ± 5.92[1]
DOTAPsiRNA-SLNs (N/P ratio 12:1)J774A.1 macrophagesNot Specified26.1 ± 3.97[1]
CDA14 (Quaternary Ammonium Headgroup)LiposomesNCI-H460Not Specified109.4[2]
CDO14 (Tri-peptide Headgroup)LiposomesNCI-H460Not Specified340.5[2]

Table 2: Hemolytic Activity of Lipid Nanoparticles

Nanoparticle FormulationpHHemolysis (%)Reference
LNP1.5 (Low PEG density)5.5~80%[3]
LNP5 (Medium PEG density)5.5~40%[3]
LNP10 (High PEG density)5.5~20%[3]
LNP1.5 (Low PEG density)7.4<10%[3]
LNP5 (Medium PEG density)7.4<5%[3]
LNP10 (High PEG density)7.4<5%[3]

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable biocompatibility data. Below are methodologies for key in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Nanoparticle Treatment: Treat the cells with various concentrations of the nanoparticle formulations. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Hemolysis Assay

This assay assesses the compatibility of nanoparticles with red blood cells (RBCs).

Protocol:

  • RBC Preparation: Obtain fresh whole blood and isolate RBCs by centrifugation. Wash the RBCs multiple times with phosphate-buffered saline (PBS).

  • Nanoparticle Incubation: Prepare serial dilutions of the nanoparticle formulations in PBS. Mix the nanoparticle solutions with a suspension of RBCs (typically 2-4% v/v).

  • Controls: Use PBS as a negative control (0% hemolysis) and a surfactant like Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the mixtures at 37°C for 1-2 hours with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 541 nm.[3]

  • Data Analysis: Calculate the percentage of hemolysis for each nanoparticle concentration relative to the positive control.

Cytokine Release Assay

This assay evaluates the potential of nanoparticles to induce an inflammatory response by measuring the release of cytokines from immune cells.

Protocol:

  • Immune Cell Culture: Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), in appropriate cell culture plates.

  • Nanoparticle Treatment: Treat the cells with different concentrations of nanoparticles. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (untreated cells).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.[4][5]

  • Data Analysis: Compare the cytokine levels in the treated groups to the control groups.

Visualizing the Biocompatibility Evaluation Workflow

A systematic approach is crucial for a comprehensive biocompatibility assessment. The following diagram illustrates a typical workflow.

Biocompatibility_Workflow cluster_0 In Vitro Biocompatibility Assessment cluster_1 Cytotoxicity Assays cluster_2 Hemocompatibility Assay cluster_3 Immunotoxicity Assays cluster_4 Data Analysis & Comparison cluster_5 In Vivo Biocompatibility (if necessary) prep Nanoparticle Formulation (e.g., 1,3-DPPE-containing LNPs) char Physicochemical Characterization (Size, Zeta Potential, PDI) prep->char mtt MTT Assay (Cell Viability) char->mtt ldh LDH Assay (Membrane Integrity) char->ldh hemo Hemolysis Assay char->hemo cytokine Cytokine Release Assay (e.g., TNF-α, IL-6) char->cytokine complement Complement Activation Assay char->complement compare Compare results with benchmark lipids (DOTAP, DC-Chol, DOPE) mtt->compare ldh->compare hemo->compare cytokine->compare complement->compare invivo Animal Studies (Histopathology, Blood Chemistry) compare->invivo Proceed if in vitro results are promising

Caption: Workflow for evaluating the biocompatibility of novel nanoparticles.

Signaling Pathway of Nanoparticle-Induced Inflammation

Understanding the potential mechanisms of immunotoxicity is crucial. Cationic nanoparticles can trigger inflammatory responses through pathways like the Toll-like receptor (TLR) signaling cascade.

Inflammatory_Pathway cluster_0 Cellular Interaction cluster_1 Signal Transduction cluster_2 Cellular Response np Cationic Nanoparticle cell Immune Cell (e.g., Macrophage) np->cell Internalization tlr TLR4 Activation cell->tlr Recognition myd88 MyD88 tlr->myd88 nfkb NF-κB Activation myd88->nfkb cyt_prod Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) nfkb->cyt_prod inflammation Inflammatory Response cyt_prod->inflammation

References

Comparative Analysis of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine Cross-Reactivity with Lipid-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) with lipid-binding proteins. Due to the limited direct experimental data on the 1,3-isomer, this document leverages data from its more commonly studied counterpart, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE), and the broader class of phosphatidylethanolamines (PE). The structural differences between these isomers are critical and will be highlighted as a key factor influencing protein interactions.

Introduction to DPPE and Lipid-Protein Interactions

Dipalmitoylphosphatidylethanolamine (DPPE) is a glycerophospholipid integral to the structure and function of biological membranes. The interaction between lipids and proteins is fundamental to numerous cellular processes, including signal transduction, membrane trafficking, and enzyme activation. The specificity of these interactions is dictated by the chemical structure of both the lipid and the protein. While 1,2-DPPE is a naturally occurring phospholipid, the 1,3-isomer is less common and its interactions are not as well-characterized. This guide aims to provide a framework for understanding the potential cross-reactivity of 1,3-DPPE by comparing it with other well-studied phospholipids.

Structural Isomers of DPPE

The positioning of the acyl chains on the glycerol backbone is a critical determinant of the molecule's three-dimensional structure and its ability to interact with proteins. The difference between 1,2-DPPE and 1,3-DPPE is illustrated below. This seemingly subtle change can significantly alter the presentation of the phosphoethanolamine headgroup and the overall shape of the lipid, thereby affecting its binding affinity and specificity to proteins.

Caption: Structural formulas of 1,2-DPPE and 1,3-DPPE isomers.

Comparative Binding Affinities of Phospholipids with Specific Proteins

The following table summarizes the binding affinities of various phospholipids, including the closely related phosphatidylethanolamine (PE), with different proteins. This data, while not specific to 1,3-DPPE, provides a benchmark for expected interactions. The dissociation constant (Kd) is a common metric for binding affinity, where a lower Kd value indicates a stronger interaction.

PhospholipidProteinBinding Affinity (Kd)Experimental MethodReference
Phosphatidylethanolamine (PE)Protein Z~48 µMIntrinsic Tryptophan Fluorescence[1][2]
Phosphatidylserine (PS)Protein Z~48 µMIntrinsic Tryptophan Fluorescence[1][2]
Phosphatidic Acid (PA)Protein Z165 ± 25 µMIntrinsic Tryptophan Fluorescence[3]
Phosphatidylcholine (PC)Protein Z129 ± 32 µMIntrinsic Tryptophan Fluorescence[3]
Phosphatidylglycerol (PG)Protein Z131 ± 39 µMIntrinsic Tryptophan Fluorescence[3]
Dipalmitoylphosphatidylethanolamine (DPPE)FLOWERING LOCUS T (FT)Not specified (qualitative binding)Lipid-protein overlay assay[4]
Dipalmitoylphosphatidylcholine (DPPC)THP-1 Macrophage ReceptorsNot specified (cellular uptake)Liposome uptake assay[5]

Note: The data for PE and other phospholipids with Protein Z are for soluble, short-chain lipid analogs. The binding of DPPE to the FT protein was shown in a qualitative assay.

Experimental Protocols for Assessing Lipid-Protein Interactions

Several in vitro methods are commonly employed to identify and characterize the interactions between lipids and proteins.[4][6] These techniques can provide both qualitative and quantitative data on binding specificity and affinity.

Lipid-Protein Overlay Assay

This is a qualitative screening method to identify potential lipid-binding proteins.

Workflow:

  • Lipid Spotting: Commercially available lipid strips or custom-spotted membranes with various phospholipids (including 1,3-DPPE and comparators like 1,2-DPPE, PC, PS, etc.) are used.

  • Blocking: The membrane is blocked to prevent non-specific protein binding.

  • Protein Incubation: The membrane is incubated with the purified protein of interest, which may be tagged (e.g., with His or GST) for detection.

  • Washing: Unbound protein is washed away.

  • Detection: The bound protein is detected using a specific antibody against the protein or its tag, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

G cluster_workflow Lipid-Protein Overlay Assay Workflow spot Spot Lipids on Membrane block Block Membrane spot->block incubate Incubate with Protein block->incubate wash1 Wash Unbound Protein incubate->wash1 primary_ab Incubate with Primary Antibody wash1->primary_ab wash2 Wash Unbound Antibody primary_ab->wash2 secondary_ab Incubate with Secondary Antibody wash2->secondary_ab wash3 Wash Unbound Antibody secondary_ab->wash3 detect Detect Signal wash3->detect

Caption: Workflow for a typical lipid-protein overlay assay.

Liposome Binding Assay

This assay provides a more quantitative measure of protein binding to lipids in a bilayer context.

Methodology:

  • Liposome Preparation: Small unilamellar vesicles (SUVs) are prepared containing the lipid of interest (e.g., 1,3-DPPE) and a carrier lipid (e.g., PC).

  • Incubation: The liposomes are incubated with the protein of interest.

  • Centrifugation: The mixture is centrifuged at high speed to pellet the liposomes and any bound protein.

  • Analysis: The supernatant (containing unbound protein) and the pellet (containing liposome-bound protein) are analyzed by SDS-PAGE and Western blotting or Coomassie staining. The fraction of bound protein can be quantified.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free quantification of binding kinetics and affinity.

Protocol Outline:

  • Liposome Immobilization: A lipid monolayer or bilayer containing the test lipid is captured on a sensor chip.

  • Analyte Injection: The protein of interest (analyte) is flowed over the sensor surface.

  • Binding Measurement: The binding of the protein to the lipid surface is detected as a change in the refractive index, measured in response units (RU).

  • Data Analysis: Association and dissociation rates (kon and koff) and the equilibrium dissociation constant (Kd) are calculated from the sensorgram data.

Potential Cross-Reactivity of 1,3-DPPE

Based on the available data for PE and its derivatives, several classes of proteins are likely to exhibit cross-reactivity with 1,3-DPPE:

  • Phosphatidylethanolamine-Binding Proteins (PEBPs): This family of proteins, also known as Raf Kinase Inhibitor Proteins (RKIPs), has a conserved binding pocket for the phosphoethanolamine headgroup.[7] The altered stereochemistry of 1,3-DPPE may modulate the binding affinity compared to the natural 1,2-isomer.

  • Kininogens: High and low molecular weight kininogens have been shown to bind to PE, and this interaction can induce conformational changes in the proteins.[8] The specific presentation of the headgroup in 1,3-DPPE could lead to unique conformational changes and altered antibody recognition.

  • Proteins with C2 or PH domains: While these domains are often associated with anionic phospholipids like PS and phosphoinositides, some have been shown to interact with PE, particularly in the context of specific membrane environments.

Signaling Pathways and Logical Relationships

The interaction of PE with proteins can influence various signaling pathways. For instance, the binding of RKIP (a PEBP) to Raf-1 kinase inhibits the MAPK/ERK signaling cascade. The affinity of 1,3-DPPE for RKIP could therefore modulate this pathway.

G cluster_pathway Hypothetical Modulation of MAPK/ERK Pathway by 1,3-DPPE DPPE 1,3-DPPE RKIP RKIP (PEBP) DPPE->RKIP Binds to Raf1 Raf-1 RKIP->Raf1 Inhibits MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Regulates

Caption: Potential role of 1,3-DPPE in the MAPK/ERK signaling pathway.

Conclusion

While direct experimental data on the cross-reactivity of this compound with lipid-binding proteins is scarce, this guide provides a comparative framework based on its structural isomer, 1,2-DPPE, and the broader class of phosphatidylethanolamines. The altered stereochemistry of 1,3-DPPE is a critical factor that likely influences its binding affinity and specificity for proteins. Researchers and drug development professionals are encouraged to utilize the outlined experimental protocols to directly assess the interactions of 1,3-DPPE with their proteins of interest. Such studies will be invaluable in elucidating the unique biological roles and therapeutic potential of this specific phospholipid isomer.

References

A Comparative Guide to Helper Lipids: Unpacking the Performance of DOPE and Investigating the Potential of 1,3-DPPE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a helper lipid is a critical parameter in the design of effective lipid nanoparticle (LNP) delivery systems. The helper lipid plays a pivotal role in LNP stability, encapsulation efficiency, and, most importantly, the endosomal escape of the therapeutic payload. This guide provides a detailed comparison of the well-established helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and explores the theoretical considerations for the less-studied 1,3-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,3-DPPE).

Performance Comparison: DOPE vs. Theoretical 1,3-DPPE

The performance of a helper lipid is multi-faceted, encompassing its influence on the physicochemical properties of the LNP and its biological activity. DOPE is widely recognized for its ability to enhance the fusogenicity of LNPs, a critical attribute for the intracellular delivery of nucleic acids.[1][2][3]

Table 1: Comparative Performance of DOPE-based LNPs

ParameterDOPE-Containing LNPsReference
Transfection Efficiency High in vitro and in vivo transfection efficiency, attributed to its fusogenic properties that facilitate endosomal escape.[2]
Encapsulation Efficiency Generally high, contributing to efficient payload loading.[2]
Particle Size Typically forms LNPs in the range of 80-150 nm, suitable for in vivo applications.[4]
Stability The unsaturated acyl chains of DOPE can be prone to oxidation, potentially impacting long-term storage stability.[5]
Biodistribution LNPs formulated with DOPE tend to accumulate preferentially in the liver.[6][7][6]

Considerations for 1,3-DPPE:

Direct experimental data on the performance of 1,3-DPPE as a helper lipid in LNPs is currently lacking. However, we can infer its potential behavior based on its structure. 1,3-DPPE is an isomer of the more common 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE). The key difference lies in the attachment points of the fatty acid chains to the glycerol backbone.

The geometry of a phospholipid is a primary determinant of its role in membrane fusion.[3] DOPE, with its two oleoyl chains at the sn-1 and sn-2 positions and a small ethanolamine headgroup, adopts a conical shape that promotes the formation of non-bilayer structures, such as the inverted hexagonal (HII) phase, which is crucial for membrane fusion and endosomal escape.[3]

In contrast, 1,3-DPPE has its palmitoyl chains at the sn-1 and sn-3 positions. This linear arrangement of the acyl chains around the glycerol backbone is likely to result in a more cylindrical molecular shape compared to the conical shape of 1,2-diacyl PEs like DOPE. Cylindrically shaped lipids are known to stabilize lipid bilayers rather than promote fusion.[1] Therefore, it is hypothesized that 1,3-DPPE would be less fusogenic than DOPE and may not be as effective at promoting endosomal escape.

Experimental Protocols

To facilitate the direct comparison of helper lipids like DOPE and novel candidates such as 1,3-DPPE, the following experimental protocols are provided.

LNP Formulation by Microfluidic Mixing

A reproducible method for LNP formulation is essential for comparative studies. Microfluidic mixing offers precise control over particle size and polydispersity.[8]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol

  • Helper lipid (DOPE or 1,3-DPPE) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) in ethanol

  • Nucleic acid payload (e.g., mRNA or siRNA) in a low pH buffer (e.g., 25 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Dissolve the nucleic acid payload in the low pH aqueous buffer.

  • Set the total flow rate and flow rate ratio on the microfluidic mixing device.

  • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and mount them on the syringe pumps of the device.

  • Initiate mixing. The rapid mixing of the two solutions will induce the self-assembly of LNPs with the nucleic acid encapsulated.

  • The resulting LNP solution is then typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.[4]

LNP Characterization

Table 2: LNP Characterization Methods

ParameterMethodInstrumentPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Zetasizer (e.g., Malvern Panalytical)To determine the average hydrodynamic diameter and size distribution of the LNPs.[4]
Zeta Potential Electrophoretic Light ScatteringZetasizer (e.g., Malvern Panalytical)To measure the surface charge of the LNPs, which influences stability and cellular interactions.
Encapsulation Efficiency RiboGreen Assay (for RNA)Fluorescence Plate ReaderTo quantify the amount of nucleic acid encapsulated within the LNPs compared to the total amount.[8]

Visualizing Key Processes

To aid in the conceptual understanding of the experimental workflow and the mechanism of action of fusogenic helper lipids, the following diagrams are provided.

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation Performance Evaluation Lipid Mix (Ethanol) Lipid Mix (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Mix (Ethanol)->Microfluidic Mixing Payload (Aqueous Buffer, pH 4) Payload (Aqueous Buffer, pH 4) Payload (Aqueous Buffer, pH 4)->Microfluidic Mixing LNPs in Ethanol/Buffer LNPs in Ethanol/Buffer Microfluidic Mixing->LNPs in Ethanol/Buffer Dialysis (PBS, pH 7.4) Dialysis (PBS, pH 7.4) LNPs in Ethanol/Buffer->Dialysis (PBS, pH 7.4) Purified LNPs Purified LNPs Dialysis (PBS, pH 7.4)->Purified LNPs DLS DLS Purified LNPs->DLS Size & PDI Zeta Potential Zeta Potential Purified LNPs->Zeta Potential Surface Charge RiboGreen Assay RiboGreen Assay Purified LNPs->RiboGreen Assay Encapsulation % In Vitro Transfection In Vitro Transfection Purified LNPs->In Vitro Transfection Efficacy In Vivo Studies In Vivo Studies Purified LNPs->In Vivo Studies Biodistribution

Caption: Experimental workflow for the formulation and evaluation of LNPs with different helper lipids.

endosomal_escape cluster_cell Target Cell cluster_endosome_detail Endosomal Membrane Fusion Endocytosis Endocytosis Endosome (Acidic pH) Endosome (Acidic pH) Endocytosis->Endosome (Acidic pH) LNP Internalization Cytoplasm Cytoplasm (Payload Release) Endosome (Acidic pH)->Cytoplasm Membrane Fusion & Endosomal Escape LNP LNP LNP->Endocytosis Ionizable Lipid Protonation Ionizable Lipid Protonation DOPE HII Phase Transition DOPE HII Phase Transition Ionizable Lipid Protonation->DOPE HII Phase Transition Membrane Destabilization Membrane Destabilization DOPE HII Phase Transition->Membrane Destabilization

Caption: Mechanism of DOPE-mediated endosomal escape of LNPs.

Conclusion

DOPE remains a cornerstone helper lipid in LNP formulations due to its well-documented fusogenic properties that are essential for effective intracellular drug delivery. While the performance of 1,3-DPPE as a helper lipid has not been experimentally determined, its predicted cylindrical shape suggests it may not possess the same fusogenic capabilities as DOPE.

For researchers and drug developers, the choice of helper lipid will continue to be a critical optimization parameter. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of novel helper lipids. Further investigation into the structure-function relationship of phospholipids, including less common isomers like 1,3-DPPE, will be invaluable in advancing the design of next-generation lipid nanoparticle therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe and compliant disposal of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine, ensuring the protection of personnel and the environment.

While specific disposal instructions for this compound are not extensively documented, a comprehensive approach based on the handling of similar phospholipids and general chemical waste principles is essential. According to available safety information, this compound is a white to off-white powder or crystalline solid and is soluble in chloroform.[1] Although one source indicates it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is noted to potentially cause mild skin and eye irritation.[1] In contrast, the safety data sheet for the structurally similar isomer, 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, indicates that it can cause skin and serious eye irritation, as well as respiratory irritation.[2] Therefore, it is prudent to handle this compound with care, employing appropriate personal protective equipment (PPE) and adhering to established laboratory safety protocols.

Essential Safety and Handling Data

A summary of key safety and physical data for this compound is presented below. This information is crucial for making informed decisions regarding its handling and disposal.

PropertyData
Physical State White to off-white powder or crystalline solid[1]
Solubility Soluble in chloroform[1]
Storage Temperature -20°C[1][3]
Incompatibilities Strong oxidizing agents[1]
Hazard Statements May cause mild skin and eye irritation[1]
Disposal Consideration Dispose of contents/container to an approved waste disposal plant[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to minimize risk and ensure compliance with general laboratory waste regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.

2. Waste Segregation:

  • Segregate waste containing this compound from other waste streams.

  • Use a dedicated, clearly labeled, and leak-proof container for solid waste.

  • For solutions, use a separate, labeled, and sealed container compatible with the solvent used (e.g., a glass container for chloroform solutions).

3. Spill Management:

  • In case of a spill, avoid generating dust.

  • Carefully sweep up the solid material and place it in the designated hazardous waste container.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the sealed waste container.

4. Container Decontamination:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., chloroform, if appropriate for the container material).

  • Collect the rinsate as hazardous waste and add it to the designated liquid waste container.

  • After triple-rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines for decontaminated labware.

5. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste management service.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Always consult and adhere to your local, state, and federal environmental regulations for chemical waste disposal.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_final Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Segregate Waste PPE->Segregate SolidWaste Solid Waste Container (Labeled, Leak-proof) Segregate->SolidWaste LiquidWaste Liquid Waste Container (Labeled, Sealed) Segregate->LiquidWaste FinalDisposal Dispose via Approved Hazardous Waste Service SolidWaste->FinalDisposal LiquidWaste->FinalDisposal Rinse Triple-Rinse Empty Container CollectRinsate Collect Rinsate as Hazardous Waste Rinse->CollectRinsate CollectRinsate->LiquidWaste Consult Consult Local Regulations FinalDisposal->Consult

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Comprehensive Safety and Handling Guide for 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE), ensuring the safety of researchers, scientists, and drug development professionals. The following procedures detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses or eyeshields
Hand Protection Compatible chemical-resistant gloves
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95)
Body Protection Protective clothing to prevent skin exposure

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step operational plan will minimize risks and ensure safe handling of 1,3-DPPE in a laboratory setting.

  • Preparation :

    • Ensure the work area is well-ventilated. A local exhaust system is recommended to prevent the dispersion of dust.[1]

    • Locate and ensure accessibility to a safety shower and an eyewash fountain.[1][2]

    • Before handling, allow the container of 1,3-DPPE to warm to room temperature.[2]

  • Donning PPE :

    • Put on all required personal protective equipment as detailed in the table above before opening the container.

  • Handling the Compound :

    • Avoid all personal contact with the substance, including inhalation of any dust.[3]

    • Minimize the generation and accumulation of dust.[4]

    • Keep the container tightly closed when not in use.[1][2][4][5]

    • Avoid contact with skin, eyes, and personal clothing.[1][4][5]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling is complete.[1][3][4]

    • Remove and wash any contaminated clothing before reuse.[2][4]

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling prep1 Ensure good ventilation prep2 Verify safety shower and eyewash access prep1->prep2 prep3 Allow compound to reach room temperature prep2->prep3 ppe4 Use approved respirator ppe1 Wear safety glasses ppe2 Wear chemical-resistant gloves ppe1->ppe2 ppe3 Wear protective clothing ppe2->ppe3 ppe3->ppe4 handle1 Avoid personal contact and dust inhalation ppe4->handle1 handle2 Minimize dust generation handle1->handle2 handle3 Keep container sealed when not in use handle2->handle3 post1 Wash hands thoroughly handle3->post1 post2 Clean and decontaminate work area post1->post2 post3 Properly dispose of waste post2->post3 post4 Wash contaminated clothing post3->post4 G cluster_collection Waste Collection cluster_disposal Disposal cluster_spill Spill Management collect1 Collect waste in a sealed, labeled container dispose1 Dispose at an approved waste disposal plant collect1->dispose1 dispose2 Follow all federal, state, and local regulations dispose1->dispose2 spill1 Prevent entry into drains and waterways spill2 Use appropriate cleanup (dry or wet) spill1->spill2 spill3 Wash affected area spill2->spill3 spill3->dispose1

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.